D-Biotinol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3aS,4S,6aR)-4-(5-hydroxypentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2S/c13-5-3-1-2-4-8-9-7(6-15-8)11-10(14)12-9/h7-9,13H,1-6H2,(H2,11,12,14)/t7-,8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIKRHKHRAAZIO-CIUDSAMLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCCO)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCCO)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53906-36-8 | |
| Record name | Biotinol, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053906368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BIOTINOL, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2GT586J33 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Handling of D-Biotinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Biotinol, a derivative of D-biotin (Vitamin B7), serves as a valuable tool in various biochemical applications, primarily in the preparation of biotinylated molecules for affinity chromatography and molecular labeling. Its structural similarity to D-biotin allows it to be metabolized into the active coenzyme form, participating in crucial metabolic pathways. This guide provides a comprehensive overview of the known chemical properties of this compound, detailed experimental protocols for its synthesis, purification, and analysis, and a visualization of its metabolic significance. While experimentally determined physicochemical data for this compound is limited, this guide supplements available information with predicted values and data from the well-characterized parent compound, D-biotin, to provide a thorough resource for laboratory professionals.
Chemical and Physical Properties
This compound, with the systematic IUPAC name (3aS,4S,6aR)-4-(5-hydroxypentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one, is a colorless crystalline or powdery substance.[1] It is known to be soluble in water, as well as organic solvents like alcohols and ethers.[1] Quantitative solubility has been reported in Dimethyl Sulfoxide (DMSO) at 100 mg/mL and in Methanol at 25 mg/mL.[2]
| Property | This compound (Experimental) | This compound (Predicted) | D-Biotin (for reference) |
| Molecular Formula | C₁₀H₁₈N₂O₂S | - | C₁₀H₁₆N₂O₃S |
| Molecular Weight | 230.33 g/mol [3] | - | 244.31 g/mol [4] |
| Melting Point | - | - | 231-233 °C[4] |
| Boiling Point | - | 500.0 ± 35.0 °C[1] | 573.6 ± 35.0 °C (Predicted)[4] |
| Density | - | 1.177 ± 0.06 g/cm³[1] | ~1.3 g/cm³ (Predicted)[5] |
| pKa | - | 13.90 ± 0.40[1] | 4.74 ± 0.10 (Predicted)[4] |
| Solubility in Water | Soluble[1] | - | 0.2 mg/mL at 25°C[6] |
| Solubility in DMSO | 100 mg/mL[2] | - | 49 mg/mL at 25°C[5] |
| Solubility in Methanol | 25 mg/mL[2] | - | Soluble[7] |
| Appearance | Colorless crystalline or powdery substance[1] | - | White to off-white crystalline powder[8] |
| CAS Number | 53906-36-8[3] | - | 58-85-5[4] |
Biological Activity and Metabolic Fate
This compound is orally active and is converted to D-biotin by rats.[2] As a biotin derivative, its biological significance lies in its ability to be metabolized into D-biotin, which then acts as a crucial coenzyme for five mammalian carboxylases. These enzymes are essential for key metabolic processes including gluconeogenesis, fatty acid synthesis, and amino acid catabolism.[9]
The metabolic conversion of this compound to D-biotin involves the oxidation of the terminal hydroxyl group of the pentyl side chain to a carboxylic acid. Once converted, D-biotin is covalently attached to apocarboxylases by the enzyme holocarboxylase synthetase, forming active holocarboxylases.
dot
Experimental Protocols
Synthesis of this compound from D-Biotin
This protocol describes a general method for the synthesis of this compound via the reduction of the carboxylic acid moiety of D-biotin.
Materials:
-
D-Biotin
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve D-biotin in anhydrous THF.
-
Reduction: Cool the solution to 0°C in an ice bath. Slowly add a stoichiometric excess of borane-tetrahydrofuran complex solution dropwise with continuous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to 0°C and cautiously quench the excess borane by the slow dropwise addition of 1 M HCl until the effervescence ceases.
-
Extraction: Add ethyl acetate to the mixture and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
Purification of this compound by Affinity Chromatography
This protocol outlines the purification of this compound using streptavidin-agarose affinity chromatography, which leverages the high affinity of the biotin moiety for streptavidin.
Materials:
-
Crude this compound
-
Streptavidin-agarose resin
-
Binding/Wash Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Elution Buffer (e.g., 8 M Guanidine-HCl, pH 1.5, or by competitive elution with free biotin)
-
Chromatography column
-
Peristaltic pump (optional)
-
Fraction collector (optional)
Procedure:
-
Column Packing: Pack a chromatography column with streptavidin-agarose resin and equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.
-
Sample Loading: Dissolve the crude this compound in the Binding/Wash Buffer and load it onto the equilibrated column.
-
Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound impurities. Monitor the absorbance of the eluate at 280 nm until it returns to baseline.
-
Elution: Elute the bound this compound from the resin. This can be achieved under denaturing conditions using the Elution Buffer (e.g., 8 M Guanidine-HCl) or under native conditions by competitive elution with a high concentration of free biotin in the Binding/Wash Buffer.
-
Fraction Collection: Collect the eluted fractions.
-
Desalting/Buffer Exchange: If a denaturing elution buffer was used, the collected fractions containing the purified this compound will need to be desalted or buffer-exchanged into a suitable solvent.
dot
Analytical Characterization by High-Performance Liquid Chromatography (HPLC)
This proposed HPLC method is adapted from established methods for the analysis of D-biotin and should be suitable for the analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution and an organic solvent. A common mobile phase for biotin analysis is a mixture of 0.05% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B).[5] A typical starting condition could be 80:20 (A:B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210-220 nm.[5]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 25-30°C.
Procedure:
-
Sample Preparation: Prepare a standard solution of this compound in the mobile phase or a compatible solvent (e.g., a mixture of water and methanol). Prepare the sample to be analyzed by dissolving it in the same solvent. Filter all solutions through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: The concentration of this compound in the sample can be determined by comparing the peak area of the sample to the peak area of the standard solution of a known concentration.
Safety and Handling
While this compound is generally considered safe to handle under standard laboratory conditions, appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[1] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. This compound should be stored in a cool, dry place, protected from light.[2]
Conclusion
This compound is a valuable derivative of D-biotin with significant applications in biochemical research. This guide has provided a detailed overview of its chemical properties, drawing upon both direct experimental data and well-established information for D-biotin. The provided experimental protocols for synthesis, purification, and analysis offer a practical framework for researchers working with this compound. The visualization of its metabolic fate underscores its biological relevance. As research involving biotin and its derivatives continues to expand, a thorough understanding of the properties and handling of compounds like this compound is essential for the advancement of scientific discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biotinol, D- | C10H18N2O2S | CID 10082587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. D-Biotin CAS#: 58-85-5 [m.chemicalbook.com]
- 5. CN101504393A - HPLC measuring method for d-biotin and its impurity content - Google Patents [patents.google.com]
- 6. 58-85-5 CAS MSDS (D-Biotin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. KEGG PATHWAY: map00780 [genome.jp]
- 9. Structure and function of biotin-dependent carboxylases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Functional Groups of D-Biotinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, functional groups, and relevant biochemical pathways of D-Biotinol. This compound, a derivative of D-Biotin (Vitamin B7), is a valuable tool in various biochemical applications, including its use as a nutritional supplement and in bioconjugation techniques.
Chemical Structure and Functional Groups
This compound, systematically named (3aS,4S,6aR)-4-(5-hydroxypentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one, is the alcohol analog of D-Biotin.[1] Its molecular formula is C₁₀H₁₈N₂O₂S, with a molecular weight of 230.33 g/mol .[1][2] The core of the molecule consists of a bicyclic system where a tetrahydrothiophene ring is fused to an imidazolidin-2-one ring. A five-carbon chain with a terminal hydroxyl group extends from the tetrahydrothiophene ring.
The key functional groups present in the this compound structure are:
-
Cyclic Urea (Imidazolidin-2-one): This is a five-membered ring containing two nitrogen atoms and a carbonyl group. This rigid, heterocyclic core is crucial for its biological recognition.
-
Thioether: A sulfur atom is incorporated into the tetrahydrothiophene ring. This feature is important for the overall three-dimensional structure of the molecule.
-
Primary Alcohol (Hydroxyl Group): The valeric acid side chain of D-Biotin is reduced to a primary alcohol in this compound. This hydroxyl group provides a reactive site for conjugation and alters the molecule's polarity and metabolic fate compared to D-Biotin.
Caption: Chemical structure of this compound.
Quantitative Structural Data
| Parameter | Bond/Angle | Computed Value (Å or °) | Experimental Value (Å or °) |
| Bond Lengths | C2-N1 | 1.396 | 1.331 |
| C2-N3 | 1.396 | 1.328 | |
| C4-C3a | 1.564 | 1.550 | |
| C4-S5 | 1.859 | 1.821 | |
| S5-C6 | 1.859 | 1.810 | |
| C6-C6a | 1.564 | 1.540 | |
| Bond Angles | N1-C2-N3 | 109.9 | 110.8 |
| C2-N3-C3a | 112.5 | 112.1 | |
| N3-C3a-C4 | 104.2 | 104.0 | |
| C3a-C4-S5 | 105.8 | 106.1 | |
| C4-S5-C6 | 90.5 | 92.5 | |
| S5-C6-C6a | 105.8 | 106.5 |
Table 1: Selected computed and experimental bond lengths and angles for the core structure of D-Biotin. These values are expected to be very similar in this compound.[1]
Experimental Protocols
Synthesis of this compound from D-Biotin
A common method for the synthesis of this compound involves the reduction of the carboxylic acid group of D-Biotin.
Methodology:
-
Esterification: D-Biotin is first converted to its methyl or ethyl ester to increase its solubility in organic solvents and to activate the carboxyl group for reduction. This can be achieved by reacting D-Biotin with methanol or ethanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride) and heating the mixture under reflux.
-
Reduction: The resulting biotin ester is then reduced to this compound using a suitable reducing agent. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is typically carried out at room temperature or under gentle reflux.
-
Quenching and Workup: After the reduction is complete, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts.
-
Purification: The crude this compound is then extracted from the reaction mixture using an organic solvent. The product can be further purified by column chromatography on silica gel.
Signaling Pathways and Logical Relationships
This compound is known to be converted to D-Biotin in vivo, particularly in rats.[3] This metabolic conversion is an oxidation process where the primary alcohol of this compound is converted to a carboxylic acid. While the specific enzymes responsible for this conversion in the context of this compound have not been fully elucidated, the general pathway for the in-vivo oxidation of primary alcohols involves a two-step process catalyzed by dehydrogenases.
The following diagram illustrates the logical workflow of this metabolic pathway.
Caption: Metabolic conversion of this compound to D-Biotin.
References
An In-depth Technical Guide to the Synthesis and Purification of D-Biotinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis and purification of D-Biotinol, a derivative of D-Biotin (Vitamin B7). The methodologies detailed herein are compiled to assist researchers in the efficient production of high-purity this compound for a variety of scientific applications.
Introduction
This compound, the alcohol analogue of D-Biotin, is a valuable compound in various fields of biochemical research. Its synthesis is primarily achieved through the reduction of the carboxylic acid moiety of D-Biotin. This conversion allows for further chemical modifications and applications where the alcohol functionality is desired. This document outlines a standard laboratory-scale synthesis and subsequent purification strategies to obtain this compound with high purity.
Synthesis of this compound via Reduction of D-Biotin
The most common and straightforward method for the synthesis of this compound is the reduction of D-Biotin's carboxylic acid to a primary alcohol. This transformation is typically accomplished using a suitable reducing agent, such as sodium borohydride in an appropriate solvent.
Experimental Protocol: Reduction of D-Biotin
This protocol is based on established chemical principles for the reduction of carboxylic acids.
Materials:
-
D-Biotin
-
Sodium borohydride (NaBH₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1 M solution
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve D-Biotin in anhydrous DMF. The concentration may vary, but a starting point of 0.2 M is recommended.
-
Cooling: Place the flask in an ice bath and cool the solution to 0°C with gentle stirring.
-
Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in small portions. A molar excess of NaBH₄ (e.g., 2-4 equivalents) is typically required for the reduction of a carboxylic acid.
-
Reaction: Allow the reaction mixture to stir at 0°C for one hour, then let it warm to room temperature and continue stirring for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the flask again in an ice bath and cautiously quench the excess NaBH₄ by the slow, dropwise addition of 1 M HCl until the pH of the solution is acidic (pH ~2-3). This step should be performed in a well-ventilated fume hood as hydrogen gas will be evolved.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Add ethyl acetate to extract the this compound. Perform the extraction three times with equal volumes of ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
Purification of this compound
The crude this compound obtained from the synthesis typically requires purification to remove unreacted starting materials, byproducts, and residual solvent. The two primary methods for purification are recrystallization and column chromatography.
Experimental Protocol: Recrystallization
Recrystallization is an effective method for purifying solid compounds. The choice of solvent is critical for successful recrystallization. For D-Biotin, hot water or a mixture of a lower alkyl alcohol and water is effective, and a similar system is expected to work for this compound[1][2].
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of a mixture of ethanol and water (e.g., 9:1 v/v).
-
Heating: Gently heat the mixture on a hot plate with stirring until the this compound is completely dissolved. If it does not dissolve, add small portions of the hot solvent mixture until a clear solution is obtained.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. As the solution cools, this compound crystals should form. To maximize crystal formation, the flask can be subsequently placed in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified this compound crystals in a vacuum oven at a low temperature.
Experimental Protocol: Silica Gel Column Chromatography
For smaller scale purifications or when recrystallization is not effective, silica gel column chromatography can be employed.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, is often effective. For biotin derivatives, a common eluent system is a mixture of dichloromethane and methanol or ethyl acetate and hexanes[3].
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following table summarizes the quantitative data associated with the synthesis and properties of this compound.
| Parameter | Value | Reference |
| Synthesis | ||
| Starting Material | D-Biotin | |
| Reducing Agent | NaBH₄ | |
| Solvent | DMF | |
| Reported Yield | Up to 94%* | [4] |
| Properties | ||
| Molecular Formula | C₁₀H₁₈N₂O₂S | [5] |
| Molecular Weight | 230.33 g/mol | [5] |
| Purity (Commercial) | ≥98% | [5] |
*Note: The 94% yield is reported for the reduction of a biotin intermediate and serves as a representative value for this type of chemical transformation.
Visualization of Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for this compound Synthesis and Purification.
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound. The described protocols for reduction, recrystallization, and column chromatography are robust and can be adapted to various laboratory settings. By following these methodologies, researchers can reliably produce high-purity this compound for their specific research needs.
References
- 1. CN101195629B - D-biotin purification process - Google Patents [patents.google.com]
- 2. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. Chiral separation with novel (S)-biotin-bonded silica gel for liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Interaction of D-Biotinol with Avidin
For Researchers, Scientists, and Drug Development Professionals
Abstract: The interaction between biotin and avidin is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the femtomolar range.[1] This remarkable affinity has made the biotin-avidin system a cornerstone of numerous biotechnological applications, from immunoassays to affinity chromatography and targeted drug delivery.[2][3] This technical guide delves into the core mechanism of this interaction, with a specific focus on D-Biotinol, a derivative of D-Biotin where the carboxylic acid moiety is reduced to a primary alcohol. While the D-Biotin-avidin interaction is extensively characterized, literature specifically detailing the this compound-avidin interaction is less abundant. Therefore, this guide will leverage the comprehensive understanding of the canonical D-Biotin-avidin complex to infer and discuss the mechanistic nuances of the this compound-avidin interaction. We will explore the structural basis of binding, the thermodynamics and kinetics that govern the association, and provide detailed experimental protocols for characterization. All quantitative data for the well-studied D-Biotin-avidin interaction is presented in structured tables to serve as a valuable reference point for researchers investigating this compound and other biotin derivatives.
Introduction to the Avidin-Biotin(ol) System
Avidin, a tetrameric glycoprotein found in egg whites, possesses four identical binding sites, each capable of sequestering one molecule of biotin (Vitamin B7).[1] The binding is characterized by a high degree of specificity and an exceptionally low dissociation rate, rendering the complex essentially irreversible under physiological conditions.[1] this compound, as a derivative of D-Biotin, is expected to retain the fundamental binding features conferred by the bicyclic ureido and tetrahydrothiophene rings, which are crucial for the interaction. However, the modification of the valeric acid side chain's terminal carboxyl group to a hydroxyl group is anticipated to modulate the binding affinity and kinetics. Understanding these modifications is critical for the rational design of biotin-based probes, affinity matrices, and drug delivery systems where controlled binding and release may be desirable.
Structural Basis of the Interaction
The three-dimensional structures of avidin and its complex with D-Biotin have been elucidated by X-ray crystallography, providing a detailed map of the molecular interactions at the binding site.[4][5] Each biotin-binding pocket is a deep, pear-shaped cavity within the beta-barrel structure of an avidin monomer.[6]
The binding of D-Biotin is mediated by a combination of extensive hydrogen bonding and hydrophobic interactions.[4] The ureido ring of biotin forms several key hydrogen bonds with amino acid residues in the binding pocket. The valeric acid side chain also contributes to the binding affinity, with its carboxylate group forming a crucial hydrogen bond with a tyrosine residue (Tyr-33) in the avidin binding site.[7]
For this compound, the replacement of the terminal carboxylate with a hydroxyl group would disrupt this specific hydrogen bond with Tyr-33. While the hydroxyl group is still capable of forming hydrogen bonds, the geometry and charge distribution are different from a carboxylate group. This alteration is expected to result in a lower binding affinity for this compound compared to D-Biotin. The remainder of the valeric acid chain and the bicyclic core of this compound would likely still engage in the conserved network of hydrophobic and hydrogen-bonding interactions within the avidin pocket.
Thermodynamics of the Interaction
The binding of D-Biotin to avidin is a thermodynamically highly favorable process, characterized by a large negative change in Gibbs free energy (ΔG).[8] Isothermal Titration Calorimetry (ITC) has been a key technique for dissecting the thermodynamic parameters of this interaction.[8][9] The binding is strongly exothermic, with a significant negative enthalpy change (ΔH), indicating the formation of favorable bonds.[10][11] The entropy change (ΔS) for the reaction is near zero, suggesting that the increase in entropy from the displacement of water molecules from the binding site is counterbalanced by the decrease in conformational entropy of the ligand upon binding.[10][11]
For this compound, it is hypothesized that the enthalpy of binding would be less negative compared to D-Biotin due to the loss of a strong hydrogen bond. The change in entropy is more difficult to predict but would likely be influenced by differences in the solvation of the hydroxyl group versus the carboxylate group and any resulting changes in the dynamics of the protein and ligand.
Table 1: Thermodynamic Parameters of D-Biotin Binding to Avidin
| Parameter | Value | Conditions | Reference |
| Dissociation Constant (Kd) | ~10-15 M | pH 7.4 | [12][13] |
| Association Constant (Ka) | ~1015 M-1 | pH 7.4 | [14] |
| Gibbs Free Energy (ΔG) | -20.4 kcal/mol | pH 7.4, 25°C | [8] |
| Enthalpy (ΔH) | -23.4 kcal/mol | pH 7.4, 25°C | [8] |
| Entropy (ΔS) | ~0 cal/mol·K | pH 7.4, 25°C | [10][11] |
| Heat Capacity (ΔCp) | -461 cal/mol·K | pH 7.4 | [8] |
Kinetics of the Interaction
The kinetics of the D-Biotin-avidin interaction are characterized by a very rapid association rate (kon) and an extremely slow dissociation rate (koff).[13][15] This combination of fast binding and slow release contributes to the exceptional stability of the complex.[13][15] Surface Plasmon Resonance (SPR) and stopped-flow methodologies are commonly employed to measure these kinetic parameters.[13][16]
The modification in this compound is expected to primarily affect the dissociation rate constant (koff). With a weaker hydrogen bond at the terminus of the side chain, the energy barrier for dissociation would likely be lower, leading to a faster koff and, consequently, a higher Kd. The association rate (kon) may be less affected, as the initial recognition and entry into the binding pocket are largely driven by the bicyclic core of the molecule.
Table 2: Kinetic Parameters of D-Biotin Binding to Avidin
| Parameter | Value | Method | Reference |
| Association Rate (kon) | 105 - 107 M-1s-1 | Stopped-flow | [13][15] |
| Dissociation Rate (koff) | ~10-6 s-1 | SPR | [17] |
Experimental Protocols
Protocol 1: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of Ka, ΔH, and the stoichiometry (n) of the interaction.[14]
Objective: To determine the thermodynamic profile of this compound binding to avidin.
Materials:
-
Avidin (lyophilized powder)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Prepare a 20-50 µM solution of avidin in PBS. The concentration should be accurately determined by UV-Vis spectrophotometry.
-
Prepare a 200-500 µM solution of this compound in the same PBS buffer. The concentration should be at least 10-fold higher than the avidin concentration.
-
Thoroughly degas both solutions before use.
-
-
ITC Experiment:
-
Load the avidin solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial injection of a small volume (e.g., 1 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 10-20 injections of 2-5 µL each) at regular intervals (e.g., 150 seconds).
-
Record the heat changes after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to avidin.
-
Fit the data to a suitable binding model (e.g., a one-site binding model) to determine Ka, ΔH, and n.
-
Calculate ΔG and ΔS using the equations: ΔG = -RTln(Ka) and ΔG = ΔH - TΔS.
-
Protocol 2: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at a sensor surface, providing kinetic data (kon and koff).[16]
Objective: To determine the association and dissociation rates of this compound binding to immobilized avidin.
Materials:
-
SPR instrument
-
Sensor chip with a carboxymethylated dextran surface (e.g., CM5)
-
Avidin
-
This compound
-
Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine)
-
Running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
Procedure:
-
Avidin Immobilization:
-
Activate the sensor surface by injecting a mixture of NHS and EDC.
-
Inject a solution of avidin (e.g., 50 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Kinetic Analysis:
-
Prepare a series of concentrations of this compound in running buffer (e.g., ranging from nanomolar to micromolar concentrations).
-
Inject the this compound solutions over the immobilized avidin surface at a constant flow rate. This is the association phase.
-
Switch back to running buffer to monitor the dissociation of the complex. This is the dissociation phase.
-
Regenerate the sensor surface between different this compound concentrations if necessary, using a mild regeneration solution (e.g., a short pulse of a low pH buffer).
-
-
Data Analysis:
-
The SPR signal (response units, RU) is plotted against time to generate sensorgrams.
-
Fit the association and dissociation phases of the sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = koff / kon).
-
Visualizations
Logical Workflow for Investigating this compound-Avidin Interaction
Caption: Experimental workflow for characterizing the this compound-avidin interaction.
Hypothesized Interaction of this compound in the Avidin Binding Pocket
Caption: Key molecular interactions between this compound and the avidin binding site.
References
- 1. Avidin - Wikipedia [en.wikipedia.org]
- 2. What Is Avidin: Overview, Application, & Industry Uses [excedr.com]
- 3. southernbiotech.com [southernbiotech.com]
- 4. Three-dimensional structures of avidin and the avidin-biotin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Three-dimensional structures of avidin and the avidin-biotin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The X-ray three-dimensional structure of avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on the biotin-binding sites of avidin and streptavidin. Tyrosine residues are involved in the binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermodynamic analysis of biotin binding to avidin. A high sensitivity titration calorimetric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of temperature on streptavidin-biotin binding using affinity isothermal titration calorimetry [aimspress.com]
- 10. Thermodynamics of the binding of biotin and some analogues by avidin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermodynamics of the binding of biotin and some analogues by avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin | PLOS One [journals.plos.org]
- 14. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A surface plasmon resonance immunosensor based on the streptavidin-biotin complex [pubmed.ncbi.nlm.nih.gov]
- 17. Kinetics and thermodynamics of biotinylated oligonucleotide probe binding to particle-immobilized avidin and implications for multiplexing applications - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Biotinol solubility in aqueous and organic solvents
A Technical Guide to the Solubility of D-Biotin
A Note on D-Biotinol vs. D-Biotin: This guide focuses on the solubility of D-Biotin, also known as Vitamin B7 or Vitamin H. The initial request for "this compound" yielded limited solubility data. This compound is a distinct chemical entity, a reduced form of D-Biotin, for which public data is scarce. Given the extensive information available for D-Biotin, a crucial coenzyme in various metabolic processes, this guide presumes a likely interest in the more common and researched compound. The limited available data for this compound is, however, presented for clarity.
This technical document provides a comprehensive overview of the solubility of D-Biotin in various aqueous and organic solvents, intended for researchers, scientists, and professionals in drug development.
This compound Solubility
Quantitative solubility data for this compound is sparse. The following table summarizes the available information.
| Solvent | Solubility | Conditions |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Requires ultrasonic treatment[1][2] |
| Methanol | 25 mg/mL | Requires ultrasonic treatment[1][2] |
| Not Specified | ≥ 2.5 mg/mL (10.85 mM); Clear solution | -[3] |
D-Biotin Solubility Profile
D-Biotin is a white to off-white crystalline powder.[4] Its solubility is a critical factor in its formulation for various applications, from dietary supplements to biochemical assays.
Aqueous Solubility
D-Biotin is slightly soluble in water. Its solubility is significantly influenced by temperature and pH.
| Solvent | Solubility | Temperature (°C) |
| Water | 22 mg/100 mL | 25 |
| Water | 0.2 mg/mL (equivalent to 20 mg/100mL)[5][6][7] | Not Specified |
| Hot Water | More soluble than in cold water[5][6][7][8][9] | Elevated |
The solubility of D-Biotin in aqueous solutions increases in the presence of dilute alkalies.[5][8][9]
| Alkaline Solution | Solubility | Temperature (°C) |
| Aqueous basic salt buffer | 5 mg/mL[10] | Not Specified |
| 2 M Ammonium hydroxide | 50 mg/mL[8][9] | Not Specified |
| 2 M NaOH | 50 mg/mL[5] | Not Specified |
| 0.1 M NaOH | 10 mg/mL | 25 |
Organic Solvent Solubility
The solubility of D-Biotin in organic solvents varies considerably.
| Solvent | Solubility | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | 49 mg/mL[5][10][11] | 25 |
| Ethanol (95%) | 80 mg/100 mL[7][8][9] | 25 |
| Methanol | ~1 g/100 mL[12] | Not Specified |
| Dimethylformamide (DMF) | 1.7 mg/mL[8][9] | Not Specified |
| Acetone | Soluble[12] | Not Specified |
| Benzene | Soluble[6][7] | Not Specified |
| Methyl Ethyl Ketone | Soluble[12] | Not Specified |
| Cyclohexene | Soluble[12] | Not Specified |
| Saturated & Paraffin Hydrocarbons | Insoluble[12] | Not Specified |
Contradictory data exists for some solvents, with some sources describing D-Biotin as "hardly soluble" or "insoluble" in ethanol and "practically insoluble" in acetone.[4][13] This may be due to differences in experimental conditions or purity of the materials used.
Experimental Protocols for Solubility Determination
Several methods are employed to determine the solubility of compounds like D-Biotin. Below are summaries of relevant experimental approaches.
Static Equilibrium Method
A common method for determining solubility involves creating a saturated solution at a specific temperature and then measuring the concentration of the solute.
-
Sample Preparation: An excess amount of D-Biotin is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached. This can range from several hours to days.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to maintain the temperature during this step to prevent precipitation or further dissolution.
-
Concentration Analysis: The concentration of D-Biotin in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or by gravimetric analysis after solvent evaporation.
Dynamic (Synthetic) Method
A dynamic or synthetic method involves observing the dissolution of the solute as the temperature is changed.
-
Sample Preparation: A known amount of D-Biotin and solvent are placed in a vessel equipped with a stirrer and a temperature sensor.
-
Heating and Observation: The suspension is heated at a controlled rate while being stirred.
-
Dissolution Point Determination: The temperature at which the last solid particles dissolve is recorded as the solubility temperature for that specific concentration. A laser monitoring technique can be used to precisely detect the point of complete dissolution.[14]
-
Data Correlation: The experiment is repeated with different compositions to generate a solubility curve over a range of temperatures. The data can then be correlated using thermodynamic models such as the modified Apelblat equation or the van't Hoff equation.[14]
General Protocol for Assessing Solubility in Biological Media
For applications in cell culture and other biological systems, a tiered approach is often used to find a suitable solvent.
-
Tier 1 (Aqueous Media): The solubility of the test chemical is first assessed in the relevant cell culture medium.
-
Tier 2 (Organic Solvents): If solubility in aqueous media is insufficient, strong organic solvents are tested. Dimethyl sulfoxide (DMSO) is a common first choice, followed by ethanol.
-
Mechanical Assistance: To aid dissolution, various techniques can be employed sequentially:
-
Vortexing at room temperature.
-
Sonication in a water bath.
-
Warming the solution (e.g., to 37°C).[15]
-
Signaling and Metabolic Pathways Involving D-Biotin
D-Biotin plays a crucial role as a covalently bound coenzyme for several carboxylases. These enzymes are vital for key metabolic pathways.
The Biotin Cycle: Coenzyme Function
Biotin is essential for the activity of five mammalian carboxylases involved in gluconeogenesis, fatty acid synthesis, and the catabolism of branched-chain amino acids.[16] The biotin cycle illustrates how biotin is attached to these enzymes to activate them and then recycled.
Caption: The Biotin Cycle illustrates the activation and recycling of biotin as a coenzyme.
Biotin Deficiency and mTOR Signaling
Recent research has indicated that biotin deficiency can lead to pro-inflammatory responses in human immune cells. This has been linked to the activation of the mTOR (mammalian target of rapamycin) signaling pathway.
Caption: Biotin deficiency can activate the mTOR pathway, promoting inflammatory responses.[17]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Imidazolidines | Ambeed.com [ambeed.com]
- 4. wle-bio.com [wle-bio.com]
- 5. Biotin - LKT Labs [lktlabs.com]
- 6. D-Biotin | 58-85-5 [chemicalbook.com]
- 7. D-Biotin CAS#: 58-85-5 [m.chemicalbook.com]
- 8. 101.200.202.226 [101.200.202.226]
- 9. D-Biotin, MP Biomedicals 500 mg | Buy Online | MP Biomedicals, Inc | Fisher Scientific [fishersci.com]
- 10. adipogen.com [adipogen.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chibiotech.com [chibiotech.com]
- 14. researchgate.net [researchgate.net]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. [Importance of biotin metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biotin Deficiency Induces Th1- and Th17-Mediated Proinflammatory Responses in Human CD4+ T Lymphocytes via Activation of the mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of D-Biotinol Under Diverse pH Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of D-Biotinol (commonly referred to as D-Biotin) under various pH conditions. D-Biotin, a water-soluble B-vitamin, is crucial for various metabolic processes. Understanding its stability is paramount for the formulation of pharmaceuticals, dietary supplements, and other commercial products to ensure potency and shelf-life.
Executive Summary
D-Biotin exhibits moderate stability in aqueous solutions. It is generally stable in neutral and moderately acidic environments (pH 4-9) for extended periods.[1][2] However, its degradation is accelerated under strongly acidic or alkaline conditions and upon exposure to UV light.[1][3] The primary degradation pathway is believed to involve the hydrolytic opening of the ureido ring structure.[4] This guide synthesizes the available quantitative data, outlines experimental protocols for stability testing, and provides visualizations of the degradation pathway and experimental workflows.
Quantitative Stability Data
| pH Condition | Reagent | Temperature | Duration | Degradation (%) | Degradation Product(s) | Reference |
| Strongly Acidic | 2.5 M HCl | Room Temperature | 30 minutes | ~11% | One major degradation product observed | [4] |
| Neutral | Methanol / Water | 100°C | 5 hours | ~4% | No significant degradation products detected | [4] |
| Strongly Alkaline | 3.0 M NaOH | Room Temperature | 30 minutes | 15-18% | One major degradation product observed (same as acidic) | [4] |
Experimental Protocols
This section details the methodologies for conducting a forced degradation study to assess the stability of D-Biotin under different pH conditions.
Forced Hydrolytic Degradation Study
Objective: To evaluate the stability of D-Biotin in acidic, neutral, and alkaline conditions.
Materials:
-
D-Biotin reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Volumetric flasks
-
pH meter
Procedure:
-
Acidic Degradation:
-
Prepare a stock solution of D-Biotin in a suitable solvent (e.g., methanol or water).
-
In a volumetric flask, add a known volume of the D-Biotin stock solution.
-
Add a specific concentration of HCl (e.g., 2.5 M) to the flask.[4]
-
Maintain the solution at a controlled temperature (e.g., room temperature) for a defined period (e.g., 30 minutes).[4]
-
At specified time points, withdraw aliquots and neutralize them with an equivalent concentration of NaOH to halt the degradation.
-
Dilute the neutralized sample to a suitable concentration for analysis.
-
-
Alkaline Degradation:
-
Follow the same initial steps as for acidic degradation.
-
Add a specific concentration of NaOH (e.g., 3.0 M) to the flask.[4]
-
Maintain the solution at a controlled temperature for a defined period.[4]
-
At specified time points, withdraw aliquots and neutralize them with an equivalent concentration of HCl.
-
Dilute the neutralized sample for analysis.
-
-
Neutral Degradation:
-
Prepare a solution of D-Biotin in a neutral solvent (e.g., a mixture of methanol and water).[4]
-
Subject the solution to stress conditions, such as heating at 100°C for several hours, to assess thermal and neutral hydrolytic stability.[4]
-
At specified time points, withdraw aliquots and cool them to room temperature before analysis.
-
Stability-Indicating Analytical Method (HPLC)
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating D-Biotin from its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 3 µm particle size)[5]
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of a buffer (e.g., 0.05% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 70:30 v/v).[6]
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 40°C[5]
-
Injection Volume: 10 µL
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of D-Biotin and its degradation products.
Visualizations
Proposed Degradation Pathway of D-Biotin
The primary proposed mechanism for the degradation of D-Biotin under both acidic and basic conditions is the hydrolysis of the ureido ring. This leads to the formation of an opened-chain urea derivative.
References
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. usbio.net [usbio.net]
- 3. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hydrolytic stress degradation study and concomitant HPTLC estimation of thioctic acid and biotin in their combined capsules: greenness, blueness and whiteness assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. CN101504393A - HPLC measuring method for d-biotin and its impurity content - Google Patents [patents.google.com]
D-Biotinol: A Technical Guide to Laboratory Safety and Handling
Introduction to D-Biotinol
This compound is a derivative of D-Biotin (also known as Vitamin H or Vitamin B7), where the carboxylic acid group of biotin is reduced to a hydroxyl group. It is used in biochemical research and has been noted as a nutritional substitute for D-Biotin in some biological systems, including for certain microorganisms like Lactobacillus arabinosus and in rats, where it can be converted to biotin.[1] Its primary laboratory application is likely in the synthesis of biotinylated molecules for various assays.
Hazard Identification and Classification
Due to the lack of a specific Safety Data Sheet (SDS) for this compound, a definitive hazard classification is not available. For the closely related compound, D-Biotin, most safety data sheets indicate that it is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008.[2][3][4] However, as a matter of good laboratory practice, all chemicals should be handled with care.
General Safety Precautions:
-
Assume the substance has not been fully investigated for all potential hazards.
-
Avoid inhalation of dust.
-
Avoid contact with eyes, skin, and clothing.
-
Wear appropriate personal protective equipment (PPE).
Physical and Chemical Properties
Limited specific data for this compound is available. The following table summarizes the known properties of this compound and provides a comparison with D-Biotin.
| Property | This compound | D-Biotin |
| CAS Number | 53906-36-8[1] | 58-85-5[3] |
| Molecular Formula | C₁₀H₁₈N₂O₂S[1] | C₁₀H₁₆N₂O₃S[3] |
| Molecular Weight | 230.33 g/mol [1] | 244.31 g/mol [3] |
| Appearance | White to off-white solid[1] | White crystalline powder[5] |
| Solubility | Soluble in DMSO and Methanol[1] | Slightly soluble in water, soluble in dilute alkali hydroxide solution, alcohol and ether.[5] |
| Melting Point | Not available | 231-233 °C[3] |
| Boiling Point | Not available | Not available |
| Density | Not available | Not available |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Handling:
-
Ventilation: Use in a well-ventilated area. Local exhaust ventilation is recommended to minimize dust exposure.[6]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Wear compatible chemical-resistant gloves.[3]
-
Body Protection: Wear a lab coat or other protective clothing.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]
-
Dust Control: Avoid generating dust. Use appropriate tools to handle the solid material.
Storage:
-
Temperature: Store at -20°C.[1]
-
Light and Air: Protect from light and store under a nitrogen atmosphere.[1]
-
Containers: Keep containers tightly closed in a dry and well-ventilated place.[6]
-
Incompatibilities: Based on data for D-Biotin, avoid strong oxidizing agents.[5]
First Aid Measures
In the event of exposure, follow these first-aid measures. These are based on general laboratory practice and data for D-Biotin.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3] |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[3] |
Accidental Release Measures
In case of a spill, follow these procedures:
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE. Avoid breathing dust.
-
Environmental Precautions: Prevent the material from entering drains or waterways.[2]
-
Containment and Cleanup:
-
For small spills, carefully sweep up the solid material and place it in a suitable, labeled container for disposal.[7]
-
Avoid generating dust during cleanup.
-
Clean the spill area with a damp cloth.
-
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain.[2]
Experimental Protocols
As no specific experimental protocols for this compound are readily available, a general protocol for handling a non-hazardous solid chemical and a general procedure for biotinylation are provided below.
General Protocol for Handling a Solid Chemical:
References
Commercial Sourcing and Technical Guide for High-Purity D-Biotinol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial landscape for high-purity D-Biotinol (CAS 53906-36-8), a reduced derivative of D-Biotin (Vitamin B7). This document outlines key commercial suppliers, available purity specifications, and provides a representative analytical protocol for quality assessment. Furthermore, it illustrates critical workflows and metabolic relationships to support research and development activities.
Introduction to this compound
This compound, also known as (+)-Biotinol, is the alcohol analog of D-Biotin, where the carboxylic acid group is reduced to a primary alcohol. While D-Biotin is a well-established coenzyme for carboxylase enzymes vital in the metabolism of fats, proteins, and carbohydrates, this compound serves as a valuable chemical intermediate and research tool. It can be used in the synthesis of biotinylated probes and materials where the terminal hydroxyl group allows for different conjugation chemistries compared to the parent carboxylic acid. Early studies have also indicated that this compound can be metabolized and converted to D-Biotin in vivo, making it a compound of interest in nutritional and metabolic research.
Commercial Suppliers and Purity Specifications
The availability of high-purity this compound is critical for reproducible scientific outcomes. A survey of prominent chemical suppliers indicates that this compound is available for research purposes, typically with purities exceeding 95%. Below is a summary of offerings from several international suppliers.
Table 1: Commercial Supplier Purity Specifications for this compound (CAS 53906-36-8)
| Supplier | Catalog Number | Purity Specification |
| MedchemExpress | HY-W096159 | 97.06% |
| ChemScene | CS-0147812 | ≥98% |
| Benchchem | B2648279 | Not specified (typically ≥98%) |
| DempoChem | DC147812 | ≥98% |
| Precise PEG | AAD-5538 | >96% |
| abcr GmbH | AB491319 | 95% |
Table 2: Availability of Quality Control Documentation
| Supplier | Certificate of Analysis (COA) | HPLC | H-NMR | LC-MS |
| MedchemExpress | Available | Available | Available | Available |
| ChemScene | Available upon request | Available upon request | Available upon request | Available upon request |
| DempoChem | Available upon request | Available upon request | Available upon request | Available upon request |
Analytical Methods and Experimental Protocols
Ensuring the purity and identity of this compound is paramount. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for this purpose. While supplier-specific protocols are proprietary, a general method can be adapted from established procedures for biotin and its derivatives.
Representative Experimental Protocol: Purity Determination of this compound by HPLC
This protocol describes a general procedure for determining the purity of a this compound sample using a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with UV detection.
1. Objective: To quantify the purity of a this compound sample and identify any related impurities.
2. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), HPLC grade
-
Volumetric flasks, pipettes, and autosampler vials
3. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Data acquisition and analysis software.
4. Chromatographic Conditions:
-
Mobile Phase A: 0.05% (v/v) TFA in water.
-
Mobile Phase B: 0.05% (v/v) TFA in acetonitrile.
-
Gradient Elution:
-
0-5 min: 80% A, 20% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30-31 min: Linear gradient back to 80% A, 20% B
-
31-40 min: Re-equilibration at 80% A, 20% B
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.[1]
-
Injection Volume: 10 µL.
5. Procedure:
-
Standard Preparation: Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in the initial mobile phase (80% A, 20% B) in a 10 mL volumetric flask to create a 1 mg/mL stock solution. Prepare a working standard of 0.1 mg/mL by diluting the stock solution.
-
Sample Preparation: Prepare a sample solution with the same concentration as the working standard (0.1 mg/mL) using the this compound sample to be tested.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
Key Workflows and Metabolic Context
Visualizing workflows and biological pathways provides a clearer understanding of the product's quality control lifecycle and its relevance in a biological system.
Quality Control Workflow
The following diagram illustrates a typical workflow for the quality control and analysis of a high-purity chemical standard like this compound.
Caption: Quality control workflow for high-purity this compound.
Metabolic Relationship of this compound
This compound is not a primary actor in known signaling pathways but is relevant due to its relationship with D-Biotin. The following diagram shows the simple metabolic conversion that makes it biologically active.
Caption: Metabolic conversion of this compound to active D-Biotin.
References
Methodological & Application
Application Notes and Protocols for Cell Surface Protein Labeling using Amine-Reactive Biotinylation Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the selective labeling of cell surface proteins using membrane-impermeable biotinylation reagents. This technique is crucial for studying protein trafficking, identifying cell surface receptors, and understanding the dynamics of the plasma membrane proteome.
Introduction
The study of cell surface proteins is fundamental to understanding cellular communication, signal transduction, and disease pathogenesis. Biotinylation, the process of covalently attaching biotin to a molecule, is a powerful technique for labeling and subsequently isolating cell surface proteins. This protocol focuses on the use of N-hydroxysuccinimide (NHS) esters of biotin, which react efficiently with primary amines (-NH2) on protein surfaces, such as the side chains of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[1]
Specifically, water-soluble variants like Sulfo-NHS-Biotin are ideal for selectively labeling cell surface proteins because their charged nature prevents them from crossing the intact plasma membrane.[2][3] This ensures that only proteins exposed to the extracellular environment are biotinylated. Subsequent cell lysis and affinity purification using streptavidin- or avidin-conjugated resins allow for the specific isolation of these labeled proteins for downstream analysis, such as Western blotting or mass spectrometry.
Principle of Cell Surface Biotinylation
The workflow for cell surface protein biotinylation involves several key steps: initial cell preparation, incubation with an amine-reactive biotinylation reagent, quenching of the reaction, cell lysis, and affinity purification of biotinylated proteins. The use of a membrane-impermeable biotinylation reagent is critical to ensure the specificity of cell surface labeling.
Caption: A schematic overview of the cell surface protein biotinylation workflow.
The core of this technique lies in the chemical reaction between the NHS ester of the biotin reagent and primary amines on the target proteins.
Caption: The chemical reaction between Sulfo-NHS-Biotin and a primary amine on a protein.
Experimental Protocols
Materials and Reagents
Reagents:
-
EZ-Link™ Sulfo-NHS-Biotin, Sulfo-NHS-LC-Biotin, or Sulfo-NHS-SS-Biotin
-
Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching Buffer (e.g., PBS containing 100 mM glycine)[3][4]
-
Cell Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
-
Streptavidin or NeutrAvidin Agarose Resin
-
Wash Buffer (e.g., lysis buffer with a lower detergent concentration)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Equipment:
-
Standard cell culture equipment
-
Refrigerated centrifuge
-
End-over-end rotator
-
Western blotting or mass spectrometry equipment
Quantitative Data Summary
The following table summarizes typical quantitative parameters for cell surface biotinylation experiments. Optimization may be required for specific cell types and experimental goals.
| Parameter | Recommended Range | Notes |
| Cell Density | 1 x 10^7 to 2.5 x 10^7 cells/mL | A higher cell concentration is generally more efficient.[4][5] |
| Biotin Reagent Concentration | 0.25 - 1.0 mg/mL (approx. 0.5 - 2 mM) | A final concentration of 2-5 mM is often effective.[3][5][6] |
| Incubation Temperature | 4°C or on ice | Performing the incubation at 4°C minimizes the internalization of the biotin reagent.[4][5] |
| Incubation Time | 30 minutes | Incubation times can be varied, but 30 minutes is a common starting point.[3][5][6] |
| Quenching Reagent | 50-100 mM Glycine in PBS | Effectively stops the biotinylation reaction by consuming excess reagent.[3][6] |
| Affinity Resin Volume | 50 µL of 50% slurry per 100 µL of lysate | The amount of resin should be optimized based on the expected amount of biotinylated protein.[6] |
| Affinity Incubation | 2-3 hours to overnight at 4°C | Longer incubation times can increase the capture of biotinylated proteins.[6] |
Detailed Protocol for Biotinylation of Adherent Cells
-
Cell Preparation:
-
Biotinylation Reaction:
-
Immediately before use, prepare the biotinylation reagent solution by dissolving Sulfo-NHS-Biotin in ice-cold PBS (pH 8.0) to the desired final concentration (e.g., 0.5 mg/mL).[6]
-
Aspirate the final PBS wash and add the biotinylation solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate the cells on ice for 30 minutes with gentle rocking.[6]
-
-
Quenching:
-
Aspirate the biotinylation solution and wash the cells three times with ice-cold Quenching Buffer (e.g., PBS with 100 mM glycine).[3]
-
Incubate the final wash for 5-10 minutes on ice to ensure complete quenching of any unreacted biotinylation reagent.
-
-
Cell Lysis:
-
Aspirate the Quenching Buffer and add ice-cold Lysis Buffer containing protease inhibitors to the cells.
-
Incubate on ice for 30 minutes with occasional agitation to lyse the cells.[7]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[6]
-
Transfer the supernatant (cleared lysate) to a new tube. A small aliquot can be saved as the "total lysate" control.
-
-
Affinity Purification:
-
Add the appropriate volume of washed streptavidin-agarose resin to the cleared lysate.
-
Incubate on an end-over-end rotator for 2-3 hours to overnight at 4°C.[6]
-
-
Washing and Elution:
-
Pellet the resin by centrifugation at a low speed (e.g., 5,000 rpm) for 1 minute at 4°C.[6]
-
Remove the supernatant and wash the beads three times with Wash Buffer.[6]
-
After the final wash, remove all supernatant and add SDS-PAGE sample buffer to the beads to elute the bound proteins.
-
Heat the samples at 65-95°C for 5-10 minutes. Note that heating at 65°C may be preferable for membrane proteins to prevent aggregation.[6]
-
-
Analysis:
-
Centrifuge the eluted samples to pellet the resin and load the supernatant onto an SDS-PAGE gel for analysis by Western blotting or Coomassie staining.
-
Downstream Applications and Considerations
-
Western Blotting: A common method to detect specific biotinylated proteins of interest.
-
Mass Spectrometry: For proteomic identification of the entire population of cell surface proteins.
-
Cleavable Biotin Reagents: Sulfo-NHS-SS-Biotin contains a disulfide bond in the spacer arm, allowing for the elution of biotinylated proteins from streptavidin resin under reducing conditions (e.g., with DTT), which can be advantageous for certain downstream applications.[8]
-
Internalization Assays: This protocol can be adapted to study protein endocytosis by biotinylating surface proteins at 4°C, warming the cells to allow for internalization, and then stripping the remaining surface biotin with a reducing agent before analysis.[9]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield of biotinylated protein | Inefficient biotinylation | Ensure pH of PBS is 7.5-8.5. Use fresh biotin reagent. Optimize reagent concentration. |
| Incomplete cell lysis | Use a more stringent lysis buffer. Ensure complete cell disruption. | |
| High background/non-specific binding | Intracellular protein labeling | Ensure cell membrane integrity. Perform all steps at 4°C. |
| Inadequate washing | Increase the number of wash steps and/or the stringency of the wash buffer. | |
| Cytosolic proteins detected | Cell membrane damage | Handle cells gently. Use isotonic buffers. |
| Reagent is not membrane-impermeable | Confirm the use of a "Sulfo-" NHS-Biotin variant. |
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. apexbt.com [apexbt.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Alternative Biotinylation Protocol for the Phospho-Immunoreceptor Array: R&D Systems [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell surface biotinylation [protocols.io]
- 8. Comprehensive Discovery of the Accessible Primary Amino Group-Containing Segments from Cell Surface Proteins by Fine-Tuning a High-Throughput Biotinylation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol: A Step-by-Step Guide to Protein Biotinylation
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin (Vitamin H) and avidin or streptavidin is one of the strongest non-covalent bonds known in nature, making it an invaluable tool for the detection, purification, and immobilization of proteins and other macromolecules.[1][2][3]
This guide provides a detailed protocol for the biotinylation of proteins. While the user inquired about D-Biotinol, it is important to note that this compound possesses a terminal primary alcohol, which is not readily reactive with functional groups on proteins under physiological conditions.[4] Direct conjugation with this compound would require chemical activation of its hydroxyl group, a process for which standardized protocols are not widely established.
Therefore, this application note will focus on the most common and well-documented method of protein biotinylation: the use of N-hydroxysuccinimide (NHS) esters of D-Biotin.[5][6] These reagents efficiently react with primary amines on the protein surface, such as the ε-amino group of lysine residues and the N-terminal α-amino group, to form stable amide bonds.[5]
Principle of Amine-Reactive Biotinylation
The most prevalent strategy for biotinylating proteins involves the use of NHS-activated biotin derivatives. In this reaction, the NHS ester of biotin reacts with a primary amine on the protein in a nucleophilic substitution reaction. This reaction results in the formation of a stable amide bond, covalently linking the biotin molecule to the protein, and the release of the NHS leaving group.[5] The reaction is typically carried out in a buffer with a pH between 7 and 9 to ensure that the primary amines are deprotonated and thus nucleophilic.[5][6]
Materials and Reagents
-
Protein to be biotinylated (1-10 mg/mL in an amine-free buffer)
-
Amine-reactive biotinylation reagent (e.g., NHS-Biotin, Sulfo-NHS-Biotin)
-
Amine-free reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving non-water-soluble NHS-biotin reagents
-
Desalting column or dialysis cassette for purification
-
Storage buffer for the biotinylated protein (e.g., PBS with a protein stabilizer)
-
Reagents for determining the degree of biotinylation (e.g., HABA/Avidin assay kit)
Experimental Protocols
Preparation of Protein and Reagents
-
Protein Preparation : Ensure the protein solution is at a concentration of 1-10 mg/mL. The protein must be in an amine-free buffer, as buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the NHS-ester. If necessary, exchange the buffer using dialysis or a desalting column.
-
Biotinylation Reagent Preparation : Immediately before use, prepare a stock solution of the NHS-biotin reagent. For water-insoluble NHS-biotin, dissolve it in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. Water-soluble sulfo-NHS-biotin can be dissolved directly in the reaction buffer. It is crucial to allow the vial of the NHS-biotin reagent to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the reactive NHS ester.
Biotinylation Reaction
-
Molar Ratio Calculation : Determine the desired molar excess of the biotinylation reagent to the protein. A 10-20 fold molar excess is a common starting point. The optimal ratio can vary depending on the protein and the desired degree of biotinylation and may require empirical determination.
-
Reaction Incubation : Add the calculated amount of the biotinylation reagent stock solution to the protein solution. Mix gently but thoroughly.
-
Incubation : Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
Purification of the Biotinylated Protein
-
Removal of Excess Biotin : It is critical to remove unreacted biotinylation reagent from the conjugated protein. This can be achieved using a desalting column (for rapid purification) or dialysis (for larger volumes).
-
Desalting Column : Equilibrate the desalting column with the desired storage buffer. Apply the reaction mixture to the column and collect the fractions containing the biotinylated protein according to the manufacturer's instructions.
-
Dialysis : Transfer the reaction mixture to a dialysis cassette and dialyze against a large volume of the desired storage buffer for 24-48 hours, with at least two buffer changes.
-
Characterization of the Biotinylated Protein
The degree of biotinylation (the average number of biotin molecules per protein molecule) can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. The HABA dye binds to avidin, producing a colored complex with a characteristic absorbance at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA dye, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.
HABA Assay Protocol:
-
Prepare the HABA/Avidin solution according to the kit manufacturer's instructions.
-
Measure the absorbance of the HABA/Avidin solution at 500 nm (A₅₀₀ HABA/Avidin).
-
Add a known concentration of the biotinylated protein to the HABA/Avidin solution and mix.
-
Measure the absorbance of the mixture at 500 nm after the reading stabilizes (A₅₀₀ HABA/Avidin/Biotin Sample).
-
Calculate the degree of biotinylation using the following formula:
Moles of biotin per mole of protein = (ΔA₅₀₀ / ε_HABA) * (V_reaction / V_protein) / (C_protein / MW_protein)
Where:
-
ΔA₅₀₀ = A₅₀₀ HABA/Avidin - A₅₀₀ HABA/Avidin/Biotin Sample
-
ε_HABA = Molar extinction coefficient of the HABA-avidin complex at 500 nm (typically ~34,000 M⁻¹cm⁻¹)
-
V_reaction = Total volume of the HABA assay reaction
-
V_protein = Volume of the biotinylated protein sample added
-
C_protein = Concentration of the protein sample (in mg/mL)
-
MW_protein = Molecular weight of the protein (in g/mol )
-
Data Presentation
| Parameter | Typical Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve conjugation efficiency. |
| Biotin Reagent Molar Excess | 10-20 fold | Optimal ratio may need to be determined empirically. |
| Reaction Time (Room Temp) | 30-60 minutes | Longer times may be needed at lower temperatures. |
| Reaction Time (4°C) | 2 hours | Can be performed overnight for convenience. |
| Degree of Biotinylation | 2-6 biotins/protein | Varies depending on the protein and application. |
Visualizations
Caption: Experimental workflow for protein biotinylation.
Caption: Reaction mechanism of amine-reactive biotinylation.
References
- 1. Protein biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Biotinol, D- | C10H18N2O2S | CID 10082587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Application Notes and Protocols for D-Biotinol-Based Pull-Down Assays in Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification of protein-protein interactions is fundamental to understanding cellular processes, disease mechanisms, and for the development of novel therapeutics. Pull-down assays are a powerful in vitro technique to isolate and identify binding partners for a protein of interest. This document provides detailed application notes and protocols for utilizing D-Biotinol in pull-down assays to effectively identify novel protein interactions.
This compound, a derivative of D-Biotin (Vitamin B7), is a versatile tool in affinity purification.[1] By conjugating this compound to a known protein (the "bait"), researchers can capture its interacting partners (the "prey") from a complex biological sample such as a cell lysate. The extremely high affinity between biotin and streptavidin is exploited to immobilize the bait-prey complex on streptavidin-coated beads, allowing for the removal of non-specific proteins through a series of washes. The captured proteins are then eluted and can be identified using techniques like mass spectrometry.[2][3] This method is particularly advantageous as it allows for the detection of both stable and transient interactions.[4][5]
Principle of the this compound Pull-Down Assay
The this compound pull-down assay is a form of affinity chromatography. The basic principle involves three key steps:
-
Biotinylation of the Bait Protein: The protein of interest (bait) is labeled with this compound.
-
Formation of the Bait-Prey Complex: The biotinylated bait protein is incubated with a cell lysate or other protein mixture containing potential binding partners (prey).
-
Capture and Elution: The resulting protein complexes are captured on streptavidin-coated solid support (e.g., magnetic beads or agarose resin). After washing to remove non-specific binders, the bait-prey complexes are eluted for further analysis.[6]
Experimental Workflow
The overall workflow for a this compound-based pull-down assay followed by protein identification is depicted below.
Caption: Workflow of a this compound pull-down assay for protein interaction analysis.
Detailed Experimental Protocols
This section provides a detailed protocol for a this compound pull-down assay using streptavidin-coated magnetic beads.
Materials and Reagents
-
Purified, biotinylated bait protein
-
Cell lysate containing prey proteins
-
Streptavidin-coated magnetic beads
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2 mM D-Biotin in PBS, or SDS-PAGE sample buffer)[6]
-
Magnetic rack[6]
-
Microcentrifuge tubes
-
End-over-end rotator
Protocol 1: Pull-Down of Protein Interactions
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads by gentle vortexing.
-
Transfer 50 µL of the bead slurry to a new microcentrifuge tube.
-
Place the tube on a magnetic rack for 1-2 minutes to capture the beads.
-
Remove the supernatant.
-
Wash the beads twice with 500 µL of Wash Buffer, collecting the beads with the magnetic rack and removing the supernatant each time.
-
-
Immobilization of Bait Protein:
-
Resuspend the washed beads in 200 µL of Wash Buffer.
-
Add your biotinylated bait protein (a starting concentration of 50 µg is recommended, but this should be optimized).
-
Incubate for 1 hour at 4°C with gentle rotation to allow the biotinylated bait to bind to the streptavidin beads.
-
-
Washing of Immobilized Bait:
-
Collect the beads using the magnetic rack and discard the supernatant.
-
Wash the beads three times with 500 µL of Wash Buffer to remove any unbound bait protein.
-
-
Incubation with Prey Protein (Cell Lysate):
-
After the final wash, add at least 100 µL of cell lysate containing the prey proteins to the beads.[7]
-
Incubate for 2-4 hours (or overnight) at 4°C with gentle end-over-end rotation.
-
-
Washing of Bait-Prey Complex:
-
Collect the beads with the magnetic rack and discard the supernatant.
-
Wash the beads three to five times with 500 µL of Wash Buffer. With each wash, gently resuspend the beads and incubate for 5 minutes on the rotator before magnetic separation. This step is critical to minimize non-specific binding.
-
-
Elution of Bound Proteins:
-
For Mass Spectrometry: Add 50 µL of Elution Buffer (e.g., 2 mM D-Biotin in PBS) to the beads. Incubate for 10-15 minutes at room temperature with gentle agitation. The excess free biotin will compete with the biotinylated bait for binding to streptavidin, thus eluting the entire complex.
-
For SDS-PAGE and Western Blot: Add 50 µL of 1X SDS-PAGE sample buffer directly to the beads. Heat the sample at 95-100°C for 5-10 minutes. This will denature the proteins and release them from the beads.
-
-
Sample Analysis:
-
Collect the eluted sample by placing the tube on the magnetic rack and transferring the supernatant to a new tube.
-
The eluted proteins are now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
-
Data Presentation
The results of a pull-down assay followed by mass spectrometry can be summarized in a table to clearly present the identified interacting proteins.
| Bait Protein | Identified Interacting Protein | Gene Name | UniProt ID | Peptide Count | Score |
| Protein X | Protein A | GENEA | P12345 | 25 | 250 |
| Protein X | Protein B | GENEB | Q67890 | 18 | 185 |
| Protein X | Protein C | GENEC | R54321 | 12 | 110 |
| Control (Beads only) | Protein A | GENEA | P12345 | 1 | 15 |
-
Peptide Count: The number of unique peptides identified for a given protein.
-
Score: A statistical score provided by the mass spectrometry search engine indicating the confidence of the protein identification.
Signaling Pathway Visualization
This compound pull-down assays can be instrumental in elucidating protein interaction networks within signaling pathways. For example, if "Protein X" is a known kinase, the identified interactors "Protein A" and "Protein B" might be its substrates or scaffolding proteins.
Caption: Hypothetical signaling pathway involving the bait and identified interactors.
Troubleshooting and Considerations
-
High Background: Insufficient washing or non-specific binding of proteins to the beads can lead to high background. Increase the number of washes or the stringency of the wash buffer (e.g., by increasing the detergent concentration).
-
No Prey Protein Detected: The interaction may be too weak or transient, the prey protein may be in low abundance, or the biotinylation of the bait protein may have disrupted the binding site.
-
Controls are Crucial: Always include a negative control, such as beads incubated with lysate but without the bait protein, to identify proteins that bind non-specifically to the beads.
By following these detailed protocols and considering the key experimental factors, researchers can successfully employ this compound pull-down assays to uncover novel protein-protein interactions, providing valuable insights into biological pathways and potential drug targets.
References
- 1. nbinno.com [nbinno.com]
- 2. Biotin Proximity Labeling for Protein-Protein Interaction Discovery: The BioID Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identifying protein-protein interactions by proximity biotinylation with AirID and splitAirID - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotin Proximity Labeling to Identify Protein-Protein Interactions for Cavin1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioclone.net [bioclone.net]
- 7. assets.fishersci.com [assets.fishersci.com]
D-Biotinol in Affinity Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Biotin, a member of the B vitamin complex, exhibits a remarkably strong and specific non-covalent interaction with the proteins avidin and streptavidin. This binding is one of the most robust biological interactions known, with a dissociation constant (Kd) in the picomolar to femtomolar range (10⁻¹⁴ to 10⁻¹⁵ M).[1] This extraordinary affinity is the cornerstone of biotin-based affinity chromatography, a versatile and powerful method for the purification, isolation, and immobilization of molecules that have been labeled with biotin (biotinylated), such as proteins, antibodies, and nucleic acids.[2][3]
These application notes provide comprehensive protocols and technical information for utilizing D-Biotinol (the alcohol form of D-Biotin, often used for conjugation) in affinity chromatography, designed for researchers, scientists, and professionals engaged in drug development.
Principle of this compound Affinity Chromatography
The fundamental principle of this technique involves the use of a solid support, typically agarose or sepharose beads, to which avidin or streptavidin has been covalently attached. The target molecule of interest is first conjugated with this compound. When a solution containing this biotinylated molecule is passed over the affinity matrix, the high-affinity interaction between the this compound tag and the immobilized avidin or streptavidin leads to the selective capture of the target molecule. Unbound substances are subsequently washed away, and the purified biotinylated molecule is then recovered through an elution process.
Applications in Research and Drug Development
This compound affinity chromatography is a widely adopted technique with numerous applications, including:
-
Purification of Biotinylated Proteins and Antibodies: A primary application is the purification of recombinant proteins and antibodies that have been specifically tagged with this compound.[3][4]
-
Isolation of Protein Complexes: A biotinylated "bait" protein can be used to capture its interacting "prey" proteins from complex biological mixtures like cell lysates, facilitating the study of protein-protein interactions.
-
Purification of Nucleic Acids: Biotinylated DNA or RNA probes can be employed to isolate specific genetic sequences or their associated binding proteins.[5]
-
Immobilization of Biomolecules: Enzymes, antibodies, or antigens labeled with this compound can be immobilized on avidin/streptavidin-coated surfaces for use in various analytical platforms, such as Enzyme-Linked Immunosorbent Assays (ELISAs) and biosensors.
-
Cell Surface Protein Isolation: The proteins on the surface of a cell can be biotinylated and subsequently isolated from the total cell lysate, enabling focused studies of the cell surface proteome.[4]
Quantitative Data: A Comparison of Affinity Resins
The selection of an appropriate affinity resin is crucial and is dictated by the specific requirements of the experiment, such as the characteristics of the biotinylated molecule and the desired elution conditions. The binding capacity of the resin is a key performance metric.
| Resin Type | Ligand | Biotin Binding Sites per Ligand | Binding Capacity (Biotinylated BSA) | Elution Conditions | Non-specific Binding |
| Avidin Agarose | Avidin | 4 | ≥20 µg/mL | Harsh | High |
| Streptavidin Agarose | Streptavidin | 4 | 1–3 mg/mL | Harsh | Lower |
| High Capacity Streptavidin | Streptavidin | 4 | >10 mg/mL | Harsh | Lower |
| Monomeric Avidin Agarose | Monomeric Avidin | 1 | >1.2 mg/mL | Mild | Low |
| This data is a summary from commercially available product specifications.[4][6] |
Experimental Protocols
Protocol 1: General Affinity Purification of a Biotinylated Protein
This protocol outlines a standard procedure for purifying a biotinylated protein using a streptavidin-agarose resin in a column chromatography format.
Materials:
-
Streptavidin-Agarose Resin
-
Empty Chromatography Column
-
Binding/Wash Buffer: 20 mM Sodium Phosphate, 0.15 M NaCl, pH 7.5
-
Harsh Elution Buffer: 8 M Guanidine•HCl, pH 1.5
-
Mild Elution Buffer: Binding/Wash Buffer supplemented with 2 mM D-Biotin
-
Sample containing the biotinylated protein
Procedure:
-
Column Preparation:
-
Gently swirl the bottle of streptavidin-agarose resin to ensure a homogenous slurry.
-
Transfer the required volume of slurry into the chromatography column.
-
Allow the resin to settle and the storage buffer to drain from the column.
-
Equilibrate the resin by washing with 5 to 10 column volumes of Binding/Wash Buffer.
-
-
Sample Application:
-
Prepare the sample by diluting it in Binding/Wash Buffer.
-
Load the prepared sample onto the equilibrated column. Use a flow rate that allows for adequate interaction time between the biotinylated protein and the resin.
-
-
Washing:
-
Wash the column with 10 to 20 column volumes of Binding/Wash Buffer to remove any molecules that are not specifically bound.
-
Monitor the absorbance of the column effluent at 280 nm until it returns to the baseline level.
-
-
Elution:
-
Harsh Elution: To disrupt the strong biotin-streptavidin bond, apply 5 to 10 column volumes of Harsh Elution Buffer (8 M Guanidine•HCl, pH 1.5). Collect the eluate in fractions.
-
Mild Elution (for use with Monomeric Avidin Resin): For applications requiring the recovery of the protein in its native state, use a monomeric avidin resin and elute with 5 to 10 column volumes of Mild Elution Buffer (2 mM D-Biotin). The free biotin in the buffer will compete for the binding sites on the monomeric avidin, displacing the biotinylated protein.[4] Collect the eluate in fractions.
-
-
Post-Elution Handling:
-
For fractions eluted under harsh conditions, immediate neutralization of the pH is recommended.
-
Analyze the collected fractions for the presence of the purified protein using techniques like SDS-PAGE or Western blotting.
-
Pool the fractions containing the protein of interest and perform a buffer exchange by dialysis into a buffer suitable for long-term storage or downstream applications.
-
Protocol 2: Immobilization of a Biotinylated Antibody for Antigen Purification
This protocol details the process of creating an antigen-specific affinity matrix by immobilizing a biotinylated antibody onto a streptavidin-agarose resin.
Materials:
-
Streptavidin-Agarose Resin
-
Biotinylated antibody
-
Binding Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Wash Buffer: PBS containing 0.05% Tween-20 (PBST)
-
Elution Buffer: 0.1 M Glycine, pH 2.5
-
Neutralization Buffer: 1 M Tris, pH 8.5
-
Sample containing the target antigen
Procedure:
-
Antibody Immobilization:
-
Equilibrate the streptavidin-agarose resin with Binding Buffer as detailed in Protocol 1.
-
Dissolve the biotinylated antibody in Binding Buffer.
-
Incubate the antibody solution with the equilibrated resin for 30 to 60 minutes at room temperature with gentle agitation.
-
Wash the resin with 10 column volumes of Wash Buffer to remove any unbound antibody. The resin is now functionalized for antigen capture.
-
-
Antigen Capture:
-
Apply the sample containing the target antigen to the antibody-functionalized resin.
-
Incubate for 1 to 2 hours at 4°C with gentle mixing to facilitate the formation of the antigen-antibody complex.
-
-
Washing:
-
Wash the resin with 10 to 20 column volumes of Wash Buffer to eliminate non-specifically bound proteins.
-
-
Antigen Elution:
-
Elute the captured antigen by applying 5 to 10 column volumes of Elution Buffer.
-
Collect the eluate in tubes containing a small volume of Neutralization Buffer to immediately raise the pH of the fractions.
-
-
Analysis:
-
Analyze the eluted fractions to confirm the presence and purity of the target antigen.
-
Visual Representations of Workflows
Caption: Workflow for the affinity purification of a biotinylated protein.
Caption: Comparison of harsh and mild elution strategies in this compound affinity chromatography.
Conclusion
This compound affinity chromatography stands out as a highly effective and versatile method for the purification of biomolecules. The unparalleled strength and specificity of the biotin-avidin/streptavidin interaction ensure a high degree of purity in the isolated products. By carefully selecting the appropriate resin and optimizing the conditions for binding, washing, and elution, researchers can adapt this technique to a wide array of experimental needs. The protocols and information presented here offer a robust framework for the successful application of this compound affinity chromatography in diverse research and drug development endeavors.
References
- 1. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]
- 2. nbinno.com [nbinno.com]
- 3. Biotinylated Protein Purification [sigmaaldrich.com]
- 4. Biotin-Tagged Protein Purification [gbiosciences.com]
- 5. [PDF] Use of biotin-labeled nucleic acids for protein purification and agarose-based chemiluminescent electromobility shift assays. | Semantic Scholar [semanticscholar.org]
- 6. Biotin Affinity Purification | Thermo Fisher Scientific - SG [thermofisher.com]
Protocol for Labeling Glycoproteins with D-Biotinol Hydrazide: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The specific labeling of glycoproteins is a critical technique in glycobiology, enabling researchers to study their structure, function, and localization. D-Biotinol hydrazide provides a powerful tool for the covalent attachment of a biotin tag to the carbohydrate moieties of glycoproteins. This method relies on a two-step process: the mild oxidation of cis-diol groups within the sugar residues to generate reactive aldehyde groups, followed by the reaction of these aldehydes with the hydrazide group of this compound hydrazide to form a stable hydrazone bond.[1][2] This site-specific labeling approach is advantageous as it typically does not interfere with the protein's biological activity, especially for antibodies where glycosylation sites are often located away from the antigen-binding region.[3][4]
This document provides detailed protocols for the labeling of glycoproteins using this compound hydrazide, purification of the biotinylated product, and subsequent detection methods.
Principle of the Reaction
The labeling process consists of two main chemical reactions:
-
Oxidation: Sodium periodate (NaIO₄) selectively oxidizes the cis-diol groups present in the carbohydrate chains of glycoproteins, particularly sialic acid residues, to create aldehyde groups.[3][5][6] The reaction conditions can be modulated to control the extent of oxidation.[2]
-
Biotinylation: The hydrazide group (-NH-NH₂) of this compound hydrazide nucleophilically attacks the newly formed aldehyde groups, resulting in the formation of a stable covalent hydrazone bond.[1][2]
Experimental Workflow
Caption: Experimental workflow for glycoprotein labeling.
Materials and Reagents
| Reagent | Typical Concentration/Amount | Supplier Example |
| Glycoprotein | 1-10 mg/mL | N/A |
| This compound Hydrazide (or similar) | 50 mM stock in DMSO | Thermo Fisher Scientific, Vector Labs |
| Sodium meta-periodate (NaIO₄) | 10-20 mM working solution | Sigma-Aldrich |
| Buffers | ||
| Oxidation Buffer | 100 mM Sodium Acetate, pH 5.5 | N/A |
| Coupling Buffer | 100 mM Sodium Acetate, pH 5.5 or PBS, pH 7.4 | N/A |
| Quenching Solution | 15 mM Glycerol | N/A |
| Purification | ||
| Desalting Column (e.g., Sephadex G-25) | N/A | Cytiva |
| Dialysis Tubing (MWCO 10 kDa) | N/A | Thermo Fisher Scientific |
| Detection | ||
| Streptavidin-HRP conjugate | Varies by application | Thermo Fisher Scientific |
| Streptavidin-Agarose beads | N/A | Thermo Fisher Scientific |
Detailed Experimental Protocols
Protocol 1: Oxidation of Glycoproteins
This protocol describes the generation of aldehyde groups on the carbohydrate chains of the glycoprotein.
-
Preparation of Glycoprotein: Dissolve the glycoprotein to be labeled in Oxidation Buffer to a final concentration of 1-10 mg/mL.[1][7]
-
Preparation of Oxidizing Agent: Immediately before use, prepare a 20 mM solution of sodium meta-periodate in deionized water. Protect the solution from light.
-
Oxidation Reaction: Add an equal volume of the 20 mM sodium meta-periodate solution to the glycoprotein solution for a final periodate concentration of 10 mM.[1] For selective oxidation of sialic acid residues, a lower final concentration of 1 mM periodate can be used.[4][8]
-
Incubation: Incubate the reaction mixture for 30 minutes on ice or at 4°C in the dark.[4]
-
Quenching (Optional but Recommended): To stop the oxidation reaction, a quenching solution such as glycerol can be added to a final concentration of 15 mM. Incubate for 5 minutes on ice.
-
Purification of Oxidized Glycoprotein: Remove excess periodate and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with Coupling Buffer.[1][7] Alternatively, dialysis against the Coupling Buffer can be performed.
Protocol 2: Biotinylation with this compound Hydrazide
This protocol details the conjugation of this compound hydrazide to the aldehyde-containing glycoprotein.
-
Preparation of Biotin Reagent: Prepare a 50 mM stock solution of this compound hydrazide in dimethylsulfoxide (DMSO).[1][4][7]
-
Biotinylation Reaction: Add the this compound hydrazide stock solution to the purified, oxidized glycoprotein solution. A typical starting point is a final concentration of 1-5 mM of the hydrazide reagent.[4][8] The optimal molar ratio of biotin reagent to glycoprotein may need to be determined empirically.
-
Incubation: Incubate the reaction for 2 hours to overnight at room temperature with gentle mixing.[1][4][7]
-
Purification of Biotinylated Glycoprotein: Remove unreacted this compound hydrazide by gel filtration using a desalting column or by extensive dialysis against an appropriate buffer (e.g., PBS, pH 7.4).[1][7]
Downstream Applications
Detection of Biotinylated Glycoproteins
The biotin tag allows for sensitive detection using avidin or streptavidin conjugates.
-
Western Blotting: After SDS-PAGE and transfer to a membrane, the biotinylated glycoprotein can be detected using streptavidin conjugated to an enzyme like horseradish peroxidase (HRP) or alkaline phosphatase (AP), followed by the addition of a chemiluminescent or colorimetric substrate.
-
ELISA: Biotinylated glycoproteins can be captured on streptavidin-coated plates and detected with a specific primary antibody and a secondary antibody-enzyme conjugate.
Purification of Biotinylated Glycoproteins
The high affinity of the biotin-streptavidin interaction allows for efficient affinity purification.[9][10][11]
-
Binding: Incubate the biotinylated glycoprotein sample with streptavidin-conjugated agarose or magnetic beads.
-
Washing: Wash the beads extensively with a suitable buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins.
-
Elution: Elution of the biotinylated glycoprotein can be challenging due to the strong biotin-streptavidin interaction.[9][12] Harsh denaturing conditions (e.g., boiling in SDS-PAGE sample buffer or using 8 M guanidine-HCl at pH 1.5) are often required.[9] Alternatively, systems using monomeric avidin resins allow for elution under milder, non-denaturing conditions with excess free biotin.[9]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Incomplete oxidation | Ensure the sodium periodate solution is fresh and protected from light. Optimize periodate concentration and incubation time. |
| Inefficient biotinylation reaction | Optimize the molar ratio of this compound hydrazide to glycoprotein. Ensure the pH of the coupling buffer is within the optimal range (pH 5.5-7.5).[2] | |
| Presence of primary amines in buffer | Avoid buffers containing primary amines like Tris, as they can react with aldehydes and quench the reaction.[3][8] | |
| High Background Signal | Non-specific binding of streptavidin | Use a blocking buffer (e.g., BSA or non-fat milk) before adding the streptavidin conjugate. Ensure adequate washing steps. |
| Endogenous biotinylated proteins | In cell-based applications, be aware of naturally biotinylated carboxylases which can lead to false positives.[13] | |
| Protein Precipitation | High concentration of DMSO | Ensure the final concentration of DMSO from the biotin reagent stock does not exceed 1-2%. |
| Protein instability | Perform all steps at 4°C if the protein is sensitive to room temperature incubation. |
Quantitative Data Summary
The following table summarizes typical reaction parameters. It is crucial to optimize these conditions for each specific glycoprotein and experimental setup.
| Parameter | Typical Range | Notes |
| Oxidation | ||
| Glycoprotein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction kinetics. |
| Sodium Periodate Concentration | 1-10 mM | 1 mM is more selective for sialic acids; 10 mM will oxidize other sugars.[2][4][8] |
| Oxidation pH | 5.5 | |
| Oxidation Temperature | 4°C | To maintain protein stability. |
| Oxidation Time | 30 minutes | |
| Biotinylation | ||
| This compound Hydrazide Concentration | 1-10 mM | The optimal molar excess should be determined empirically. |
| Biotinylation pH | 5.5 - 7.5 | [2] |
| Biotinylation Temperature | Room Temperature | |
| Biotinylation Time | 2 hours - overnight | Longer incubation times can increase labeling efficiency. |
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. benchchem.com [benchchem.com]
- 3. Biotinylation | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Enzyme-based detection of glycoproteins on blot transfers using avidin-biotin technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biotinylation - Wikipedia [en.wikipedia.org]
- 7. vectorlabs.com [vectorlabs.com]
- 8. files.mtstatic.com [files.mtstatic.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]
- 11. goldbio.com [goldbio.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: D-Biotinol Conjugation to Oligonucleotides for Nucleic Acid Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of D-Biotinol conjugation to oligonucleotides, a cornerstone technique in molecular biology and nucleic acid research. The exceptionally high affinity between D-Biotin and streptavidin/avidin proteins is leveraged for a multitude of applications, from purification to detection.[][2][3] This document outlines the fundamental principles, detailed experimental protocols, and key applications of biotinylated oligonucleotides.
Introduction to this compound and its Conjugation to Oligonucleotides
D-Biotin, a water-soluble B-complex vitamin, can be covalently attached to oligonucleotides.[][] This labeling process allows for the highly specific and sensitive detection and isolation of these molecules through their strong interaction with streptavidin or avidin.[][2] The bond between biotin and streptavidin is one of the strongest known non-covalent interactions in nature, with a dissociation constant (Kd) in the order of 10⁻¹⁴ to 10⁻¹⁵ M.[2][3][5] This robust interaction is resistant to extremes of pH, temperature, organic solvents, and denaturing agents.[2][3]
Biotin can be incorporated into an oligonucleotide at the 5' end, 3' end, or internally during chemical synthesis using a biotin phosphoramidite.[][6][7] Alternatively, post-synthesis conjugation can be achieved by reacting an amino-modified oligonucleotide with an N-hydroxysuccinimide (NHS) ester of biotin.[7][8] To minimize steric hindrance and ensure efficient binding to streptavidin, biotin is often attached via a spacer arm, such as a C6 alkyl chain or a triethylene glycol (TEG) linker.[][][6]
Key Applications of Biotinylated Oligonucleotides
The versatility of biotin-labeled oligonucleotides makes them indispensable tools in a wide range of molecular biology applications.
-
Affinity Purification: Biotinylated oligonucleotides are widely used to isolate and purify their binding partners, such as specific DNA or RNA sequences and DNA-binding proteins.[][] The biotinylated probe is immobilized on a streptavidin-coated solid support (e.g., magnetic beads, agarose resin), which then captures the target molecule from a complex mixture.[8][9]
-
Hybridization-Based Assays: In techniques like Southern and Northern blotting, in situ hybridization (ISH), and fluorescent in situ hybridization (FISH), biotinylated probes are used to detect specific nucleic acid sequences.[][9] The bound probe is then visualized using streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, alkaline phosphatase) or a fluorophore.[10]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Biotinylated oligonucleotides can be employed in ELISA-based formats for the detection and quantification of nucleic acids or their interacting partners.[]
-
Polymerase Chain Reaction (PCR): Biotinylated primers can be used in PCR to generate labeled amplicons.[11] These labeled products can then be easily purified or immobilized for downstream applications like sequencing or single-strand isolation.[11][12]
-
Electrophoretic Mobility Shift Assay (EMSA): EMSA, or gel shift assay, is used to study protein-DNA or protein-RNA interactions. A biotinylated oligonucleotide probe is incubated with a protein extract, and the resulting complexes are resolved by non-denaturing gel electrophoresis. The bands are then transferred to a membrane and detected using streptavidin-HRP.
-
Surface Plasmon Resonance (SPR): For kinetic analysis of molecular interactions, a biotinylated oligonucleotide can be immobilized on a streptavidin-coated sensor chip to study its binding to an analyte in real-time.
Experimental Protocols
This protocol describes the labeling of an oligonucleotide containing a primary amine group with a biotin-NHS ester.
Materials:
-
Amino-modified oligonucleotide
-
Biotin-NHS ester (e.g., Biotin-X NHS Ester)
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
DMSO (for dissolving Biotin-NHS ester)
-
Purification column (e.g., desalting column or HPLC)
-
Nuclease-free water
Protocol:
-
Dissolve the amino-modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mM.
-
Prepare a fresh 10-fold molar excess solution of Biotin-NHS ester in DMSO.
-
Add the Biotin-NHS ester solution to the oligonucleotide solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
Purify the biotinylated oligonucleotide from the excess, unreacted biotin using a desalting column or by HPLC.[12][13]
-
Verify the conjugation and purity of the final product using methods such as anion-exchange HPLC or mass spectrometry.[14][15]
This protocol outlines the general steps for capturing a specific DNA sequence using a biotinylated probe and streptavidin-coated magnetic beads.
Materials:
-
Biotinylated oligonucleotide probe
-
Streptavidin-coated magnetic beads
-
Binding/Washing Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., a solution containing a high concentration of free biotin or a denaturing solution if the downstream application allows)[10]
-
Sample containing the target DNA sequence
-
Magnetic stand
Protocol:
-
Wash the streptavidin-coated magnetic beads with the Binding/Washing Buffer according to the manufacturer's instructions.
-
Resuspend the beads in the Binding/Washing Buffer and add the biotinylated oligonucleotide probe.
-
Incubate for 15-30 minutes at room temperature with gentle rotation to allow the biotinylated probe to bind to the beads.
-
Place the tube on a magnetic stand to pellet the beads and discard the supernatant.
-
Wash the beads with the Binding/Washing Buffer to remove any unbound probe.
-
Add the sample containing the target DNA sequence to the beads.
-
Incubate under appropriate hybridization conditions (temperature, time) to allow the probe to bind to the target sequence.
-
Wash the beads several times with the Binding/Washing Buffer to remove non-specifically bound molecules.
-
Elute the captured target DNA from the beads using the Elution Buffer. Alternatively, for some applications, the captured complex on the beads can be used directly.[12]
Quantitative Data Summary
| Parameter | Value/Range | Method/Condition | Reference |
| Biotin-Streptavidin Interaction | |||
| Dissociation Constant (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ M | [2][3][5] | |
| Post-Synthesis Conjugation Yield | Using Biotin-NHS ester | [8] | |
| 50 nmol scale synthesis | ~2 nmol final yield | [8] | |
| 200 nmol scale synthesis | ~5 nmol final yield | [8] | |
| 1 µmol scale synthesis | ~16 nmol final yield | [8] | |
| 2 µmol scale synthesis | ~30 nmol final yield | [8] | |
| 5 µmol scale synthesis | ~75 nmol final yield | [8] | |
| 10 µmol scale synthesis | ~150 nmol final yield | [8] | |
| 15 µmol scale synthesis | ~225 nmol final yield | [8] | |
| Elution of Biotinylated Oligonucleotides from Streptavidin | [16] | ||
| 5'-biotinylated DNA with 2.0 M 2-ME at 95°C for 2 min | ~72.5% elution | [16] | |
| 2'-biotinylated RNA with 2.0 M 2-ME at room temp | ~50-60% elution | [16] |
Visualizations
Caption: Workflow for Biotinylating Oligonucleotides.
Caption: Affinity Purification using Biotinylated Oligonucleotides.
Caption: Detection Pathway in a Hybridization Assay.
References
- 2. researchgate.net [researchgate.net]
- 3. アビジン-ビオチン相互作用 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Streptavidin - Wikipedia [en.wikipedia.org]
- 6. glenresearch.com [glenresearch.com]
- 7. idtdna.com [idtdna.com]
- 8. Biotin NHS Oligo Modifications from Gene Link [genelink.com]
- 9. Biotinylated Oligonucleotide - Biotin Labeling [biosyn.com]
- 10. Biotinylated Oligonucleotide Synthesis Services [biosyn.com]
- 11. researchgate.net [researchgate.net]
- 12. Biotinylation Guidelines—Creating Biotinylated DNA | Thermo Fisher Scientific - US [thermofisher.com]
- 13. spherotech.com [spherotech.com]
- 14. Anion-exchange HPLC analysis of biotinylated oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
Applications of D-Biotin in Fluorescence Microscopy: A Detailed Guide for Researchers
Introduction
D-Biotin, also known as vitamin B7 or vitamin H, is a small, water-soluble vitamin that plays a crucial role in various metabolic processes. Its high-affinity, non-covalent interaction with the proteins avidin and streptavidin (with a dissociation constant, Kd, in the range of 10⁻¹⁵ M) is one of the strongest known biological interactions. This remarkable specificity has made the biotin-streptavidin system an invaluable tool in a multitude of life science applications, particularly in fluorescence microscopy.
While the term "D-Biotinol" refers to a derivative of D-Biotin where the carboxylic acid group is reduced to a hydroxyl group, it is D-Biotin itself that is overwhelmingly utilized for the creation of fluorescent probes. The carboxylic acid moiety of D-Biotin provides a convenient handle for covalent conjugation to fluorophores, antibodies, and other molecules. These biotinylated reagents enable highly sensitive and specific detection and visualization of biological targets.
This document provides detailed application notes and protocols for the use of D-Biotin-based fluorescent probes in microscopy, aimed at researchers, scientists, and drug development professionals.
Core Applications in Fluorescence Microscopy
The versatility of the biotin-streptavidin system allows for two primary strategic applications in fluorescence microscopy:
-
Targeted Imaging of Cells and Tissues: Many cancer cells overexpress biotin receptors, such as the sodium-dependent multivitamin transporter (SMVT), to meet their increased metabolic demands.[1][2] This characteristic can be exploited by using fluorescently labeled biotin to selectively target and image these cells.[1][2]
-
Signal Amplification in Immunoassays: The ability of one streptavidin molecule to bind up to four biotin molecules allows for significant signal amplification. In techniques like immunofluorescence (IF) and fluorescence in situ hybridization (FISH), a biotinylated primary or secondary antibody can be used to label a target, which is then detected with a fluorescently labeled streptavidin. This multi-layered approach enhances the signal from the target molecule.[3][4][5][6]
Quantitative Data of Common Biotin-Fluorophore Conjugates
The choice of fluorophore is critical for any fluorescence microscopy experiment and should be based on the available microscope laser lines and filter sets, as well as the desired brightness and photostability. The following table summarizes the photophysical properties of some commonly used fluorophores that can be conjugated to biotin.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) |
| Fluorescein (FITC) | 494 | 518 | 0.92 | ~75,000 |
| Rhodamine B | 555 | 580 | 0.31 | ~105,000 |
| Texas Red | 589 | 615 | 0.61 | ~85,000 |
| Cyanine3 (Cy3) | 550 | 570 | 0.15 | ~150,000 |
| Cyanine5 (Cy5) | 649 | 670 | 0.20 | ~250,000 |
| Alexa Fluor 488 | 495 | 519 | 0.92 | ~71,000 |
| Alexa Fluor 594 | 590 | 617 | 0.66 | ~92,000 |
| Alexa Fluor 647 | 650 | 668 | 0.33 | ~239,000 |
| Coumarin 343 | 440 | 480 | - | - |
Note: Quantum yield and molar extinction coefficient can vary depending on the solvent and conjugation state.
Experimental Protocols
Protocol 1: Synthesis of a Biotin-Fluorophore Conjugate via NHS Ester Chemistry
This protocol describes a general method for conjugating a fluorophore containing an N-hydroxysuccinimide (NHS) ester to the primary amine of a biotin derivative (e.g., biotin-PEG-amine). The NHS ester reacts with the amine to form a stable amide bond.
Materials:
-
Fluorophore-NHS ester
-
Biotin-PEG-amine
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Triethylamine (optional)
-
Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) for reaction monitoring and purification
Procedure:
-
Dissolve the Biotin-PEG-amine in the reaction buffer.
-
Dissolve the Fluorophore-NHS ester in a small amount of anhydrous DMF or DMSO.
-
Slowly add the dissolved fluorophore to the biotin solution while stirring. A molar excess of the NHS ester is typically used.
-
If necessary, add a small amount of triethylamine to maintain the basic pH.
-
Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
-
Monitor the reaction progress using TLC or HPLC.
-
Once the reaction is complete, purify the biotin-fluorophore conjugate using column chromatography or preparative HPLC.
-
Confirm the identity and purity of the final product using mass spectrometry and NMR.
Protocol 2: Indirect Immunofluorescence Staining of Cells Using a Biotinylated Primary Antibody
This protocol outlines the steps for labeling a specific cellular target using a biotinylated primary antibody followed by a fluorescently labeled streptavidin for signal amplification.
Materials:
-
Cells cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Biotinylated primary antibody
-
Fluorophore-conjugated streptavidin
-
Antifade mounting medium with DAPI
Procedure:
-
Cell Fixation:
-
Wash the cells on coverslips twice with PBS.
-
Fix the cells with fixation buffer for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific binding.
-
-
Primary Antibody Incubation:
-
Dilute the biotinylated primary antibody to the recommended concentration in blocking buffer.
-
Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Detection (Streptavidin-Fluorophore):
-
Dilute the fluorophore-conjugated streptavidin to a working concentration (typically 1-5 µg/mL) in blocking buffer.
-
Incubate the coverslips with the streptavidin solution for 1 hour at room temperature, protected from light.[3]
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining and Mounting:
-
Briefly rinse the coverslips with deionized water.
-
Mount the coverslips onto microscope slides using an antifade mounting medium containing DAPI for nuclear counterstaining.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Protocol 3: Direct Fluorescence Imaging of Cancer Cells Using a Biotin-Fluorophore Probe
This protocol is for the targeted imaging of cancer cells that overexpress biotin receptors.
Materials:
-
Cancer cell line known to overexpress biotin receptors (e.g., HeLa) and a control cell line with low expression.
-
Cells cultured in glass-bottom dishes or on coverslips.
-
Cell culture medium
-
Biotin-fluorophore conjugate
-
PBS
-
Hoechst 33342 or another live-cell nuclear stain (optional)
Procedure:
-
Cell Seeding:
-
Seed the cancer cells and control cells in glass-bottom dishes or on coverslips and allow them to adhere overnight.
-
-
Probe Incubation:
-
Prepare a working solution of the biotin-fluorophore conjugate in serum-free cell culture medium (e.g., 5-10 µM).
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe solution to the cells and incubate for 30-60 minutes at 37°C.[7]
-
-
Washing:
-
Remove the probe solution and wash the cells three times with warm PBS to remove any unbound probe.
-
-
Nuclear Staining (Optional):
-
If desired, incubate the cells with a live-cell nuclear stain like Hoechst 33342 according to the manufacturer's instructions.
-
Wash again with PBS.
-
-
Imaging:
-
Add fresh PBS or imaging buffer to the cells.
-
Image the cells immediately using a live-cell fluorescence microscope or a confocal microscope. Acquire images in the appropriate channels for the biotin-fluorophore conjugate and the nuclear stain.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Biotinylated probes can be used to study various signaling pathways. For example, biotin can be conjugated to an inhibitor to visualize its interaction with a target protein within a pathway.
NLRP3 Inflammasome Activation Pathway
The NLRP3 inflammasome is a key component of the innate immune system. Its activation is a two-step process involving a priming signal (Signal 1) and an activation signal (Signal 2).[8][9] Biotinylated inhibitors of NLRP3 can be used to study its role in this pathway.
Caption: NLRP3 inflammasome activation pathway.
FAF1-Mediated Apoptosis Pathway
FAS-associated factor 1 (FAF1) is involved in the Fas-mediated apoptosis pathway. Biotinylated probes targeting components of this pathway can help elucidate its mechanism.[10][11]
Caption: Role of FAF1 in Fas-mediated apoptosis.
Experimental Workflows
Workflow for Indirect Immunofluorescence
This workflow illustrates the key steps in performing indirect immunofluorescence using a biotin-streptavidin system for signal amplification.
Caption: Workflow for indirect immunofluorescence.
Workflow for Direct Targeting of Cancer Cells
This workflow shows the process of labeling and imaging cancer cells that overexpress biotin receptors using a biotin-fluorophore conjugate.
Caption: Workflow for direct cancer cell targeting.
Conclusion
D-Biotin, through its conjugation to a vast array of fluorophores and its exceptionally strong and specific interaction with streptavidin, provides a powerful and versatile toolkit for fluorescence microscopy. Whether for the direct targeting of cancer cells or for signal amplification in sensitive immunoassays, biotin-based probes enable researchers to visualize cellular structures and processes with high specificity and sensitivity. The protocols and data provided herein serve as a comprehensive guide for the effective application of these techniques in a research setting.
References
- 1. Probing biotin receptors in cancer cells with rationally designed fluorogenic squaraine dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSH Activated Biotin-tagged Near-Infrared Probe for Efficient Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amplification of the biotin-avidin immunmofluorescence technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A biotin-guided hydrogen sulfide fluorescent probe and its application in living cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. FAS-Associated Factor 1 (FAF1): diverse functions and implications for oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fas Pathway | Thermo Fisher Scientific - US [thermofisher.com]
D-Biotinol and its Derivatives: Application Notes and Protocols for Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of D-Biotinol and its derivatives in live cell imaging. Biotin, a water-soluble B vitamin, and its structural analogs, when coupled with fluorescent markers, serve as powerful tools for visualizing and understanding dynamic cellular processes. These techniques are pivotal in basic research and drug development for studying protein trafficking, cellular uptake mechanisms, and enzyme activity in real-time.
Introduction to Biotin-Based Live Cell Imaging
D-Biotin and its derivatives are versatile molecules in live cell imaging due to the high-affinity interaction between biotin and streptavidin/avidin proteins. This strong and specific binding forms the basis of many detection and labeling methodologies. The applications of biotin in live cell imaging can be broadly categorized into three main areas:
-
Labeling of Cell Surface Proteins : This indirect method involves the enzymatic or chemical biotinylation of specific cell surface proteins, followed by detection with fluorescently labeled streptavidin or avidin.
-
Proximity-Dependent Biotinylation (BioID) : A cutting-edge technique that utilizes a promiscuously active biotin ligase fused to a protein of interest to biotinylate and subsequently identify or visualize interacting and proximally located proteins.
-
Fluorescent Biotin Probes : These are biotin molecules directly conjugated to a fluorophore, enabling the direct visualization of biotin uptake, transport, and localization within living cells.
Application Note 1: Site-Specific Labeling of Cell Surface Proteins
This technique allows for the precise labeling and tracking of specific proteins on the plasma membrane of living cells. It is particularly useful for studying receptor dynamics, protein internalization, and cell-cell interactions. The method relies on the enzymatic biotinylation of a target protein fused with a small acceptor peptide (e.g., AviTag), followed by incubation with a fluorescently labeled streptavidin conjugate.[1][2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Acceptor Peptide (AP) | 15-amino acid peptide (AviTag) | [1] |
| Biotin Ligase (BirA) | E. coli biotin ligase | [1] |
| BirA Concentration | 50 µM stock solution | [1] |
| Biotinylation Reaction Time | A few minutes | [2] |
| Streptavidin Conjugate | Monovalent streptavidin is recommended to avoid cross-linking | [1][2] |
| Fluorescent Streptavidin Concentration | 0.5–10 µg/mL | [3] |
| Incubation with Streptavidin | 60 minutes at room temperature | [3] |
Experimental Protocol
-
Cell Preparation :
-
Culture cells expressing the acceptor peptide-tagged protein of interest on glass-bottom dishes or coverslips suitable for microscopy.
-
Ensure cells are healthy and sub-confluent at the time of the experiment.
-
-
Biotinylation Reaction :
-
Wash the cells twice with a suitable buffer such as phosphate-buffered saline (PBS).
-
Prepare the biotinylation reaction mix containing the biotin ligase (BirA), biotin, and ATP in an appropriate buffer.
-
Incubate the cells with the reaction mix for a few minutes at room temperature to allow for enzymatic biotinylation of the target protein.[2]
-
Wash the cells three times with PBS to remove excess biotin and BirA.
-
-
Fluorescent Labeling :
-
Dilute the fluorescently labeled monovalent streptavidin to the desired working concentration (e.g., 1-5 µg/mL) in a suitable imaging buffer.
-
Incubate the biotinylated cells with the fluorescent streptavidin solution for 60 minutes at room temperature, protected from light.[3]
-
Wash the cells three times with imaging buffer to remove unbound streptavidin.
-
-
Live Cell Imaging :
-
Mount the cells on a microscope equipped with a live-cell imaging chamber, maintaining physiological conditions (37°C, 5% CO₂).
-
Acquire images using the appropriate filter sets for the chosen fluorophore.
-
Workflow Diagram
Application Note 2: Proximity-Dependent Biotinylation (BioID) for Live Cell Imaging
BioID is a powerful technique for identifying protein-protein interactions and the composition of subcellular structures in living cells.[4][5] It employs a promiscuous biotin ligase (e.g., TurboID, miniTurbo) fused to a "bait" protein.[4][6][7] Upon addition of biotin, the ligase releases reactive biotin-5'-AMP, which covalently labels nearby "prey" proteins. These biotinylated proteins can then be visualized using fluorescent streptavidin.
Quantitative Data Summary
| Parameter | Value | Reference |
| Biotin Ligase Variants | TurboID, miniTurbo (more efficient than BioID/BioID2) | [4][6][7] |
| Biotin Labeling Time | 10 minutes with TurboID | [4] |
| Biotin Concentration | Dependent on the biological system, can be up to 500-750 µM in some organisms | |
| Detection Reagent | Fluorescently labeled streptavidin or NeutrAvidin | |
| Fixation (for visualization) | Often required after labeling for high-resolution imaging |
Experimental Protocol
-
Cell Line Generation :
-
Generate a stable cell line expressing the bait protein fused to a promiscuous biotin ligase (e.g., TurboID).
-
-
Biotin Labeling :
-
Culture the cells to the desired confluency.
-
Supplement the culture medium with biotin and incubate for the desired period (e.g., 10 minutes for TurboID).[4]
-
-
Cell Fixation and Permeabilization (for intracellular targets) :
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Fluorescent Staining :
-
Block non-specific binding with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate with fluorescently labeled streptavidin (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
-
Imaging :
-
Mount the coverslips with an appropriate mounting medium.
-
Image the cells using a confocal or fluorescence microscope.
-
Logical Relationship Diagram
Application Note 3: Fluorescent this compound Probes for Live Cell Imaging
Directly labeling D-Biotin with a fluorophore creates a probe that can be used to study cellular processes involving biotin, such as uptake by cancer cells that overexpress biotin receptors.[8][9] These probes can also be designed to be environmentally sensitive, for example, to report on intracellular viscosity.
Quantitative Data Summary
| Parameter | Value | Reference |
| Probe Concentration | 5-10 µM | [8] |
| Incubation Time | 30-60 minutes | [8] |
| Cell Lines | HepG2 (biotin receptor-positive), LO2 (biotin receptor-negative) | [8] |
| Excitation/Emission Wavelengths | Dependent on the specific fluorophore used | [8] |
| Detection Limit (for H₂S probe) | 3.69 nM | [8] |
Experimental Protocol
-
Cell Culture :
-
Plate cells (e.g., HepG2 and LO2 for biotin uptake studies) in a glass-bottom dish.[8]
-
Culture cells in a suitable medium until they reach the desired confluency.
-
-
Probe Incubation :
-
Prepare a working solution of the fluorescent biotin probe in the cell culture medium.
-
Remove the old medium from the cells and add the probe-containing medium.
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.[8]
-
-
Washing :
-
Remove the probe-containing medium and wash the cells three times with pre-warmed PBS or imaging buffer to remove the excess probe.
-
-
Live Cell Imaging :
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Immediately image the cells using a fluorescence microscope equipped with an environmental chamber.
-
For competitive binding assays, pre-incubate cells with an excess of unlabeled biotin before adding the fluorescent probe.[8]
-
Signaling Pathway/Cellular Process Diagram
References
- 1. Imaging proteins in live mammalian cells with biotin ligase and monovalent streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging proteins in live mammalian cells with biotin ligase and monovalent streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Efficient proximity labeling in living cells and organisms with TurboID - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Efficient proximity labeling in living cells and organisms with TurboID | Semantic Scholar [semanticscholar.org]
- 8. A biotin-guided hydrogen sulfide fluorescent probe and its application in living cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
On-Bead Digestion of D-Biotinol Labeled Proteins: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The specific labeling and subsequent enrichment of proteins using biotin derivatives, such as D-Biotinol, is a cornerstone of modern proteomics research. This powerful technique enables the selective isolation of protein subpopulations, protein-protein interaction complexes, and post-translationally modified peptides for downstream analysis by mass spectrometry (MS). On-bead digestion, a method where proteins are enzymatically digested while still bound to the affinity matrix (e.g., streptavidin or NeutrAvidin beads), offers a streamlined workflow that minimizes sample loss and contamination. This application note provides a detailed protocol for the on-bead digestion of this compound labeled proteins and discusses key considerations for successful experimental outcomes.
The workflow for on-bead digestion of biotinylated proteins is a multi-step process that begins with the binding of the labeled proteins to an affinity resin. This is followed by a series of stringent washes to remove non-specifically bound proteins. The captured proteins are then subjected to reduction and alkylation to denature them and make them accessible to proteolytic enzymes. Subsequently, a protease, most commonly trypsin, is added to digest the proteins into smaller peptides. Finally, the resulting peptides are eluted from the beads and prepared for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
A significant challenge in on-bead digestion is the potential for co-digestion of the streptavidin or NeutrAvidin protein from the beads, which can lead to significant contamination in the final peptide sample and interfere with the identification and quantification of the target peptides.[1][2][3] Strategies to mitigate this include the use of chemically modified, protease-resistant streptavidin beads or optimized elution strategies that leave the streptavidin intact.[1][3][4]
Experimental Workflow
The following diagram illustrates the key steps involved in the on-bead digestion of this compound labeled proteins for proteomic analysis.
Caption: Experimental workflow for on-bead digestion of this compound labeled proteins.
Quantitative Data Summary
The choice of workflow can significantly impact the identification of biotinylated peptides. The following table summarizes a comparison between a conventional on-bead digestion method and the Direct Detection of Biotin-containing Tags (DiDBiT) method, which involves protein digestion before enrichment.
| Method | Total Peptides Identified | Biotinylated Peptides Identified | Unmodified Peptides Identified | Total Proteins Identified | Biotinylated Proteins Identified |
| On-Bead Digestion | >200 | 6 | >95% | 198 | 4 (2%) |
| DiDBiT | >4000 | 3777 | <15% | 1536 | 1198 (78%) |
Data adapted from a study comparing different enrichment strategies for NHS-biotin labeled proteins in HEK 293T cells.[5] This data highlights that for applications where direct detection of the biotinylated peptide is crucial, an alternative workflow like DiDBiT may yield significantly more identifications.[5]
Detailed Experimental Protocol
This protocol provides a general procedure for the on-bead digestion of this compound labeled proteins. Optimization may be required depending on the specific protein of interest and the experimental goals.
Materials and Reagents
-
Streptavidin or NeutrAvidin agarose or magnetic beads
-
Lysis Buffer (e.g., RIPA buffer: 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 150 mM NaCl, 1 mM EDTA, 25 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Wash Buffer 1 (e.g., 1% SDS in PBS)
-
Wash Buffer 2 (e.g., PBS)
-
Ammonium Bicarbonate (NH4HCO3) solution (50 mM, pH 8.0)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (100 mM)
-
Iodoacetamide (IAA) solution (200 mM)
-
Sequencing-grade modified Trypsin
-
Elution Buffer (e.g., 0.1% Trifluoroacetic acid (TFA), 80% acetonitrile in water)
-
Quenching solution (e.g., 5% formic acid)
Protocol
-
Protein Extraction and Biotinylation:
-
Enrichment of Biotinylated Proteins:
-
Equilibrate the streptavidin/NeutrAvidin beads by washing them three times with lysis buffer.
-
Add the cleared protein lysate to the equilibrated beads.
-
Incubate for 1-4 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins.[2]
-
Pellet the beads by centrifugation or using a magnetic rack.
-
-
Washing:
-
On-Bead Reduction and Alkylation:
-
Resuspend the beads in 50 mM NH4HCO3.
-
Add TCEP to a final concentration of 5 mM.[8]
-
Incubate at 55°C for 30 minutes with shaking.[6]
-
Cool the sample to room temperature.
-
Add iodoacetamide to a final concentration of 10-11 mM.[6][8]
-
Incubate in the dark at room temperature for 30 minutes with shaking.[6][8]
-
-
On-Bead Trypsin Digestion:
-
Peptide Elution:
-
Pellet the beads by centrifugation.
-
Carefully collect the supernatant, which contains the digested peptides.
-
To recover biotinylated peptides that may remain bound to the beads, perform a second elution.[4] Add an elution buffer (e.g., 0.1% TFA, 80% acetonitrile) to the beads, vortex, and incubate for 5 minutes.[6]
-
Collect this second eluate and combine it with the first supernatant.
-
-
Sample Preparation for LC-MS/MS:
Signaling Pathway Diagram
While on-bead digestion is a general technique, it is frequently used to identify protein-protein interactions. The following diagram illustrates a generic signaling pathway where a biotinylated "bait" protein is used to pull down its interacting "prey" proteins.
Caption: Pull-down of a protein complex using a biotinylated bait protein.
Conclusion
On-bead digestion of this compound labeled proteins is a robust and widely used method in proteomics. By following a carefully optimized protocol, researchers can effectively isolate and identify specific proteins and protein complexes. Key to the success of this technique is the thorough washing of the beads to minimize non-specific binding and the implementation of strategies to reduce contamination from the affinity matrix itself. While on-bead digestion offers a convenient workflow, alternative approaches such as digestion prior to enrichment may be more suitable for experiments focused on the direct detection of biotinylated peptides.
References
- 1. Chemical Derivatization of Affinity Matrices Provides Protection from Tryptic Proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. usherbrooke.ca [usherbrooke.ca]
- 8. Biotinylated protein sample digestion and desalting. [bio-protocol.org]
Troubleshooting & Optimization
How to reduce non-specific binding in D-Biotinol pull-down assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in D-Biotinol pull-down assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of non-specific binding in a this compound pull-down assay?
Non-specific binding in this compound pull-down assays can arise from several sources. Proteins or other biomolecules may bind to the streptavidin-coated beads themselves, rather than through a specific interaction with the biotinylated bait.[1] This can be due to charge-based, hydrophobic, or other low-affinity interactions with the bead matrix. Additionally, highly abundant cellular proteins, such as cytoskeletal components and chaperones, are common contaminants.[2] Endogenous biotinylated proteins within the cell lysate can also bind to streptavidin, leading to false positives.[3][4]
Q2: How can I prevent non-specific binding to the streptavidin beads?
To minimize non-specific binding to the beads, it is crucial to block any potential binding sites on the bead surface. This can be achieved by pre-incubating the beads with a blocking agent like Bovine Serum Albumin (BSA) or non-fat dry milk.[5][6] Another effective strategy is to pre-clear the cell lysate by incubating it with unconjugated beads before introducing your biotinylated probe.[5][7][8][9] This step captures proteins that would non-specifically bind to the bead matrix, removing them from the lysate before the actual pull-down.
Q3: What is the role of washing steps in reducing background?
Washing steps are critical for removing unbound and weakly bound proteins from the beads.[1] The stringency of the wash buffer is a key parameter to optimize. Increasing the salt concentration (e.g., NaCl) or including low concentrations of non-ionic detergents (e.g., Tween-20, Triton X-100, or NP-40) can help disrupt weak, non-specific interactions without disturbing the strong biotin-streptavidin interaction.[1][2][10] It is important to perform multiple wash steps to ensure thorough removal of contaminants.[1]
Q4: Should I be concerned about endogenous biotin in my sample?
Yes, endogenous biotinylated proteins can be a significant source of background, as they will bind directly to the streptavidin beads.[3][4] To address this, you can block the endogenous biotin by pre-incubating the sample with free streptavidin, followed by an incubation with excess free biotin to saturate the remaining biotin-binding sites on the streptavidin.[3] Alternatively, adding avidin to the cell lysate can irreversibly mask endogenous biotin.[4]
Q5: What are appropriate negative controls for a this compound pull-down assay?
Including proper negative controls is essential to distinguish specific interactions from non-specific binding.[11] A key control is to perform a parallel pull-down assay with beads alone (no biotinylated bait) incubated with the cell lysate.[11] This will identify proteins that bind non-specifically to the bead matrix. Another important control is to use a biotinylated molecule that is structurally similar to this compound but is not expected to interact with the target proteins.
Troubleshooting Guide: High Non-Specific Binding
| Observation | Potential Cause | Recommended Solution |
| High background in both the experimental and negative control lanes (beads only). | Insufficient blocking of beads. | Increase the concentration or incubation time with the blocking agent (e.g., 1-5% BSA).[5] Consider using a different blocking agent. |
| Ineffective washing. | Increase the number of wash steps. Optimize the wash buffer by increasing the salt concentration (e.g., up to 2M NaCl) or adding a non-ionic detergent (e.g., up to 2% Tween-20).[2] | |
| Lysate is too concentrated. | Dilute the cell lysate before incubation with the beads.[10] | |
| Specific bands are observed, but also many contaminating proteins. | Non-specific protein-protein interactions. | Add a non-ionic detergent (e.g., 0.1% NP-40) to the binding buffer to disrupt weak interactions.[10] |
| Endogenous biotinylated proteins are being pulled down. | Implement an endogenous biotin blocking step using streptavidin and free biotin prior to the pull-down.[3] | |
| Insufficient pre-clearing of the lysate. | Increase the amount of beads or the incubation time for the pre-clearing step.[7] | |
| The bait protein is pulled down, but with very low purity. | Suboptimal binding and wash buffer composition. | Empirically test different salt concentrations and detergents in your binding and wash buffers to find the optimal balance between specific binding and low background.[11] |
| Protein precipitation on the column/beads. | Decrease the amount of sample loaded or elute with a gradient. Consider adding detergents or adjusting the NaCl concentration.[2] |
Experimental Protocols
Protocol 1: Pre-clearing Cell Lysate to Reduce Non-Specific Binding
This protocol describes how to pre-clear a cell lysate using streptavidin-agarose beads to remove proteins that non-specifically bind to the bead matrix.
Materials:
-
Cell lysate
-
Streptavidin-agarose beads
-
Ice-cold 1X Phosphate-Buffered Saline (PBS)
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Resuspend the streptavidin-agarose bead slurry by gently vortexing.
-
Transfer the desired amount of beads for pre-clearing (e.g., 20-30 µL of 50% slurry per 1 mg of total protein) to a fresh microcentrifuge tube.
-
Wash the beads 3-4 times with ice-cold 1X PBS. For each wash, pellet the beads by centrifugation at a low speed (e.g., 1000 x g for 1 minute) and carefully aspirate the supernatant.
-
After the final wash, resuspend the beads in a small volume of lysis buffer.
-
Add the prepared cell lysate to the washed beads.
-
Incubate the lysate-bead mixture for 1-2 hours at 4°C with gentle rotation.
-
Pellet the beads by centrifugation at a higher speed (e.g., 10,000 x g for 15 minutes) at 4°C.[7]
-
Carefully collect the supernatant (the pre-cleared lysate) without disturbing the bead pellet. This pre-cleared lysate is now ready for use in your this compound pull-down assay.
Protocol 2: Optimizing Wash Buffer Stringency
This protocol provides a framework for optimizing the wash buffer to minimize non-specific binding while preserving the specific interaction of interest.
Materials:
-
Beads with bound biotinylated bait and protein complexes
-
Base Wash Buffer (e.g., 1X PBS or Tris-Buffered Saline)
-
Stock solutions of NaCl (e.g., 5M) and a non-ionic detergent (e.g., 10% Tween-20)
-
Microcentrifuge tubes
Procedure:
-
After incubating your this compound bait with the cell lysate and capturing the complexes on the beads, pellet the beads and discard the supernatant.
-
Divide the beads into several aliquots to test different wash buffer conditions in parallel.
-
Prepare a series of wash buffers with varying stringency. For example:
-
Condition A (Low Stringency): Base Wash Buffer
-
Condition B (Moderate Stringency): Base Wash Buffer + 150 mM NaCl + 0.1% Tween-20
-
Condition C (High Stringency): Base Wash Buffer + 500 mM NaCl + 0.5% Tween-20
-
Condition D (Very High Stringency): Base Wash Buffer + 1M NaCl + 1% Tween-20
-
-
Resuspend each bead aliquot in one of the prepared wash buffers.
-
Incubate for 5-10 minutes at 4°C with gentle agitation.
-
Pellet the beads by centrifugation and save the supernatant for analysis (optional, to check for loss of target protein).
-
Repeat the wash step 2-3 more times with the respective wash buffers.
-
After the final wash, elute the bound proteins from each condition and analyze the results by SDS-PAGE and Western blotting or mass spectrometry to determine which wash condition provides the best signal-to-noise ratio.
Visualizations
Caption: Workflow for a this compound pull-down assay highlighting key steps to reduce non-specific binding.
Caption: Logical relationship between causes of non-specific binding and their corresponding solutions.
References
- 1. synapsewaves.com [synapsewaves.com]
- 2. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. iba-lifesciences.com [iba-lifesciences.com]
- 5. Immunoprecipitation (IP): The Complete Guide | Antibodies.com [antibodies.com]
- 6. researchgate.net [researchgate.net]
- 7. IP Sample Preparation | Proteintech Group [ptglab.com]
- 8. Tips for Immunoprecipitation | Rockland [rockland.com]
- 9. Identification of myo-inositol-binding proteins by using the biotin pull-down strategy in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. assets.fishersci.com [assets.fishersci.com]
Troubleshooting inconsistent D-Biotinol labeling of antibodies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the D-Biotinol labeling of antibodies. These resources are intended for researchers, scientists, and drug development professionals to help ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent this compound antibody labeling?
Inconsistent this compound labeling of antibodies can stem from several factors throughout the experimental workflow. The primary sources of variability often fall into three main categories: issues with the antibody starting material, problems with the biotinylation reagent itself, and suboptimal reaction conditions. For instance, the presence of interfering substances in the antibody buffer, such as primary amines (e.g., Tris or glycine), can compete with the antibody for biotinylation, leading to lower and more variable labeling efficiency.[1][2][3][4][5] Similarly, the concentration and purity of the antibody are critical; low antibody concentrations can reduce conjugation efficiency, while protein impurities can compete for the labeling reagent.[2][5] The stability of the this compound reagent is also crucial, as improper storage or handling can lead to hydrolysis and reduced reactivity.[2][6] Finally, reaction parameters such as the molar ratio of biotin to antibody, the reaction pH, and the incubation time must be carefully optimized and controlled to ensure reproducibility.[7][8][9][10]
Q2: How can I determine the degree of biotinylation of my antibody?
Quantifying the molar substitution ratio (MSR), or the number of biotin molecules per antibody, is essential for assessing the consistency of your labeling reaction.[11][12] Several methods are available for this purpose:
-
HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method. HABA binds to avidin, producing a colored complex with a specific absorbance. When a biotinylated sample is added, the biotin displaces the HABA, causing a decrease in absorbance that is proportional to the amount of biotin present.[8][13][14] However, the HABA assay can sometimes underestimate the true biotin MSR because it measures the number of biotins available to bind streptavidin, and steric hindrance can be a factor.[11][12]
-
UV-Vis Spectrophotometry: Some commercially available biotinylation reagents, such as ChromaLINK™ Biotin, contain a chromophore that allows for direct quantification of biotin incorporation by measuring the absorbance at specific wavelengths (e.g., 354 nm).[11][12] This method is non-destructive and can be performed using a standard or NanoDrop™ spectrophotometer.[11][12]
-
Mass Spectrometry: For a highly accurate determination of the degree of labeling, mass spectrometry can be employed to measure the mass shift of the antibody after biotinylation.[14]
Q3: What is the optimal molar ratio of this compound to antibody?
The optimal molar ratio of biotin to antibody, also known as the challenge ratio, is a critical parameter that often requires empirical optimization for each specific antibody.[8] A common starting point is a molar ratio in the range of 10:1 to 30:1 (biotin:antibody).[7][9] However, the ideal ratio can be influenced by the antibody's concentration, the number of available primary amines (lysine residues and the N-terminus), and the desired degree of labeling.[8][10] Over-modification of the antibody can lead to precipitation and loss of biological activity, while insufficient labeling will result in a weak signal in downstream applications.[2][11] It is recommended to perform a titration experiment with varying molar ratios to determine the optimal condition for your specific antibody and application.[8]
Troubleshooting Guides
Problem 1: Low or No Biotinylation
Possible Causes and Solutions
| Possible Cause | Recommended Solution | Citation |
| Antibody Buffer Contains Primary Amines | Buffers containing primary amines (e.g., Tris, glycine) or ammonium salts will compete with the antibody for the biotinylation reagent. Exchange the antibody into an amine-free buffer such as Phosphate Buffered Saline (PBS), MES, or HEPES before labeling. | [1][2][3][4][5] |
| Low Antibody Concentration | Low protein concentrations can decrease labeling efficiency. The recommended antibody concentration is typically at least 1-2 mg/mL. If your antibody is too dilute, it should be concentrated before labeling. | [2][3][4][5] |
| Impure Antibody | The presence of other proteins or impurities in the antibody solution can compete for the biotinylation reagent. Ensure the antibody is of high purity (>95%). If necessary, purify the antibody before labeling. | [5] |
| Inactive Biotinylation Reagent | NHS-ester biotin reagents are susceptible to hydrolysis. Ensure the reagent is stored properly at -20°C in a desiccated environment.[3][6] Allow the reagent to warm to room temperature before opening to prevent condensation.[15] Prepare the biotin solution immediately before use and avoid repeated freeze-thaw cycles.[2][16] | |
| Suboptimal Reaction pH | The reaction of NHS esters with primary amines is most efficient at a pH between 7 and 9.[4][17] Ensure your reaction buffer is within this range. The optimal pH for antibody biotinylation is often between 7.0 and 7.9.[8] | |
| Insufficient Incubation Time | The biotinylation reaction may be incomplete. A typical incubation time is 30 minutes to 2 hours at room temperature.[7][9][18] You can try increasing the incubation time to see if it improves the labeling efficiency.[1][19] |
Problem 2: High Background or Non-Specific Binding
Possible Causes and Solutions
| Possible Cause | Recommended Solution | Citation |
| Excess Unbound Biotin | Unreacted biotin can bind to streptavidin/avidin in downstream applications, leading to high background. Ensure the removal of all unbound biotin after the labeling reaction through dialysis, gel filtration (e.g., Sephadex G-25), or spin columns.[3][4][7][9][19] | |
| Antibody Aggregation/Precipitation | Over-biotinylation can lead to antibody aggregation and precipitation, which can cause non-specific binding.[1][2][6] Reduce the molar ratio of biotin to antibody in the labeling reaction.[2] After the reaction, centrifuge the solution to remove any precipitates. | |
| Endogenous Biotin in Samples | Some tissues and cells have high levels of endogenous biotin, which can be a source of background signal. Use appropriate blocking steps, such as an avidin/biotin blocking kit, before applying the biotinylated antibody. | [7][20] |
| Non-Specific Antibody Binding | The antibody itself may be binding non-specifically to other components in your assay. Optimize your assay's blocking and washing steps. Consider using a different blocking buffer or adding a detergent like Tween-20 to your wash buffers. | [1] |
Experimental Protocols
General Protocol for this compound Labeling of an Antibody
This protocol provides a general guideline for labeling an antibody with an NHS-ester of this compound. Optimization may be required for specific antibodies and applications.
1. Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4). If the antibody is in a buffer containing Tris or glycine, perform a buffer exchange using a desalting column or dialysis.[3][4]
-
Adjust the antibody concentration to 1-2 mg/mL.[3]
2. Biotin Reagent Preparation:
-
Allow the vial of NHS-ester biotin to warm to room temperature before opening.[15]
-
Dissolve the biotin reagent in an anhydrous organic solvent like DMSO or DMF to a concentration of 10 mg/mL. This solution should be prepared fresh.[3][7]
3. Biotinylation Reaction:
-
Slowly add the calculated amount of the biotin solution to the antibody solution while gently vortexing. The molar ratio of biotin to antibody typically ranges from 10:1 to 30:1.[7][9]
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[7][9][19]
4. Quenching the Reaction (Optional but Recommended):
-
To stop the reaction, add a quenching buffer containing a primary amine, such as 1M Tris-HCl pH 8.0, to a final concentration of 50-100 mM.[7][21]
-
Incubate for an additional 10-30 minutes at room temperature.[7]
5. Removal of Unbound Biotin:
-
Purify the biotinylated antibody from the reaction mixture to remove excess, unreacted biotin. This can be achieved using:
6. Quantification and Storage:
-
Determine the protein concentration of the final biotinylated antibody solution (e.g., by measuring absorbance at 280 nm).[7]
-
Assess the degree of biotinylation using a method like the HABA assay or UV-Vis spectrophotometry if a chromophoric biotin reagent was used.[11][13]
-
Store the biotinylated antibody at 4°C for short-term use or aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[3][22]
Visualizations
Caption: A logical workflow for troubleshooting inconsistent this compound antibody labeling.
Caption: A standard experimental workflow for the biotinylation of antibodies.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody Conjugation Troubleshooting: Novus Biologicals [novusbio.com]
- 6. researchgate.net [researchgate.net]
- 7. sinobiological.com [sinobiological.com]
- 8. mesoscale.com [mesoscale.com]
- 9. Optimization of biotin labeling of antibodies using mouse IgG and goat anti-mouse IgG-conjugated fluorescent beads and their application as capture probes on protein chip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comprehensive LC–MS based study of factors influencing biotinylation of critical reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
- 12. interchim.fr [interchim.fr]
- 13. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. bio-rad.com [bio-rad.com]
- 17. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 18. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 19. researchgate.net [researchgate.net]
- 20. news-medical.net [news-medical.net]
- 21. researchgate.net [researchgate.net]
- 22. sysy.com [sysy.com]
Technical Support Center: Optimizing D-Biotinol to Protein Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the D-Biotinol to protein molar ratio for successful conjugation. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual workflows to ensure efficient and reproducible biotinylation of your target proteins.
Frequently Asked Questions (FAQs)
Q1: What is the optimal this compound to protein molar ratio for conjugation?
A1: The ideal molar ratio of this compound to protein is a critical parameter that influences the degree of labeling and the preservation of protein function.[1] While there is no single universal ratio, a common starting point is a 10- to 40-fold molar excess of the biotinylation reagent to the protein.[2] The optimal ratio is empirical and depends on several factors, including the protein's concentration, the number of available primary amines (lysine residues and the N-terminus), and the desired degree of biotinylation for the specific application.[1][3] For instance, a higher molar excess may be necessary for dilute protein solutions to achieve the same level of incorporation as more concentrated samples.[3][4]
Q2: How does protein concentration affect the required molar ratio?
A2: Protein concentration directly impacts the efficiency of the biotinylation reaction. For more concentrated protein solutions (e.g., 2-10 mg/mL), a ≥ 12-fold molar excess of biotin is generally recommended.[4] In contrast, for more dilute protein solutions (≤ 2 mg/mL), a higher molar excess of ≥ 20-fold is often required to achieve a similar degree of labeling.[3][4]
Q3: How can I determine the degree of biotinylation after conjugation?
A3: Quantifying the number of biotin molecules conjugated to each protein molecule is essential for consistency and optimizing downstream applications. The most common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[5][6] This colorimetric assay is based on the displacement of HABA from the avidin-HABA complex by the biotin present in the sample, leading to a measurable decrease in absorbance at 500 nm.[5][7] Online calculators are available to simplify the determination of the biotin-to-protein molar ratio from the absorbance readings.[7][8] Other methods include mass spectrometry, which can detect the mass shift corresponding to the incorporated biotin molecules.[6]
Q4: What are the consequences of over-biotinylation?
A4: Over-biotinylation can lead to several undesirable outcomes. Excessive modification of a protein's surface can cause it to precipitate out of solution.[9][10] Furthermore, if the biotinylation reagent attaches to amino acids within the protein's active site or binding domains, it can lead to a reduction or complete loss of its biological activity.[9][11] Therefore, it is crucial to control the extent of labeling to maintain the protein's function.
Q5: Can I use any buffer for the biotinylation reaction?
A5: No, the choice of buffer is critical for a successful conjugation. The reaction buffer should be free of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the NHS-ester of biotin, thereby reducing the efficiency of protein labeling.[1][12][13] A phosphate-buffered saline (PBS) at a pH of 7.2-8.0 is a commonly recommended buffer for this reaction.[2][3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no biotin incorporation | Presence of primary amines in the buffer (e.g., Tris, glycine). [1][13] | Perform a buffer exchange into an amine-free buffer like PBS before starting the conjugation.[10][14] |
| Hydrolyzed biotinylation reagent. | Prepare the biotinylation reagent solution immediately before use.[3][12][15] Ensure the use of anhydrous DMSO or DMF to dissolve the reagent.[10] | |
| Insufficient molar excess of biotin. | Increase the molar ratio of the biotinylation reagent to the protein, especially for dilute protein solutions.[3][4][10] | |
| Low protein concentration. | If possible, concentrate the protein solution before conjugation.[10] | |
| Protein precipitation after conjugation | Over-biotinylation. [9][10] | Reduce the molar excess of the biotinylation reagent in the reaction.[10] Shorten the reaction time.[10] |
| Modification of critical lysine residues affecting solubility. [10] | Consider using a biotinylation reagent that targets a different functional group if the protein's function is compromised.[1] | |
| Inconsistent results between batches | Incomplete removal of excess biotin. [16] | Ensure thorough removal of unreacted biotin by increasing dialysis time or using a desalting column.[16] |
| Variability in the biotinylation reaction. | Ensure consistent protein concentration, buffer composition, pH, reaction time, and temperature for each batch.[15] | |
| Batch-to-batch variation in the antibody. [16] | Characterize each new batch of antibody for purity and concentration before biotinylation.[16] | |
| High background in downstream assays | Presence of free, unreacted biotin. | Purify the biotinylated protein using dialysis or a desalting column to remove all non-reacted biotin.[5][17] |
| Non-specific binding of the biotinylated protein. | Optimize blocking steps in your downstream assay (e.g., ELISA, Western blot). |
Experimental Protocols
Protocol 1: Amine-Reactive Biotinylation of Proteins using NHS-Ester Chemistry
This protocol provides a general procedure for the biotinylation of proteins targeting primary amines.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Amine-reactive this compound derivative (e.g., NHS-Biotin)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris, glycine), perform a buffer exchange into the reaction buffer.
-
Determine the concentration of the protein solution accurately.
-
-
Calculation of Reagents:
-
Calculate the moles of protein to be labeled.
-
Determine the desired molar excess of the biotinylation reagent (e.g., 20-fold molar excess).
-
Calculate the moles and then the mass of the biotinylation reagent required.
-
-
Biotinylation Reaction:
-
Allow the vial of the biotinylation reagent to equilibrate to room temperature before opening.
-
Immediately before use, prepare a stock solution of the biotinylation reagent (e.g., 10 mM) in anhydrous DMSO or DMF.[3]
-
Add the calculated volume of the biotinylation reagent stock solution to the protein solution. Mix gently but thoroughly.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[3][12]
-
-
Quenching the Reaction:
-
(Optional but recommended) Add quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15-30 minutes at room temperature.[13]
-
-
Purification of the Biotinylated Protein:
Protocol 2: Determination of Biotin Incorporation using the HABA Assay
This protocol outlines the steps to quantify the degree of biotinylation.
Materials:
-
Biotinylated protein sample (purified)
-
HABA/Avidin solution
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
Procedure:
-
Prepare HABA/Avidin Solution: Follow the manufacturer's instructions for preparing the HABA/Avidin reagent.
-
Measure Baseline Absorbance:
-
Pipette the HABA/Avidin solution into a cuvette or microplate well.
-
Measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).[5]
-
-
Add Biotinylated Sample:
-
Add a known volume of your purified biotinylated protein sample to the HABA/Avidin solution. Mix well.[5]
-
-
Measure Final Absorbance:
-
Calculate Biotin-to-Protein Ratio:
Visualizations
Caption: Experimental workflow for protein biotinylation and analysis.
Caption: Troubleshooting logic for common biotinylation issues.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 3. apexbt.com [apexbt.com]
- 4. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. HABA Calculator | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. HABA Biotinylation Calculator | AAT Bioquest [aatbio.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Biotinylation: Definition, Applications, Industry Uses [excedr.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 14. sartorius.com [sartorius.com]
- 15. drmr.com [drmr.com]
- 16. researchgate.net [researchgate.net]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. interchim.fr [interchim.fr]
D-Biotinol solubility issues in phosphate-buffered saline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with D-Biotinol in phosphate-buffered saline (PBS).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in PBS?
A1: this compound, often used interchangeably with D-Biotin (the biologically active form of vitamin B7), has limited solubility in aqueous solutions at neutral pH, such as standard phosphate-buffered saline (PBS)[1][2][3]. D-Biotin is a carboxylic acid, and its solubility is significantly influenced by the pH of the solution. In acidic to neutral conditions, it tends to be less soluble[1].
Q2: What is the maximum solubility of D-Biotin in aqueous solutions?
A2: The solubility of D-Biotin in water is relatively low. At 25°C, its solubility in water is approximately 22 mg/100 ml[4]. Another source states a water solubility of 0.2 g/L at 20°C[5]. It is more soluble in hot water[6][7].
Q3: How can I improve the solubility of this compound in my PBS solution?
A3: To enhance the solubility of this compound in PBS, you can:
-
Increase the pH: this compound's solubility increases in alkaline conditions[1][2]. Adding a small amount of a base like 1N NaOH dropwise can significantly improve its dissolution[2][8]. A pH of around 7.5 or slightly higher is often effective[1].
-
Use a co-solvent: A small percentage of an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be used to first dissolve the this compound before diluting it in PBS[1][3][4]. Ensure the final concentration of the organic solvent is compatible with your experimental system[1].
-
Gentle heating: Heating the solution can also aid in dissolving this compound[2]. However, be cautious with temperature-sensitive components in your experiment.
Q4: Are there alternative solvents I can use to prepare a this compound stock solution?
A4: Yes, several organic solvents are effective for preparing concentrated stock solutions of this compound (D-Biotin). These can then be diluted to the final working concentration in your aqueous buffer. Common choices include:
-
DMSO: D-Biotin is soluble in DMSO at concentrations up to 49 mg/mL[9].
-
Aqueous basic solutions: A solution of 2M NH4OH can dissolve D-Biotin at up to 50 mg/ml[3][4].
Q5: Is a this compound solution in PBS stable?
A5: D-Biotin solutions in moderately acidic to neutral aqueous buffers are stable for several months[4]. However, solutions with a pH above 9 are considered less stable[3][4]. It is also important to note that aqueous solutions of biotin are susceptible to mold growth, so sterile filtering and proper storage are recommended[6][7]. For long-term storage, it is advisable to store aliquots at -20°C or -80°C[10].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound precipitates out of solution after initial dissolution. | The concentration of this compound exceeds its solubility limit in the final PBS solution. | - Increase the pH of the PBS solution slightly (e.g., to pH 7.5-8.0).- Reduce the final concentration of this compound.- If a co-solvent was used, ensure the final dilution has not caused the compound to crash out. It may be necessary to increase the percentage of the co-solvent, if permissible for the experiment. |
| The pH of my experimental medium changes after adding the this compound stock solution. | If a highly basic stock solution was prepared (e.g., with a high concentration of NaOH), its addition could alter the pH of the final medium. | - Prepare the stock solution with a minimal amount of base necessary for dissolution.- After adding the this compound stock, re-adjust the pH of your final working solution. |
| I am observing unexpected biological effects in my cell culture experiment. | If an organic solvent like DMSO was used to dissolve the this compound, the final concentration of the solvent might be causing cellular toxicity. | - Calculate the final percentage of the organic solvent in your working solution and ensure it is below the tolerance level for your specific cell line.- Include a vehicle control (medium with the same concentration of the organic solvent but without this compound) in your experimental setup to account for any solvent-specific effects. |
Quantitative Data Summary
The following table summarizes the solubility of D-Biotin in various solvents. While this compound is the alcohol form of D-Biotin (a carboxylic acid), their solubility characteristics are expected to be similar, with D-Biotin's solubility being well-documented.
| Solvent | Temperature | Solubility |
| Water | 25°C | ~22 mg/100 mL[4] |
| Water | 20°C | 0.2 g/L[5] |
| 95% Ethanol | 25°C | ~80 mg/100 mL[4] |
| Dimethyl Sulfoxide (DMSO) | 25°C | 49 mg/mL[9] |
| Dimethylformamide (DMF) | Not Specified | 1.7 mg/mL[4] |
| 2 M Ammonium Hydroxide (NH4OH) | Not Specified | 50 mg/mL[3][4] |
| Aqueous Basic Salt Buffer | Not Specified | 5 mg/mL[9] |
Experimental Protocols
Protocol 1: Preparation of a D-Biotin Stock Solution in PBS with pH Adjustment
This protocol is adapted for preparing a D-Biotin solution in PBS where the final concentration is relatively low.
Materials:
-
D-Biotin powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
1N Sodium Hydroxide (NaOH)
-
Sterile conical tubes
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Weigh the desired amount of D-Biotin powder and transfer it to a sterile conical tube.
-
Add the required volume of PBS to achieve the target concentration.
-
Vortex the solution. You will likely observe that the D-Biotin does not fully dissolve.
-
Carefully add 1N NaOH drop by drop to the suspension while vortexing.
-
Continue adding NaOH until the D-Biotin is completely dissolved. Monitor the pH to avoid making the solution overly alkaline.
-
Once dissolved, sterile-filter the solution using a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C.
Protocol 2: Preparation of a Concentrated D-Biotin Stock Solution using an Organic Solvent
This protocol is suitable for preparing a highly concentrated stock solution that can be diluted into your experimental medium.
Materials:
-
D-Biotin powder
-
Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the D-Biotin powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock (e.g., 40 mg/mL).
-
Vortex thoroughly until the D-Biotin is completely dissolved. Gentle warming may be applied if necessary.
-
Store the concentrated stock solution at -20°C.
-
When preparing your working solution, dilute the stock solution in your final buffer (e.g., PBS or cell culture medium) to the desired final concentration. Ensure the final DMSO concentration is compatible with your experiment.
Visualizations
This compound Solubility Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving this compound in PBS.
Signaling Pathway: Biotin Deficiency and mTOR Activation
Biotin deficiency has been shown to induce proinflammatory responses in human CD4+ T lymphocytes through the activation of the mTOR signaling pathway[11].
Caption: Impact of biotin deficiency on the mTOR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. goldbio.com [goldbio.com]
- 3. usbio.net [usbio.net]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. D-Biotin | 58-85-5 [chemicalbook.com]
- 7. D-Biotin CAS#: 58-85-5 [m.chemicalbook.com]
- 8. Biotin Identification Proteomics in Three-Dimensional Organotypic Human Skin Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. adipogen.com [adipogen.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Biotin Deficiency Induces Th1- and Th17-Mediated Proinflammatory Responses in Human CD4+ T Lymphocytes via Activation of the mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing aggregation of proteins after D-Biotinol labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent protein aggregation after D-Biotinoyl labeling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during and after biotinylation?
Protein aggregation following biotinylation is a common issue that can arise from several factors:
-
Over-labeling: Introducing an excessive number of biotin molecules onto a protein can significantly alter its surface properties.[1][2] The hydrophobic nature of the biotin molecule can lead to an increase in the overall hydrophobicity of the protein, promoting self-association and aggregation.[3]
-
Alteration of Isoelectric Point (pI): The process of labeling, particularly targeting primary amines like lysine residues, neutralizes the positive charge of these groups. This change in the net charge of the protein alters its isoelectric point.[4][5] If the pH of the buffer is close to the new pI of the biotinylated protein, its solubility will decrease, leading to precipitation.[5][6]
-
Conformational Changes: The attachment of biotin, especially at sites crucial for maintaining the protein's tertiary structure, can induce conformational changes that expose hydrophobic regions, leading to aggregation.[7]
-
Buffer Composition: The composition of the reaction buffer is critical. Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with NHS-ester biotin reagents, reducing labeling efficiency and potentially leading to side reactions.[8][9] The ionic strength of the buffer can also influence protein solubility.[5][6]
Q2: My protein precipitated immediately after adding the biotinylation reagent. What should I do?
Immediate precipitation upon addition of the biotinylation reagent is a strong indicator of over-labeling or a drastic change in the protein's isoelectric point. Here are some immediate troubleshooting steps:
-
Reduce the Molar Ratio: The most critical parameter to adjust is the molar ratio of the biotin reagent to the protein. If you observe precipitation, significantly decrease the amount of biotin reagent in your next attempt.
-
Optimize Reaction pH: Ensure the reaction buffer pH is optimal for the labeling chemistry (typically pH 7-9 for NHS esters) but not close to the theoretical pI of your modified protein.[5][9] You may need to perform the reaction at a slightly different pH to maintain solubility.
-
Protein Concentration: High protein concentrations can increase the likelihood of aggregation.[6] Try performing the labeling reaction at a lower protein concentration.
Q3: How can I remove excess, unreacted biotin after the labeling reaction?
Removing excess biotin is crucial to prevent interference in downstream applications and to stop the labeling reaction. Common methods include:
-
Size Exclusion Chromatography (SEC): Desalting columns (e.g., PD-10) are effective for separating the larger biotinylated protein from the smaller, unreacted biotin molecules.[2][10]
-
Dialysis/Buffer Exchange: Dialysis or the use of spin filters with an appropriate molecular weight cutoff (MWCO) can efficiently remove small molecules like free biotin.[2][8][10]
-
Quenching the Reaction: Before purification, you can add a quenching reagent like Tris or glycine to consume any remaining reactive biotin.[4][2]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting protein aggregation issues during D-Biotinoyl labeling.
Problem: Protein Aggregation or Precipitation
| Potential Cause | Recommended Solution |
| Over-labeling (High Biotin:Protein Ratio) | Reduce the molar excess of the biotin reagent. Start with a lower ratio (e.g., 5:1 or 10:1) and empirically determine the optimal ratio for your protein.[2] For proteins at 2-10 mg/mL, a ≥ 12-fold molar excess is a general starting point, while for concentrations ≤ 2 mg/mL, a ≥ 20-fold molar excess may be needed, but optimization is key.[8] |
| Suboptimal Buffer pH | Ensure the reaction buffer is free of primary amines (e.g., use PBS or HEPES instead of Tris).[8][9] Adjust the pH of the buffer to be at least 1 unit away from the protein's isoelectric point to maintain surface charge and solubility.[6] The optimal pH for NHS-ester reactions is typically between 7 and 9.[9] |
| High Protein Concentration | Perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL).[4][6] While higher concentrations can improve reaction kinetics, they also increase the risk of aggregation. |
| Hydrophobicity of Biotin Reagent | Consider using a more water-soluble biotin reagent, such as one containing a polyethylene glycol (PEG) spacer arm. These reagents can help mitigate the hydrophobicity of the biotin moiety. |
| Incorrect Storage and Handling | After labeling, flash-freeze aliquots and store them at -80°C. Avoid repeated freeze-thaw cycles. Adding a cryoprotectant like glycerol (20-50%) can help prevent aggregation during storage.[6] |
| Presence of Reducing Agents (for specific labeling) | If you are labeling sulfhydryl groups, ensure that other disulfide bonds essential for protein structure are not being reduced. Use a selective reducing agent if necessary.[11] |
Experimental Protocols
Protocol: D-Biotinoyl-NHS Labeling of a Protein
This protocol provides a general procedure for labeling a protein with an NHS-ester of D-Biotin.
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)
-
D-Biotinoyl-NHS ester (dissolved in DMSO or DMF immediately before use)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Sample: Ensure your protein is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer like PBS.
-
Calculate Reagent Amount: Determine the volume of the D-Biotinoyl-NHS solution needed to achieve the desired molar excess (e.g., start with a 20-fold molar excess).[8]
-
Reaction Incubation: Add the calculated amount of D-Biotinoyl-NHS to the protein solution. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[9]
-
Quench the Reaction: Stop the reaction by adding a quenching buffer (e.g., Tris) to a final concentration of 50-100 mM. Incubate for another 15-30 minutes.
-
Remove Excess Biotin: Purify the biotinylated protein from unreacted biotin and quenching reagents using a desalting column or dialysis.
-
Characterize the Labeled Protein: Determine the final protein concentration and the degree of biotinylation using a suitable method (e.g., HABA assay).
Visualizations
Caption: Experimental workflow for D-Biotinoyl labeling of proteins.
Caption: Troubleshooting flowchart for protein aggregation during biotinylation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Biotinylation of proteins in solution and on cell surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
How to remove excess unconjugated D-Biotinol after labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing excess unconjugated D-Biotinol after labeling reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during this critical purification step.
Troubleshooting Guide
Low recovery of your biotinylated molecule or inefficient removal of free biotin can compromise downstream applications. This guide addresses common problems and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Protein/Molecule Recovery | Precipitation during labeling: Over-biotinylation can alter the solubility of the molecule.[1][2] | - Optimize the molar ratio of the biotinylation reagent to your target molecule. A lower ratio may be necessary.[1] - Ensure the reaction buffer is at the optimal pH and composition for your molecule's stability. |
| Adsorption to purification media: The molecule may be non-specifically binding to the dialysis membrane, spin column resin, or magnetic beads. | - For dialysis, consider using a different type of membrane with lower binding properties. - For spin columns, ensure the column material is appropriate for your sample. Some resins have low-binding properties.[3] - Adding a carrier protein like BSA can sometimes reduce non-specific binding, but check if this is compatible with your downstream application.[1] | |
| Sample loss during handling: Multiple transfer steps can lead to cumulative loss of the sample, especially with small volumes.[4] | - Minimize the number of tube transfers. - For small volumes, consider using devices designed for small-scale purification, such as microdialysis units or spin columns for small sample volumes.[1] | |
| Inefficient Removal of Free Biotin | Inadequate purification parameters: The duration or number of exchanges in dialysis may be insufficient, or the size exclusion cutoff may be too high. | - Dialysis: Increase the dialysis time and the number of buffer changes. A common recommendation is multiple changes over 24-48 hours.[5][6] - Size Exclusion Chromatography: Ensure the molecular weight cutoff (MWCO) of the resin is appropriate to separate your labeled molecule from the small this compound molecule.[7] For proteins, a 7 kDa MWCO is often effective.[3] |
| Competition for binding: In affinity purification, excess free biotin in the sample can saturate the streptavidin/avidin binding sites on the beads, preventing the capture of the biotinylated molecule. | - Perform a preliminary buffer exchange using a spin column or dialysis to reduce the concentration of free biotin before affinity purification. | |
| High Background in Downstream Assays | Residual free biotin: Incomplete removal of unconjugated biotin can lead to non-specific signals in assays using streptavidin or avidin conjugates. | - Re-purify the sample using a more stringent method or a combination of methods (e.g., a spin column followed by dialysis). - For assays like western blots or ELISAs, ensure adequate blocking steps are included to minimize non-specific binding. |
Frequently Asked Questions (FAQs)
Q1: Which method is best for removing excess this compound?
A1: The choice of method depends on factors such as your sample volume, the size of your labeled molecule, the required purity, and the time constraints of your experiment.
-
Dialysis is a simple and gentle method suitable for larger sample volumes, but it is time-consuming.[8]
-
Size Exclusion Chromatography (e.g., spin columns) is rapid and effective for smaller sample volumes, offering good protein recovery.[1][3]
-
Affinity Purification (e.g., streptavidin magnetic beads) is highly specific for biotinylated molecules and can be used for purification, but the strong biotin-streptavidin interaction often requires harsh denaturing conditions for elution.[9]
Q2: How can I quantify the amount of free biotin remaining after purification?
A2: While direct quantification of free biotin in the purified sample can be complex, you can assess the efficiency of its removal indirectly. One common method is to use a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. The HABA-avidin complex has a characteristic absorbance, which is displaced by biotin, causing a decrease in absorbance. By comparing the absorbance of your purified sample to a standard curve of known biotin concentrations, you can estimate the amount of biotin present.
Q3: Can I reuse my size exclusion or affinity chromatography columns?
A3: It depends on the specific product. Many spin columns are designed for single use to avoid cross-contamination. Some affinity chromatography resins can be regenerated, but this often involves harsh washing steps that may not be suitable for all applications. Always refer to the manufacturer's instructions for the specific product you are using.
Q4: My protein precipitated after I added the biotinylation reagent. What should I do?
A4: Protein precipitation during biotinylation is often a sign of over-labeling, which can alter the protein's isoelectric point and solubility.[2] To address this, you should optimize the reaction by reducing the molar excess of the biotinylation reagent. If precipitation has already occurred, you can try to resolubilize the protein by adjusting the pH of the buffer.[2]
Comparison of Purification Methods
The following table summarizes the key characteristics of the most common methods for removing unconjugated this compound.
| Method | Principle | Typical Protein Recovery | Efficiency of Biotin Removal | Time Required | Advantages | Disadvantages |
| Dialysis | Diffusion across a semi-permeable membrane based on a concentration gradient. | >90% | High | 24-48 hours[6] | Gentle on sample, suitable for large volumes. | Time-consuming, requires large volumes of buffer.[8] |
| Size Exclusion Chromatography (Spin Columns) | Separation based on molecular size. Larger molecules elute first.[10] | >95%[3] | High (>95% for some products)[11] | < 15 minutes[3] | Fast, high recovery, suitable for small volumes.[3] | Can lead to sample dilution with gravity-flow columns.[8] |
| Affinity Purification (Magnetic Beads) | Specific binding of biotinylated molecules to immobilized streptavidin or avidin.[9] | Variable (depends on elution conditions) | Very High | 30-60 minutes | High specificity, can be used for enrichment. | Elution often requires harsh, denaturing conditions. |
Experimental Protocols
Here are detailed protocols for the three main methods of removing excess unconjugated this compound.
Protocol 1: Dialysis
This method is suitable for sample volumes typically greater than 100 µL.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10 kDa for most proteins).
-
Dialysis buffer (e.g., PBS), chilled to 4°C.
-
Stir plate and stir bar.
-
Beaker or container large enough to hold at least 100 times the sample volume.
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.
-
Load the biotinylated sample into the dialysis tubing/cassette and seal securely, ensuring no leaks.
-
Place the sealed tubing/cassette into the beaker containing the chilled dialysis buffer.
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Allow dialysis to proceed for at least 4 hours.
-
Change the dialysis buffer. For optimal removal, perform at least three buffer changes over a period of 24 to 48 hours.[6]
-
After the final dialysis period, carefully remove the sample from the tubing/cassette.
Protocol 2: Size Exclusion Chromatography (Spin Column)
This method is ideal for rapid cleanup of small sample volumes (typically 20-700 µL).
Materials:
-
Spin column with an appropriate MWCO (e.g., 7 kDa).
-
Collection tubes.
-
Microcentrifuge.
Procedure:
-
Prepare the spin column by removing the storage buffer. This is typically done by breaking off the bottom closure and placing the column in a collection tube, then centrifuging for 1-2 minutes at the recommended speed (e.g., 1,500 x g).
-
Discard the flow-through and place the column in a new collection tube.
-
Slowly apply the biotinylated sample to the center of the resin bed.
-
Centrifuge the column for the time and speed recommended by the manufacturer (e.g., 2 minutes at 1,500 x g).
-
The purified sample containing the biotinylated molecule will be in the collection tube. The excess this compound is retained in the column resin.
Protocol 3: Affinity Purification with Streptavidin Magnetic Beads
This protocol is for the specific capture of biotinylated molecules. Note that this method purifies the biotinylated species away from non-biotinylated components and free biotin, but subsequent elution of the captured molecule from the beads can be challenging.
Materials:
-
Streptavidin-coated magnetic beads.
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.8 for non-denaturing elution, or SDS-PAGE sample buffer for denaturing elution).
-
Neutralization Buffer (e.g., 1 M Tris, pH 8.5) if using acidic elution.
-
Magnetic stand.
-
Tubes for incubation.
Procedure:
-
Resuspend the magnetic beads in their storage buffer.
-
Transfer the desired amount of bead slurry to a clean tube.
-
Place the tube on a magnetic stand to pellet the beads and carefully remove the supernatant.
-
Add Binding/Wash Buffer to wash the beads. Resuspend the beads and then pellet them again using the magnetic stand. Repeat this wash step twice.
-
After the final wash, resuspend the beads in Binding/Wash Buffer.
-
Add your biotinylated sample to the washed beads and incubate with gentle mixing for 30-60 minutes at room temperature.
-
Pellet the beads with the magnetic stand and discard the supernatant, which contains the unbound material and excess this compound.
-
Wash the beads three times with Binding/Wash Buffer to remove any remaining contaminants.
-
To elute the captured biotinylated molecule, resuspend the beads in Elution Buffer and incubate for 5-10 minutes.
-
Pellet the beads with the magnetic stand and carefully transfer the supernatant containing your purified molecule to a new tube. If using an acidic elution buffer, immediately neutralize the eluate with Neutralization Buffer.
References
- 1. researchgate.net [researchgate.net]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Small Molecule, Dye, and Biotin Removal | Thermo Fisher Scientific - US [thermofisher.com]
- 4. encapsula.com [encapsula.com]
- 5. bioclon.com [bioclon.com]
- 6. biochemicalc.nuim.ie [biochemicalc.nuim.ie]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads [sigmaaldrich.com]
- 10. itwreagents.com [itwreagents.com]
- 11. bioclone.net [bioclone.net]
D-Biotinol stability in different storage buffers and temperatures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of D-Biotinol in various storage buffers and at different temperatures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from D-Biotin?
This compound is the alcohol form corresponding to the carboxylic acid of D-Biotin (Vitamin B7). It is a reduced form of D-Biotin and is known to be orally active, likely converting to D-Biotin within the body to perform its biological functions. D-Biotin is an essential cofactor for several carboxylase enzymes involved in critical metabolic pathways.
Q2: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, this compound stock solutions, typically prepared in organic solvents like DMSO or methanol, should be stored under the following conditions:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.
It is crucial to protect the stock solution from light and to store it under an inert atmosphere, such as nitrogen, to prevent oxidation.
Q3: How stable is this compound in aqueous buffers?
While specific quantitative stability data for this compound in various aqueous buffers is not extensively available in published literature, the stability of its oxidized form, D-Biotin, can provide valuable insights. D-Biotin exhibits the following stability characteristics in aqueous solutions:
-
pH: Generally stable in moderately acidic to neutral pH ranges (pH 4-7). Stability decreases in solutions with a pH above 9.
-
Temperature: D-Biotin solutions are stable enough to be heat-sterilized at 100°C in moderately acidic or neutral solutions.
-
Degradation: this compound, similar to D-Biotin, is susceptible to degradation by strong acids, strong bases, strong oxidizing agents, and UV light.
For critical experiments, it is recommended to prepare fresh aqueous solutions of this compound or to conduct a stability study under your specific experimental conditions.
Q4: What are the signs of this compound degradation?
Degradation of this compound can be monitored by a decrease in the parent compound concentration and the appearance of degradation products. This is typically assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). Physical changes, such as a change in color or the appearance of precipitates in a solution, may also indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in an experiment using a this compound solution. | Degradation of this compound due to improper storage or handling. | 1. Prepare fresh this compound solutions for each experiment. 2. Ensure stock solutions are stored at or below -20°C and protected from light. 3. For aqueous solutions, use buffers within a neutral pH range and avoid prolonged exposure to room temperature or harsh lighting. |
| Inconsistent results between experimental batches. | Variability in the concentration of active this compound. | 1. Verify the purity and concentration of the this compound stock solution using an analytical method like HPLC before use. 2. Aliquot the stock solution upon receipt to minimize freeze-thaw cycles. |
| Precipitate forms in the this compound solution upon storage. | The storage buffer is not suitable, or the concentration is too high for the solubility in that buffer. | 1. If using an aqueous buffer, consider preparing a fresh, lower concentration solution. 2. For stock solutions in organic solvents, ensure the solvent is anhydrous. |
Quantitative Data Summary
Currently, detailed quantitative data on the stability of this compound in a wide range of aqueous buffers and temperatures is limited in publicly available literature. The table below summarizes the recommended storage conditions for this compound stock solutions in organic solvents. Researchers are encouraged to perform their own stability studies for this compound in their specific experimental buffers.
| Solvent | Temperature | Storage Duration | Notes |
| DMSO or Methanol | -80°C | Up to 6 months | Protect from light; store under nitrogen. |
| DMSO or Methanol | -20°C | Up to 1 month | Protect from light; store under nitrogen. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions. A stability-indicating HPLC method is used for analysis.
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or DMSO).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the this compound stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place an aliquot of the this compound stock solution in a 60°C oven for 24 hours.
-
Photodegradation: Expose an aliquot of the this compound stock solution to a light source (e.g., UV lamp at 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and placed alongside.
3. Sample Preparation for HPLC Analysis:
-
After the incubation period, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all stressed samples and a non-stressed control sample to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
4. HPLC Analysis (Example Conditions):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm.
-
Injection Volume: 20 µL.
5. Data Analysis:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Calculate the percentage of this compound remaining and identify any degradation peaks.
Visualizations
Caption: Metabolic conversion of this compound to active D-Biotin.
Caption: Workflow for this compound stability indicating assay.
Issues with D-Biotinol in pull-down assays from cell lysates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing D-Biotin in pull-down assays from cell lysates.
Frequently Asked Questions (FAQs)
Q1: What is the difference between D-Biotin and D-Biotinol?
Our documentation and the broader scientific literature primarily refer to D-Biotin for pull-down assays. D-Biotin is the naturally occurring, biologically active isomer of biotin (also known as Vitamin B7 or Vitamin H) and is widely used for labeling biomolecules due to its high affinity for streptavidin and avidin.[1][2][3][4] "this compound" is not a standard reagent in this context. If your reagent is labeled as this compound, please verify its chemical structure and properties with the manufacturer. For the purposes of this guide, we will refer to D-Biotin.
Q2: My pull-down assay has a high background with many non-specific proteins. How can I reduce this?
High background is a common issue in pull-down assays. Here are several strategies to minimize non-specific binding:
-
Pre-clearing the Lysate: Incubate your cell lysate with streptavidin beads alone before adding your biotinylated bait protein. This will capture endogenously biotinylated proteins and other proteins that non-specifically bind to the beads.
-
Blocking the Beads: Before adding the lysate, block the streptavidin beads with a solution containing a high concentration of a non-specific protein, such as Bovine Serum Albumin (BSA) or yeast tRNA.[5]
-
Optimize Wash Buffer: Increase the stringency of your wash buffer. This can be achieved by increasing the salt concentration (e.g., up to 0.5M NaCl) or the detergent concentration (e.g., 0.1% Tween-20).[6] However, be aware that overly stringent washes may disrupt weak but specific interactions.
-
Use of Controls: Always include proper controls, such as a "beads-only" control (lysate incubated with beads without bait) and a "tag-only" control (lysate incubated with beads bound to an irrelevant biotinylated molecule), to identify proteins that bind non-specifically.[7][8]
Q3: The yield of my target protein is very low. What are the possible causes and solutions?
Low yield of the prey protein can be attributed to several factors:
-
Inefficient Cell Lysis: Ensure your lysis buffer is appropriate for your target protein and that you are achieving complete cell disruption. Sonication or the use of different detergents may be necessary.[9][10]
-
Low Expression of Prey Protein: Your target protein may be expressed at low levels in the cell lysate. Consider increasing the amount of total protein lysate used in the assay.[9][11] A typical starting point is 10^6 to 10^7 cells per assay.[8]
-
Weak or Transient Interaction: The interaction between your bait and prey proteins might be weak or transient. Optimize incubation times and temperatures. Longer incubations (e.g., overnight at 4°C) may be beneficial.[12]
-
Suboptimal Bait Protein Concentration: Ensure you are using an adequate amount of biotinylated bait protein to capture the prey. The optimal amount should be determined empirically.
-
Bead Saturation: Conversely, using too much bait protein relative to the bead binding capacity can lead to unbound bait competing for prey interaction.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Background | 1. Non-specific binding to beads. 2. Inadequate washing. 3. Endogenously biotinylated proteins in lysate. | 1. Pre-clear lysate with beads; block beads with BSA or tRNA. 2. Increase salt (up to 0.5M NaCl) or detergent concentration in wash buffers.[6] 3. Perform a pre-clearing step. |
| Low Yield | 1. Inefficient cell lysis. 2. Low abundance of prey protein. 3. Weak protein-protein interaction. 4. Insufficient amount of bait protein. | 1. Use a more stringent lysis buffer; consider sonication.[9][10] 2. Increase the total protein concentration of the cell lysate.[9][11] 3. Increase incubation time (e.g., overnight at 4°C); optimize buffer conditions.[12] 4. Titrate the amount of biotinylated bait protein to find the optimal concentration. |
| No Prey Protein Detected | 1. Interaction is not occurring under experimental conditions. 2. Epitope masking during Western blot detection. 3. Degradation of bait or prey protein. | 1. Verify the interaction with an alternative method (e.g., co-immunoprecipitation). 2. Use a different antibody for detection or probe with Streptavidin-HRP if the prey is also biotinylated. 3. Add protease inhibitors to the lysis buffer.[6] |
| Bait Protein Not Captured by Beads | 1. Inefficient biotinylation of the bait protein. 2. Incorrect bead type or expired beads. | 1. Confirm successful biotinylation via a Western blot using Streptavidin-HRP. 2. Check the bead specifications and expiration date. |
Quantitative Data
Streptavidin Bead Binding Capacities
The binding capacity of streptavidin beads can vary significantly between manufacturers and even between different lots. It is crucial to consider this when designing your experiment. The table below provides a comparison of approximate binding capacities for free biotin. Note that the binding capacity for a larger biotinylated molecule will be lower due to steric hindrance.[13]
| Bead Type | Manufacturer | Approximate Binding Capacity (Free Biotin) | Reference |
| Streptavidin Agarose Beads | GoldBio | >120 nmol/mL of resin | [13] |
| High Capacity Streptavidin Agarose | ThermoFisher Scientific | >10 µg biotinylated BSA/µL resin | [14] |
| Streptavidin Agarose | Invitrogen | 3–8 µg of biotinylated IgG/µL suspension | [14] |
| Streptavidin High Binding Plate | Biomat | ~21.1 pmol/well | [15] |
| Streptavidin Plate | Biomat | ~6.8 pmol/well | [15] |
| Neutravidin Plate | Biomat | ~5.7 pmol/well | [15] |
Disclaimer: Binding capacities are provided as estimates. Users should consult the manufacturer's documentation for their specific product and lot number. It is recommended to empirically determine the optimal bead amount for each specific application.[16]
Recommended Starting Concentrations for Pull-Down Assays
| Parameter | Recommended Starting Range | Notes | Reference |
| Cell Lysate | 100 - 500 µg total protein | Can be increased for low-abundance prey. | [14][17] |
| Biotinylated Bait | 2 - 4 µg | Should be optimized for each bait-prey pair. | [14][17] |
| Streptavidin Beads | 20 - 30 µL of slurry | Depends on the binding capacity of the beads. | [14][17] |
| Incubation Time | 1 - 4 hours at 4°C or room temp. | Can be extended to overnight for weak interactions. | [12][14] |
Experimental Protocols
Detailed Protocol for D-Biotin Pull-Down Assay
This protocol provides a general framework. Optimization of buffer components, incubation times, and wash stringency is recommended for each specific protein-protein interaction being studied.
1. Preparation of Cell Lysate a. Harvest cells (typically 1-5 x 10^7 cells per sample). b. Wash the cell pellet once with ice-cold PBS. c. Lyse the cells in an appropriate lysis buffer (e.g., RIPA buffer or a non-denaturing buffer containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40) supplemented with a protease inhibitor cocktail.[10][18] d. Incubate the lysate on ice for 30 minutes with periodic vortexing. e. Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (cleared lysate) to a new pre-chilled tube. Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
2. Pre-clearing the Lysate a. To a sufficient volume of streptavidin bead slurry for all samples, add lysis buffer to wash the beads. Pellet the beads (by centrifugation or on a magnetic rack) and discard the supernatant. Repeat the wash two more times. b. Resuspend the washed beads in lysis buffer. c. Add an appropriate amount of cleared lysate (e.g., 500 µg) to an aliquot of washed beads (e.g., 20 µL). d. Incubate with gentle rotation for 1 hour at 4°C. e. Pellet the beads and transfer the supernatant (pre-cleared lysate) to a new tube.
3. Binding of Bait and Prey a. Add your biotinylated bait protein to the pre-cleared lysate. b. Incubate with gentle rotation for 1-3 hours at 4°C to allow the bait to bind to its prey. c. Add washed streptavidin beads to the lysate-bait mixture. d. Incubate with gentle rotation for an additional 1-2 hours (or overnight) at 4°C.
4. Washing a. Pellet the beads. b. Discard the supernatant. c. Resuspend the beads in 500 µL of wash buffer (e.g., lysis buffer with a specific salt and detergent concentration). d. Incubate for 5 minutes with rotation. e. Pellet the beads and discard the supernatant. f. Repeat the wash steps 3-5 times.
5. Elution a. After the final wash, remove all supernatant. b. Elute the bound proteins by resuspending the beads in 2X SDS-PAGE sample buffer and boiling for 5-10 minutes. c. Pellet the beads, and the supernatant containing the eluted proteins is ready for analysis by Western blotting or mass spectrometry.
Visualizations
Experimental Workflow for D-Biotin Pull-Down Assay
Caption: Workflow for a D-Biotin pull-down assay from cell lysate.
MAPK Signaling Pathway Interaction Example
Caption: Example of using a pull-down to validate the B-Raf and MEK1 interaction in the MAPK pathway.
References
- 1. Page loading... [guidechem.com]
- 2. Biotin (d-Biotin) [eurogentec.com]
- 3. D-Biotin | 58-85-5 [chemicalbook.com]
- 4. goldbio.com [goldbio.com]
- 5. An Optimized Quantitative Pull-Down Analysis of RNA-Binding Proteins Using Short Biotinylated RNA [jove.com]
- 6. Biotin-ODN pulldown assay [bio-protocol.org]
- 7. Pull-down of Biotinylated RNA and Associated Proteins [en.bio-protocol.org]
- 8. Pull-down assays [sigmaaldrich.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Using In Vitro Pull-Down and In-Cell Overexpression Assays to Study Protein Interactions with Arrestin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. synapsewaves.com [synapsewaves.com]
- 13. goldbio.com [goldbio.com]
- 14. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biomat.it [biomat.it]
- 16. stacks.cdc.gov [stacks.cdc.gov]
- 17. researchgate.net [researchgate.net]
- 18. Biotin-based Pulldown Assay to Validate mRNA Targets of Cellular miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
Addressing steric hindrance with D-Biotinol labeling
Welcome to the technical support center for D-Biotinol labeling. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to steric hindrance, during biotinylation experiments.
Troubleshooting and FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: Why is my labeling or pull-down efficiency low when using a standard biotin reagent?
Low efficiency in biotinylation or subsequent pull-down assays is often attributed to steric hindrance. The biotin molecule, when attached too close to the protein's surface or near a binding site, can physically block the interaction with streptavidin-coated beads. For smaller peptides, random biotinylation can obstruct binding sites or alter immunoreactivity.[1] Additionally, over-modification of a protein can lead to precipitation and reduced activity.[2]
Q2: How does this compound help overcome steric hindrance?
This compound is a derivative of biotin that incorporates a longer spacer arm. This extended linker increases the distance between the biotin moiety and the labeled molecule.[3] This increased distance minimizes steric hindrance, allowing streptavidin to bind more easily and efficiently, which can be particularly beneficial when attaching molecules to surfaces or beads.[4][5]
Q3: My pull-down assay has high non-specific binding. What are the common causes and solutions?
High background is a frequent issue in affinity purification. Non-specific binding can occur with the beads themselves or due to naturally biotinylated proteins in cell lysates.[6]
Troubleshooting Steps:
-
Increase Wash Stringency: Incorporate salts (150 mM to 500 mM NaCl) and detergents (e.g., 0.001% Tween-20, Triton X-100, or 0.1% SDS) into your wash buffers to disrupt weak, non-specific interactions.[6][7]
-
Pre-clear Lysate: Before adding your biotinylated sample, incubate the cell lysate with streptavidin beads to remove proteins that non-specifically bind to the beads.
-
Block Beads: After immobilizing your biotinylated bait, wash the beads with a solution containing free biotin to block any remaining unoccupied binding sites on the streptavidin before adding the lysate.[6]
-
Optimize Protein Concentration: Using too much lysate can overwhelm the system and increase background. Try reducing the total protein amount used in the pull-down.[8][9]
Q4: How do I determine the efficiency of my this compound labeling reaction?
Quantifying the degree of biotinylation is crucial for reproducible results.[2] Several methods exist:
-
HABA Assay (4'-hydroxyazobenzene-2-carboxylic acid): This is a colorimetric assay where the HABA-avidin complex is displaced by biotin, causing a measurable change in absorbance. However, this method can underestimate the true biotin incorporation as it only measures biotin available for binding.[2]
-
Competition ELISA: A robust method that involves competition between your biotinylated sample and a known biotin standard for binding to streptavidin-coated plates.[10]
-
Mass Spectrometry: A direct and highly sensitive method to identify and quantify biotinylated peptides, which can improve detection by over 20-fold compared to conventional methods.[11]
Q5: What are the critical parameters to control during the labeling reaction?
Several factors influence the outcome of the biotinylation reaction:[1]
-
pH: Amine-reactive labeling (like NHS esters) is pH-dependent. At pH 7.5-9.0, both N-terminal and lysine amines are labeled. For more specific N-terminal labeling, a lower pH of 6.5-7.4 is recommended.[1]
-
Molar Ratio: The molar excess of the biotinylation reagent to the target protein affects the degree of labeling.[1] Higher ratios lead to more biotin incorporation, but excessive labeling can compromise protein function.[2]
-
Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target protein for the labeling reagent.[12] Use amine-free buffers like PBS, MES, or HEPES.[12]
-
Protein Concentration: Labeling efficiency can be poor at low protein concentrations. A concentration of at least 2 mg/mL is generally recommended.[12]
Comparative Data: Biotinylation Reagents
The choice of biotinylation reagent can significantly impact experimental outcomes. The key differentiator is often the length of the spacer arm, which helps mitigate steric hindrance.
| Reagent Type | Spacer Arm Feature | Typical Application Benefit |
| Standard Biotin (e.g., NHS-Biotin) | Short C6 spacer | General purpose labeling |
| This compound / Long-Chain Biotin | Extended linkers (e.g., PEG4, PEG12) | Reduces steric hindrance, improves binding to streptavidin[4] |
| Photocleavable (PC) Biotin | Contains a photocleavable linker | Allows for gentle elution of bound molecules using UV light[5] |
| Desthiobiotin | A sulfur-lacking biotin analog | Binds less tightly to streptavidin, allowing for elution with free biotin[5] |
Experimental Protocols
Protocol: this compound Labeling of a Target Protein
This protocol provides a general methodology for labeling a protein with an amine-reactive this compound reagent (e.g., NHS-ester based).
1. Materials and Reagent Preparation:
-
Target Protein: Purified protein at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[12]
-
This compound Reagent (NHS-ester): Stored at -20°C. Equilibrate to room temperature before opening.
-
Reaction Buffer: Amine-free buffer such as PBS (pH 7.2-8.0). Buffers containing Tris or glycine are unsuitable.[12]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5.
-
Desalting Column: To remove excess, unreacted biotin.
2. Labeling Procedure:
-
Prepare the this compound reagent by dissolving it in an anhydrous solvent like DMSO or DMF immediately before use.[12]
-
Calculate the required volume of the this compound solution to achieve the desired molar excess (a starting point is often a 10-20 fold molar excess of biotin to protein).[13]
-
Add the calculated amount of this compound reagent to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[1]
-
Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes.
3. Removal of Unreacted Biotin:
-
To remove unreacted this compound, pass the reaction mixture through a desalting spin column according to the manufacturer's instructions.[14] This step is crucial to prevent free biotin from competing for binding sites on the streptavidin beads in subsequent applications.
Protocol: Streptavidin Pull-Down of Biotinylated Protein
This protocol describes the enrichment of a biotinylated protein from a complex mixture like a cell lysate.
1. Materials and Reagent Preparation:
-
Biotinylated Protein Sample: From the labeling protocol above.
-
Cell Lysate: Containing potential binding partners, prepared in a suitable lysis buffer with protease inhibitors.[8]
-
Streptavidin-Coated Beads: Magnetic or agarose beads.
-
Wash Buffer: PBS containing 150-250 mM NaCl and 0.1% detergent (e.g., Tween-20).[6][7]
-
Elution Buffer: SDS-PAGE sample buffer (for denaturing elution) or a solution with a high concentration of free biotin (for competitive elution).
2. Procedure:
-
Bead Preparation: Wash the streptavidin beads twice with Wash Buffer to remove preservatives.
-
Immobilization: Add the biotinylated protein to the washed beads and incubate for 1 hour at 4°C with gentle rotation to immobilize the "bait."
-
Washing: Pellet the beads and discard the supernatant. Wash the beads three times with ice-cold Wash Buffer to remove unbound bait protein.
-
Binding: Add the cell lysate to the beads with the immobilized bait protein. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads and discard the lysate. Wash the beads extensively (4-5 times) with Wash Buffer to remove non-specific binders.[7]
-
Elution: Add Elution Buffer to the beads. For SDS-PAGE analysis, boil the beads in sample buffer for 5-10 minutes. The eluted proteins can then be analyzed by western blotting or mass spectrometry.
Visual Guides
Conceptual Diagram: Overcoming Steric Hindrance
This diagram illustrates how this compound's longer spacer arm facilitates binding to streptavidin compared to standard biotin, which can be sterically hindered.
Caption: this compound reduces steric hindrance for improved streptavidin binding.
Experimental Workflow: Protein Labeling and Pull-Down
This workflow outlines the key steps from labeling a target protein to identifying its interaction partners.
Caption: Workflow for this compound labeling and affinity purification.
Troubleshooting Guide: Low Pull-Down Signal
This logical diagram guides users through troubleshooting steps when experiencing a weak or absent signal after a pull-down experiment.
Caption: Troubleshooting flowchart for low signal in pull-down assays.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. genelink.com [genelink.com]
- 4. Extending the Affinity Range of Weak Affinity Chromatography for the Identification of Weak Ligands Targeting Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idtdna.com [idtdna.com]
- 6. researchgate.net [researchgate.net]
- 7. Biotin- avidin pulldown assays - Biochemistry [protocol-online.org]
- 8. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
- 13. mesoscale.com [mesoscale.com]
- 14. vectorlabs.com [vectorlabs.com]
Validation & Comparative
How to quantify the degree of D-Biotinol labeling on a protein
A Researcher's Guide to Quantifying Protein Biotinylation
For researchers, scientists, and professionals in drug development, the precise quantification of biotin labeling on a protein is a critical step in ensuring the consistency and efficacy of downstream applications, from affinity purification to immunoassays. This guide provides a comprehensive comparison of the most common methods used to determine the degree of D-Biotinol labeling, complete with experimental data, detailed protocols, and a visual workflow to aid in selecting the optimal technique for your research needs.
Comparison of Protein Biotinylation Quantification Methods
The choice of quantification method depends on several factors, including the required sensitivity, the availability of specialized equipment, sample amount, and the desired level of detail. Below is a summary of the most prevalent techniques.
| Method | Principle | Throughput | Sensitivity | Equipment Required | Pros | Cons |
| HABA Assay | Colorimetric; displacement of HABA dye from avidin by biotin leads to a decrease in absorbance at 500 nm.[1][2][3][4] | High (96-well plate) | Low (micromolar range)[4][5] | Spectrophotometer or plate reader | Simple, inexpensive, and quick to perform.[3] | Requires large amounts of sample, lower sensitivity, and can be interfered with by colored proteins.[2][6] |
| Fluorescence-Based Assays | Fluorometric; biotin displaces a quencher from a fluorescently-labeled avidin, resulting in an increase in fluorescence.[7][8][9][10] | High (96-well plate) | High (picomolar range)[7][9][10] | Fluorescence plate reader | High sensitivity, requires less sample than HABA.[7][9][10] | More expensive than HABA, potential interference from fluorescent proteins.[7] |
| Mass Spectrometry (MS) | Direct detection and quantification of biotinylated peptides after protein digestion.[11][12][13][14] | Low to Medium | Very High | Mass Spectrometer (e.g., LC-MS/MS) | Provides site-specific information and absolute quantification.[11][12][13][14] The DiDBiT method significantly enhances detection sensitivity.[11][12][13][14] | Requires specialized and expensive equipment, complex data analysis, and is a low-throughput method. |
| Streptavidin Gel-Shift Assay | Qualitative/Semi-quantitative; binding of streptavidin to biotinylated protein causes a molecular weight shift on SDS-PAGE.[15] | Low | Moderate | Standard electrophoresis equipment | Simple, requires no specialized equipment beyond standard lab apparatus.[15] | Not truly quantitative, can be difficult to interpret with multiple biotinylation sites. |
| ELISA-Based Assays | Competitive immunoassay; free biotin in the sample competes with a biotin-conjugate for binding to an anti-biotin antibody or streptavidin.[4][16] | High (96-well plate) | High | Plate reader | High sensitivity and specificity. | Can be more time-consuming to set up than direct assays. |
| UV-Vis with Chromophoric Biotin | Spectrophotometric; uses biotinylation reagents with a built-in chromophore, allowing direct quantification of biotin by measuring absorbance at a specific wavelength.[4][17] | High | Moderate | UV-Vis Spectrophotometer | Non-destructive, simple calculation from absorbance readings.[17] | Requires the use of specific, commercially available biotinylation reagents. |
Experimental Workflow for Quantifying this compound Labeling
The general workflow for quantifying the degree of biotinylation involves several key steps, from sample preparation to data analysis. The following diagram illustrates this process.
Caption: General workflow for quantifying the degree of protein biotinylation.
Detailed Experimental Protocols
Here, we provide detailed protocols for three of the most common quantification methods.
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay
This protocol is a standard colorimetric method for estimating the degree of biotinylation.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (with free biotin removed)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear microplate
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
Procedure:
-
Prepare HABA/Avidin Reagent: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Blank Measurement: In a microplate well, add 180 µL of the HABA/Avidin solution and 20 µL of PBS. Mix gently. This will serve as the blank.
-
Sample Measurement: In a separate well, add 180 µL of the HABA/Avidin solution and 20 µL of your biotinylated protein sample. Mix gently. It is recommended to test a few dilutions of your sample to ensure the reading falls within the linear range of the assay.[5]
-
Incubation: Incubate the plate at room temperature for 5-10 minutes.
-
Absorbance Reading: Measure the absorbance of the blank and the sample wells at 500 nm.
-
Calculation: The moles of biotin per mole of protein can be calculated using the following formula:
Moles of Biotin / Mole of Protein = (ΔA500 x V) / (ε_HABA x V_protein x [Protein])]
Where:
-
ΔA500 = A500 (blank) - A500 (sample)
-
V = Total volume in the well
-
ε_HABA = Molar extinction coefficient of the HABA-avidin complex at 500 nm (~34,000 M⁻¹cm⁻¹)
-
V_protein = Volume of the protein sample added
-
[Protein] = Molar concentration of the protein sample
-
Important Considerations:
-
Ensure all free biotin has been removed from the sample by dialysis or gel filtration, as its presence will lead to an overestimation of the labeling degree.[1][7]
-
Avoid using buffers containing potassium, as this can cause precipitation.[1][5]
Fluorescence-Based Biotin Quantification Assay
This protocol describes a more sensitive, fluorescence-based method.
Materials:
-
Fluorescence Biotin Quantitation Kit (e.g., Thermo Scientific Pierce Fluorescence Biotin Quantitation Kit)
-
Biotinylated protein sample (with free biotin removed)
-
Biocytin standards (usually included in the kit)
-
96-well black opaque microplate
-
Fluorescence microplate reader (Excitation: ~494 nm, Emission: ~520 nm)
Procedure:
-
Prepare Standards: Prepare a series of biocytin standards in PBS according to the kit's instructions. This will be used to generate a standard curve.
-
Prepare Samples: Dilute your biotinylated protein sample in PBS to ensure the fluorescence reading will be within the range of the standard curve.
-
Assay Plate Setup: Pipette 10 µL of each standard and unknown sample into separate wells of the black microplate. It is recommended to run samples and standards in duplicate or triplicate.
-
Add Reporter: Add 90 µL of the DyLight Reporter (fluorescent avidin and HABA premix) to each well.[7]
-
Incubation: Incubate the plate for 5 minutes at room temperature, protected from light.[7]
-
Fluorescence Reading: Measure the fluorescence at an excitation of ~494 nm and an emission of ~520 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the blank (0 pmol biotin) from all standard and sample readings.
-
Plot the net fluorescence of the standards versus the picomoles of biotin to generate a standard curve.
-
Use the linear regression equation from the standard curve to determine the picomoles of biotin in your unknown samples.[7]
-
Calculate the moles of biotin per mole of protein by dividing the calculated picomoles of biotin by the picomoles of protein added to the well.[7]
-
Mass Spectrometry (MS) for Biotinylation Site and Occupancy Analysis
This is a highly specialized protocol that provides the most detailed information. The "Direct Detection of Biotin-containing Tags" (DiDBiT) method is highlighted for its enhanced sensitivity.[11][12][13][14]
General Workflow:
-
Protein Digestion: The biotinylated protein is digested into smaller peptides using a protease such as trypsin. In the DiDBiT method, this digestion occurs before enrichment.[11][12]
-
Enrichment of Biotinylated Peptides: The digested peptide mixture is incubated with streptavidin-coated beads to enrich for the biotinylated peptides.
-
Elution: The bound peptides are eluted from the beads.
-
LC-MS/MS Analysis: The enriched peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The MS/MS data is searched against a protein database to identify the sequences of the biotinylated peptides. This allows for the precise identification of the amino acid residues that are biotinylated. The relative abundance of the biotinylated versus non-biotinylated versions of a peptide can be used to determine the occupancy at a specific site.
Advantages of the DiDBiT Method: The DiDBiT approach significantly improves the detection of biotinylated peptides by reducing sample complexity in the mass spectrometer, leading to a much higher yield of identified biotin-tagged proteins compared to conventional methods.[11][12][13][14] This increased sensitivity allows for the analysis of proteins labeled in vivo with high temporal resolution.[11][13]
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. Biotinylation - Wikipedia [en.wikipedia.org]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. ReadiView™ Biotin: All-in-one Biotinylation & Quantification of Biotin Labeling | AAT Bioquest [aatbio.com]
- 5. anaspec.com [anaspec.com]
- 6. mesoscale.com [mesoscale.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Amplite® Fluorimetric Biotin Quantitation Kit | AAT Bioquest [aatbio.com]
- 9. Thermo Scientific™ Pierce™ Fluorescence Biotin Quantitation Kit | LabMart Limited [labmartgh.com]
- 10. iright.com [iright.com]
- 11. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Direct Detection of Biotinylated Proteins by Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 15. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 16. researchgate.net [researchgate.net]
- 17. vectorlabs.com [vectorlabs.com]
Comparative Guide to Cell Surface Labeling: D-Biotinol vs. NHS-Ester Biotin
For researchers aiming to identify, isolate, and quantify cell surface proteins, biotinylation is a cornerstone technique. The choice of biotinylating agent is critical for experimental success. This guide provides a detailed comparison between N-hydroxysuccinimide (NHS)-ester biotins, the industry standard for covalent labeling, and D-Biotinol, highlighting their distinct chemical properties and suitability for cell surface protein labeling.
Fundamental Chemistry and Reactivity
The primary difference between NHS-biotin and this compound lies in their chemical structure and reactivity towards proteins.
-
NHS-Biotin and its Derivatives: These molecules are engineered for covalent labeling. They feature an N-hydroxysuccinimide ester group, which is highly reactive toward primary amines (-NH₂) found on the N-terminus of proteins and the side chains of lysine residues.[1][2][3] This reaction, typically performed at a neutral to slightly alkaline pH (7-9), forms a stable and irreversible amide bond, effectively tethering the biotin molecule to the protein.[1][3] For specific labeling of cell surface proteins, water-soluble variants like Sulfo-NHS-biotin are used. The addition of a sulfonate group (SO₃⁻) makes the molecule charged and membrane-impermeable, ensuring that only proteins on the outer surface of an intact cell are labeled.[1][3][4][5]
-
This compound: this compound is the alcohol derivative of D-biotin (Vitamin B7).[6][7][8] Its structure contains a hydroxyl (-OH) functional group instead of a reactive ester.[6] This hydroxyl group is not reactive towards primary amines or other functional groups on proteins under physiological conditions. Consequently, This compound cannot be used for covalent labeling of cell surface proteins in the same manner as NHS-biotin. It serves as a nutritional component and is not a tool for protein conjugation.[7][9]
The chemical reaction mechanism for NHS-biotin is illustrated below.
Figure 1. Reaction of Sulfo-NHS-Biotin with a cell surface protein.
Performance Comparison
The following table summarizes the key characteristics of Sulfo-NHS-biotin (as the representative for cell surface labeling) and this compound.
| Feature | Sulfo-NHS-Biotin | This compound |
| Chemical Nature | N-hydroxysuccinimide ester of biotin | Alcohol derivative of biotin |
| Reactive Group | Sulfo-NHS Ester | Hydroxyl (-OH) |
| Target on Proteins | Primary amines (-NH₂) on Lysine & N-terminus[1][4] | None (non-reactive) |
| Bond Type Formed | Covalent, stable amide bond[1][3] | No bond formation |
| Cell Membrane Permeability | Impermeable (due to sulfonate group)[1][4][5] | Permeable |
| Suitability for Cell Surface Labeling | Excellent; specifically designed for this purpose[1][10] | Not suitable |
| Typical Application | Covalent labeling of cell surface proteins for isolation and analysis[1][11] | Nutritional supplement; metabolic studies[7][9] |
| Labeling Efficiency | High; can be optimized by adjusting concentration and reaction time[3][12] | Not applicable |
| Impact on Cell Viability | Generally low, but high concentrations can affect viability[13] | Generally non-toxic |
Experimental Protocol: Cell Surface Biotinylation using Sulfo-NHS-SS-Biotin
This protocol describes a common method for labeling cell surface proteins on adherent cells for subsequent isolation and analysis. A cleavable version (Sulfo-NHS-SS-Biotin) is used, which contains a disulfide bond allowing for the release of isolated proteins from streptavidin beads.[4][11][14]
Materials:
-
Cells cultured in appropriate plates (e.g., 10 cm dish)
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
EZ-Link™ Sulfo-NHS-SS-Biotin
-
Quenching Buffer (e.g., 100 mM glycine in PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
Elution Buffer with a reducing agent (e.g., DTT or β-mercaptoethanol)
Procedure:
-
Cell Preparation: Grow cells to ~90% confluency. Place the culture dish on ice.
-
Washing: Gently wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.[15]
-
Biotinylation: Immediately before use, dissolve Sulfo-NHS-SS-Biotin in ice-cold PBS (pH 8.0) to a final concentration of 0.5 mg/mL.[11] Add the biotin solution to the cells, ensuring the entire surface is covered.
-
Incubation: Incubate the cells on a rocking platform at 4°C for 30 minutes. The low temperature prevents membrane trafficking and internalization of labeled proteins.[16]
-
Quenching: Remove the biotin solution and wash the cells twice with Quenching Buffer to stop the reaction by consuming any unreacted biotin reagent.
-
Lysis: Add ice-cold Lysis Buffer to the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Affinity Purification: Add streptavidin-agarose beads to the clarified lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture biotinylated proteins.
-
Washing Beads: Pellet the beads by centrifugation and wash them several times with Lysis Buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins by incubating the beads with Elution Buffer containing a reducing agent, which cleaves the disulfide bond in the Sulfo-NHS-SS-Biotin linker.
-
Analysis: The eluted proteins can now be analyzed by downstream applications such as Western blotting or mass spectrometry.
The following diagram illustrates the experimental workflow.
Figure 2. Workflow for cell surface protein biotinylation and isolation.
Downstream Applications and Logical Relationships
Biotinylation of cell surface proteins is not an endpoint but a gateway to numerous analytical applications. The high-affinity interaction between biotin and streptavidin is leveraged to isolate and study the labeled proteins.
Figure 3. Key downstream applications following cell surface biotinylation.
This strategy allows researchers to:
-
Identify and quantify cell surface proteomes: By using mass spectrometry to analyze the isolated proteins.[14]
-
Study protein dynamics: Investigate processes like endocytosis and recycling by labeling surface proteins at a specific time point and tracking their fate.[16][17]
-
Analyze receptor expression: Quantify the amount of a specific receptor on the cell surface under different conditions.[18]
Conclusion
For the purpose of covalently labeling cell surface proteins, NHS-biotin reagents (particularly the membrane-impermeable Sulfo-NHS variants) are the correct and effective choice. They form stable bonds with surface proteins, enabling their specific isolation and analysis. In contrast, This compound is chemically unsuited for this application as it lacks a reactive group to form covalent bonds with proteins. This guide underscores the importance of selecting reagents based on their chemical reactivity to achieve desired experimental outcomes in cell biology research.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. apexbt.com [apexbt.com]
- 3. store.sangon.com [store.sangon.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sulfo-NHS-Biotin Kit (8 rxn kit) | BroadPharm [broadpharm.com]
- 6. chembk.com [chembk.com]
- 7. This compound | Imidazolidines | Ambeed.com [ambeed.com]
- 8. Biotinol, D- | C10H18N2O2S | CID 10082587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive Discovery of the Accessible Primary Amino Group-Containing Segments from Cell Surface Proteins by Fine-Tuning a High-Throughput Biotinylation Method [mdpi.com]
- 13. Improved quantitative detection of biotin-labeled red blood cells by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. youtube.com [youtube.com]
- 17. Biotin labeling and quantitation of cell-surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative Analysis of Cell Surface Expressed, Intracellular, and Internalized Neurotransmitter Receptor Populations in Brain Slices Using Biotinylation | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison: Desthiobiotin versus D-Biotin for Reversible Binding Applications
In the realm of affinity purification and molecular detection, the biotin-streptavidin interaction stands as a cornerstone technology, renowned for its high specificity and remarkable affinity. However, the quasi-irreversible nature of this bond can be a significant drawback in applications where the gentle recovery of the target molecule is paramount. This has led to the development of biotin analogs that offer reversible binding to streptavidin, allowing for the elution of purified molecules under mild conditions. This guide provides a comprehensive comparison of Desthiobiotin, a popular reversible binding analog, with the standard D-Biotin, focusing on their performance in reversible binding applications. While D-Biotinol is a known biological precursor to D-Biotin, it is not utilized for affinity binding applications; therefore, this comparison will focus on the widely used D-Biotin and its reversible counterpart, Desthiobiotin.
Key Differences in Binding Affinity and Elution
The primary distinction between D-Biotin and Desthiobiotin lies in their binding affinity for streptavidin. D-Biotin exhibits an exceptionally strong interaction with streptavidin, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M), making the bond practically irreversible under physiological conditions.[1][2][3] In contrast, Desthiobiotin, a sulfur-free analog of biotin, binds to streptavidin with a significantly lower affinity, having a Kd in the nanomolar to picomolar range (10⁻¹¹ M).[2] This reduced affinity is the key to its utility in reversible binding applications, as it allows for the competitive displacement of the Desthiobiotin-tagged molecule from the streptavidin binding site.
Elution of biotinylated molecules from a streptavidin matrix typically requires harsh, denaturing conditions such as high concentrations of chaotropic agents (e.g., guanidinium chloride), extreme pH, or boiling in SDS-PAGE loading buffer.[4][5] These conditions can irreversibly denature the purified protein, rendering it unsuitable for downstream functional assays. Desthiobiotin offers a gentle alternative. Elution is readily achieved by competitive displacement with an excess of free D-Biotin.[6] The higher affinity of D-Biotin for the streptavidin binding pocket effectively displaces the lower-affinity Desthiobiotin-tagged molecule, allowing for its recovery in a native, functional state.
Table 1: Comparison of D-Biotin and Desthiobiotin for Reversible Binding Applications
| Feature | D-Biotin | Desthiobiotin |
| Binding Affinity (Kd) | ~10⁻¹⁵ M[1][2][3] | ~10⁻¹¹ M[2] |
| Binding to Streptavidin | Quasi-irreversible | Reversible |
| Elution Conditions | Harsh, denaturing (e.g., boiling, extreme pH)[4][5] | Mild, competitive elution with free D-Biotin[6] |
| State of Eluted Protein | Often denatured | Native, functional |
| Primary Applications | Immobilization, detection, assays where elution is not required or protein denaturation is acceptable | Affinity purification of proteins for functional studies, pull-down assays, reversible immobilization |
Experimental Protocols
Protocol 1: Affinity Purification of a Desthiobiotinylated Protein
This protocol outlines the general steps for capturing and eluting a protein of interest that has been labeled with Desthiobiotin.
Materials:
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (Binding/Wash Buffer containing 50 mM D-Biotin)
-
Cell lysate or protein sample containing the desthiobiotinylated protein of interest
-
Magnetic stand (for magnetic beads) or chromatography column (for agarose resin)
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads in the vial.
-
Transfer the desired amount of bead slurry to a clean tube.
-
Place the tube on a magnetic stand to pellet the beads. Discard the supernatant.
-
Wash the beads three times with an excess of Binding/Wash Buffer.
-
-
Binding:
-
Resuspend the washed beads in the protein sample containing the desthiobiotinylated target.
-
Incubate for 1-2 hours at room temperature or 4°C with gentle rotation to allow for binding.
-
-
Washing:
-
Pellet the beads using the magnetic stand and discard the supernatant.
-
Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Resuspend the beads in Elution Buffer.
-
Incubate for 15-30 minutes at room temperature with gentle agitation. For tighter interactions or to improve elution efficiency, the incubation time can be extended or performed at 37°C.
-
Pellet the beads and carefully collect the supernatant containing the purified protein.
-
Repeat the elution step one or two more times to maximize recovery, pooling the elution fractions.
-
-
Downstream Processing:
-
The eluted protein can be buffer-exchanged or dialyzed to remove the excess biotin if required for downstream applications.
-
Visualizing the Workflow
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Comparison of binding affinities of D-Biotin and Desthiobiotin to Streptavidin.
Caption: Experimental workflow for affinity purification using Desthiobiotin.
Caption: Mechanism of competitive elution of Desthiobiotin-tagged proteins.
Conclusion
For applications requiring the gentle elution and recovery of functional proteins, Desthiobiotin offers a clear advantage over the traditional D-Biotin-streptavidin system. Its lower binding affinity allows for a simple and effective competitive elution strategy that preserves the native state of the purified molecule. While the biotin-streptavidin interaction remains a powerful tool for applications where a strong, permanent linkage is desired, the use of Desthiobiotin provides researchers with a versatile alternative for reversible binding applications, thereby expanding the utility of this powerful affinity system. Researchers, scientists, and drug development professionals should consider the specific requirements of their downstream applications when choosing between these two biotinylation strategies.
References
- 1. Streptavidin - Wikipedia [en.wikipedia.org]
- 2. Strep-Tactin® for reversible binding of biotinylated or Strep-tagged proteins [iba-lifesciences.com]
- 3. Avidin-Biotin Interaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. goldbio.com [goldbio.com]
- 5. researchgate.net [researchgate.net]
- 6. biomat.it [biomat.it]
Photocleavable Biotin vs. D-Biotin: A Comparative Guide for Affinity Purification
In the realm of molecular biology and drug development, the biotin-streptavidin interaction stands as a cornerstone for affinity-based purification and detection of proteins, nucleic acids, and other biomolecules. The remarkable strength and specificity of this bond, however, present a significant challenge: the elution of the biotinylated target from the streptavidin matrix often requires harsh, denaturing conditions. This guide provides a comprehensive comparison between photocleavable biotin and the traditional D-Biotin, highlighting the advantages of the former in preserving the integrity and functionality of purified molecules. Experimental data and detailed protocols are presented to aid researchers in selecting the optimal biotinylation strategy for their specific applications.
Unveiling the Contenders: Photocleavable Biotin and D-Biotin
D-Biotin , the naturally occurring vitamin B7, is the conventional ligand used in streptavidin-based affinity chromatography. Its interaction with streptavidin is one of the strongest non-covalent bonds known in nature, making it an excellent tool for capturing biotinylated molecules with high efficiency. However, the very strength of this interaction necessitates aggressive elution methods.
Photocleavable biotin is a synthetic derivative that incorporates a light-sensitive linker between the biotin moiety and the target molecule. This innovative design allows for the gentle release of the captured molecule upon exposure to UV light, circumventing the need for harsh chemical treatments.
Performance Face-off: A Quantitative Comparison
The choice between photocleavable biotin and D-Biotin hinges on the desired state of the eluted molecule. The following table summarizes the key performance differences based on available experimental data.
| Feature | Photocleavable Biotin | D-Biotin |
| Elution/Cleavage Condition | UV light (typically 300-350 nm) at room temperature.[1][2][3] | High concentration of free biotin (e.g., 25 mM), often combined with heat (e.g., 95°C) and detergents (e.g., SDS).[4][5][6][7] |
| Elution/Cleavage Time | Rapid, typically less than 5 minutes.[2][3][8] | Can range from 5 minutes to over 30 minutes, depending on the conditions.[4][7][9] |
| Elution Efficiency | High, often exceeding 90-99%.[3][8] | Variable, reported to be between 40-60% under certain conditions, and can be influenced by detergents.[7] |
| Integrity of Eluted Molecule | Native and unaltered, preserving biological activity.[8][10] | Often denatured due to harsh elution conditions, potentially compromising downstream applications.[5][6][9] |
| Streptavidin Contamination | Minimal, as the streptavidin remains bound to the solid support. | Can be a concern, especially when using harsh detergents and heat.[4] |
| Reusability of Matrix | The streptavidin matrix can potentially be reused. | Limited reusability due to the harsh elution conditions that can denature the streptavidin.[6] |
Experimental Workflows: Visualizing the Process
To further illustrate the practical differences, the following diagrams outline the experimental workflows for affinity purification using both photocleavable biotin and D-Biotin.
The Underlying Chemistry: A Tale of Two Interactions
The fundamental advantage of photocleavable biotin lies in its cleavable linker. This diagram illustrates the interaction and subsequent release at a molecular level.
Detailed Experimental Protocols
For researchers looking to implement these techniques, the following are generalized protocols for protein purification.
Protocol 1: Protein Purification Using Photocleavable Biotin
Materials:
-
Photocleavable biotinylation reagent (e.g., NHS-PC-Biotin)
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Streptavidin-coated magnetic beads or agarose resin
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
UV lamp (300-350 nm)
-
Collection tubes
Procedure:
-
Biotinylation:
-
Dissolve the photocleavable biotinylation reagent in an appropriate solvent (e.g., DMSO).
-
Add the reagent to the protein solution at a specific molar excess (typically 10-20 fold) and incubate at room temperature for 30-60 minutes.
-
Quench the reaction by adding a primary amine-containing buffer (e.g., Tris-HCl).
-
Remove excess, unreacted biotinylation reagent by dialysis or size-exclusion chromatography.
-
-
Binding:
-
Wash the streptavidin beads with Binding/Wash Buffer.
-
Add the biotinylated protein to the beads and incubate with gentle rotation for 1 hour at 4°C.
-
-
Washing:
-
Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant.
-
Wash the beads three times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Photocleavage and Elution:
Protocol 2: Protein Elution from Streptavidin Beads Using D-Biotin
Materials:
-
Biotinylated protein bound to streptavidin-coated beads (prepared similarly to steps 1-3 in Protocol 1, using a standard D-Biotinylation reagent)
-
Elution Buffer (e.g., 25 mM D-Biotin in a buffer containing detergents like 0.4% SDS).[4][6]
-
Heating block or water bath
-
Collection tubes
Procedure:
-
Preparation of Elution Buffer:
-
Prepare a solution of D-Biotin in the desired buffer. Note that D-Biotin has low solubility in aqueous solutions at neutral pH, so the addition of a base or organic solvent like DMSO may be necessary to create a concentrated stock solution.
-
-
Elution:
-
Collection:
-
Pellet the beads by centrifugation.
-
Carefully collect the supernatant containing the eluted protein. Be aware that the eluate will contain a high concentration of free biotin and potentially denatured protein.
-
Conclusion: A Clear Advantage for Function-Critical Applications
For applications where the recovery of a functionally active and structurally intact biomolecule is paramount, photocleavable biotin offers a distinct and significant advantage over traditional D-Biotin. The ability to gently cleave the biotin linker with light preserves the native state of the target molecule, making it ideal for downstream applications such as enzyme activity assays, structural studies, and in vivo experiments. While D-Biotin remains a powerful tool for capture and detection, the harsh elution conditions required limit its utility when the integrity of the eluted molecule is critical. For researchers and drug development professionals, the adoption of photocleavable biotin technology represents a crucial step towards more reliable and biologically relevant purification strategies.
References
- 1. glenresearch.com [glenresearch.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple elution strategy for biotinylated proteins bound to streptavidin conjugated beads using excess biotin and heat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Photocleavable biotin derivatives: a versatile approach for the isolation of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Single-step Purification of Macromolecular Complexes Using RNA Attached to Biotin and a Photo-cleavable Linker [jove.com]
Unveiling D-Biotinol Conjugation: A Comparative Guide to Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, accurately identifying the conjugation sites of D-Biotinol is paramount for understanding protein structure, function, and the efficacy of bioconjugates like antibody-drug conjugates (ADCs). Mass spectrometry (MS) has emerged as the gold standard for this purpose, offering unparalleled sensitivity and specificity. This guide provides a comprehensive comparison of leading MS-based methodologies for confirming this compound conjugation sites, supported by experimental data and detailed protocols. We also explore alternative techniques to provide a complete analytical landscape.
At the Forefront: Mass Spectrometry-Based Approaches
The direct identification of this compound conjugated peptides through mass spectrometry offers the most definitive evidence of conjugation sites. Two prominent methods, BioSITe (Biotinylation Site Identification Technology) and DiDBiT (Direct Detection of Biotin-containing Tags), have revolutionized the field by enabling the direct detection of biotinylated peptides, a significant advancement over traditional methods that often infer biotinylation indirectly.[1][2][3][4]
A critical step in these workflows is the enrichment of biotinylated peptides from a complex mixture of unmodified peptides following enzymatic digestion of the protein. The choice of enrichment strategy significantly impacts the number and quality of identified conjugation sites. The two primary approaches are affinity capture using streptavidin/avidin beads or immunoprecipitation with anti-biotin antibodies.
The Power of Direct Detection: BioSITe and DiDBiT
Conventional methods often struggle with the strong affinity between biotin and streptavidin, making the elution of biotinylated peptides for MS analysis challenging.[1][4] BioSITe and DiDBiT overcome this by digesting the protein into peptides before enrichment, allowing for the direct capture and subsequent analysis of the biotinylated peptides themselves.[2][3][4] This "peptide-level enrichment" approach significantly improves the identification of biotinylated proteins and their specific modification sites.[3]
The BioSITe method, for instance, utilizes anti-biotin antibodies to capture biotinylated peptides, which has been shown to increase the number of identified biotinylation sites by more than 30-fold compared to traditional streptavidin-based protein enrichment methods.[1][5][6] Similarly, DiDBiT has demonstrated a dramatic improvement in the direct detection of biotinylated peptides, with some studies reporting a greater than 20-fold increase compared to conventional techniques.[2][3][7]
Experimental Workflow: A Step-by-Step Look
The general workflow for identifying this compound conjugation sites using these advanced mass spectrometry methods is outlined below. This process is also applicable to the characterization of this compound-containing ADCs, where identifying the specific lysine or other residues conjugated to the biotinylated drug is crucial.
Method Comparison: Performance at a Glance
The choice of methodology can significantly impact the outcome of a this compound conjugation site analysis. The following table summarizes quantitative data from studies comparing different enrichment strategies.
| Method | Enrichment Strategy | Number of Biotinylated Peptides Identified | Number of Biotinylated Proteins Identified | Reference |
| BioSITe | Anti-Biotin Antibody | 3,403 | 1,193 | [4] |
| Conventional | On-Bead Digestion (Streptavidin) | 11 | - | [4] |
| DiDBiT | NeutrAvidin Beads | 10,715 | 2,185 | [2][3][8] |
| Anti-Biotin Antibody | Anti-Biotin Antibody | >1,600 sites | Hundreds of proteins | [1][5][6] |
Note: The number of identified peptides and proteins can vary depending on the sample complexity, instrument sensitivity, and data analysis parameters.
Detailed Experimental Protocols
For successful and reproducible results, meticulous adherence to experimental protocols is essential. Below are detailed methodologies for the key experiments discussed.
Peptide Mapping of this compound Antibody-Drug Conjugates (ADCs)
This protocol is adapted from established methods for ADC characterization and is suitable for identifying this compound conjugation sites on antibodies.[9][10][11][12]
a. Sample Preparation: Reduction, Alkylation, and Digestion [11][13]
-
Denaturation, Reduction, and Alkylation:
-
Dissolve the this compound ADC in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 7.8).
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 30-60 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature and add iodoacetamide (IAM) to a final concentration of 20-25 mM. Incubate in the dark at room temperature for 30 minutes to alkylate the free cysteines.
-
-
Buffer Exchange and Digestion:
-
Remove the denaturant and excess reagents by buffer exchange into a digestion-compatible buffer (e.g., 100 mM Tris-HCl, pH 7.8) using a spin desalting column.
-
Determine the protein concentration.
-
Add trypsin at a 1:10 to 1:20 enzyme-to-protein ratio (w/w) and incubate at 37°C for 3-16 hours.[9] The addition of 2.7 M guanidine hydrochloride can improve the recovery of hydrophobic peptides.[9]
-
-
Chromatography:
-
Separate the digested peptides on a C18 reversed-phase column using a gradient of acetonitrile in water with 0.1% formic acid. A typical gradient might be 2-40% acetonitrile over 60-90 minutes.
-
-
Mass Spectrometry:
-
Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
-
c. Data Analysis
-
Use a database search engine (e.g., Mascot, Sequest, or MaxQuant) to identify peptides from the MS/MS spectra.
-
Specify the this compound modification as a variable modification on potential conjugation sites (e.g., lysine, cysteine).
-
Manually validate the identified biotinylated peptides by inspecting the MS/MS spectra for characteristic fragment ions.
BioSITe: Anti-Biotin Antibody-Based Enrichment
This protocol is based on the BioSITe method for the specific enrichment of biotinylated peptides.[4][15]
-
Peptide Preparation:
-
Lyse cells or tissues in a buffer containing 8 M urea.
-
Reduce and alkylate the proteins as described in the peptide mapping protocol.
-
Dilute the lysate to 2 M urea and digest with trypsin overnight.
-
Desalt the resulting peptides using a C18 solid-phase extraction cartridge.
-
-
Enrichment of Biotinylated Peptides:
-
Incubate the desalted peptides with anti-biotin antibody-conjugated beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with buffers of decreasing salt concentration to remove non-specifically bound peptides.
-
Elute the biotinylated peptides from the beads using a low-pH solution (e.g., 0.1% trifluoroacetic acid).
-
-
LC-MS/MS Analysis and Data Analysis:
-
Analyze the enriched peptides by LC-MS/MS as described in the peptide mapping protocol.
-
The data analysis workflow is also similar, with a focus on identifying peptides with the this compound modification.
-
Alternative Methods: When Mass Spectrometry Isn't an Option
SDS-PAGE Gel Shift Assay
This simple and rapid method can confirm biotinylation by observing a change in the protein's migration on an SDS-PAGE gel after incubation with streptavidin.[16]
Protocol:
-
Incubate the this compound conjugated protein with an excess of streptavidin for 30 minutes at room temperature.
-
Run the incubated sample alongside a control sample of the unconjugated protein on an SDS-PAGE gel.
-
Stain the gel with Coomassie Brilliant Blue or a similar protein stain.
-
A shift in the molecular weight of the protein band in the streptavidin-treated sample compared to the control indicates successful biotinylation.
This method is qualitative and does not provide information on the specific conjugation sites.
Conclusion
The confirmation of this compound conjugation sites is a critical analytical step in various research and development areas. Mass spectrometry-based methods, particularly those employing peptide-level enrichment strategies like BioSITe and DiDBiT, offer the most comprehensive and sensitive approach for identifying the precise location of this compound modifications. While alternative methods like the SDS-PAGE gel shift assay can provide a rapid confirmation of conjugation, they lack the site-specific information provided by mass spectrometry. The choice of method will ultimately depend on the specific research question, available instrumentation, and the level of detail required. By understanding the principles and protocols of these techniques, researchers can confidently and accurately characterize their this compound conjugated proteins and advance their scientific discoveries.
References
- 1. Antibodies to biotin enable large-scale detection of biotinylation sites on proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioSITe: A Method for Direct Detection and Quantitation of Site-Specific Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibodies to biotin enable large-scale detection of biotinylation sites on proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibodies to biotin enable large-scale detection of biotinylation sites on proteins | Springer Nature Experiments [experiments.springernature.com]
- 7. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tryptic peptide mapping on antibody-drug conjugates: Improvements in hydrophobic peptide recovery and missed cleavages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 11. agilent.com [agilent.com]
- 12. Conjugation Site Analysis by MS/MS Protein Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
Validating Protein-Protein Interactions: A Comparative Guide for Post-D-Biotinol Pull-Down Analysis
Introduction: The Critical Step of Validation in Protein-Protein Interaction Studies
D-Biotinol pull-down assays are a powerful tool for identifying potential protein-protein interactions (PPIs). This method utilizes biotin as a bait to isolate and identify interacting proteins from a complex mixture. However, like any affinity-based method, this compound pull-downs can yield false positives. Therefore, subsequent validation of these putative interactions is a critical step to ensure the biological relevance of the findings. This guide provides a comparative overview of common techniques used to validate PPIs identified through this compound pull-downs, complete with experimental data and detailed protocols.
The this compound Pull-Down Workflow: A Visual Overview
The this compound pull-down assay begins with the labeling of a "bait" protein with this compound. This biotinylated bait is then incubated with a protein lysate containing potential "prey" proteins. If an interaction occurs, the bait-prey complex is captured using streptavidin-coated beads. After washing to remove non-specific binders, the captured proteins are eluted and identified, typically by mass spectrometry.
Unlocking Biotinylated Proteins: A Comparative Guide to Elution Strategies from Streptavidin Beads
For researchers, scientists, and drug development professionals, the robust interaction between biotin and streptavidin is a cornerstone of affinity purification. However, efficiently eluting D-Biotinol labeled proteins from streptavidin beads while preserving their integrity for downstream applications remains a critical challenge. This guide provides a comprehensive comparison of common elution strategies, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your research needs.
The streptavidin-biotin bond is one of the strongest non-covalent interactions known in nature, making it an ideal tool for capturing and isolating proteins of interest. The very strength of this bond, however, complicates the recovery of the bound proteins. Elution methods range from harsh, denaturing conditions to milder, non-denaturing approaches, each with its own set of advantages and disadvantages. The choice of strategy is paramount and depends heavily on the intended downstream application of the eluted protein, whether it be for mass spectrometry, functional assays, or Western blotting.
Comparative Analysis of Elution Strategies
The following table summarizes the performance of various elution strategies for this compound labeled proteins from streptavidin beads, highlighting key quantitative metrics to facilitate an objective comparison.
| Elution Strategy | Principle | Typical Reagents | Temperature | Elution Efficiency | Protein Integrity | Key Considerations |
| Harsh Denaturing Conditions | Disruption of streptavidin and/or labeled protein structure | 8M Guanidine-HCl, 0.1M Glycine-HCl (pH 2.5-2.9), SDS-PAGE Loading Buffer | Room Temperature to 95°C | High (>90%) | Denatured | Incompatible with functional assays; may result in streptavidin contamination. |
| Competitive Elution with Excess Biotin | Displacement of biotinylated protein by free biotin | 25 mM Biotin, often with detergents (e.g., 0.4% SDS, 1% IGEPAL-CA630) | 95°C | 40-60% (can be optimized)[1] | Denatured (with heat and detergents) | Efficiency is highly dependent on detergent concentrations during binding and elution.[2][3] |
| On-Bead Enzymatic Digestion | Proteolytic cleavage of the protein, releasing peptides | Trypsin, Lys-C | 37°C | High (for peptides) | Digested into peptides | Ideal for mass spectrometry-based protein identification; avoids streptavidin contamination in the final peptide mixture.[4][5] |
| Non-Denaturing Competitive Elution | Competitive elution from an anti-biotin antibody matrix | 4 mg/ml Biotin (pH 8.5) | Room Temperature | >85%[1][6] | Native/Functional | Requires the use of anti-biotin antibody beads instead of streptavidin; preserves protein structure and function.[1][6] |
| Cleavable Linkers | Chemical or enzymatic cleavage of a linker between biotin and the protein | Reducing agents (for disulfide linkers), specific enzymes | Varies with linker chemistry | High | Native/Functional | Requires initial labeling with a cleavable biotin analog; offers gentle elution conditions. |
Experimental Workflows and Signaling Pathways
To visually represent the distinct approaches to eluting biotinylated proteins, the following diagrams illustrate the experimental workflows for the most common strategies.
Figure 1. Workflow for Denaturing Elution.
Figure 2. Workflow for Competitive Elution.
Figure 3. Workflow for On-Bead Digestion.
Detailed Experimental Protocols
Protocol 1: Harsh Denaturing Elution with SDS-PAGE Loading Buffer
This method is straightforward and highly efficient, making it suitable for applications where protein function is not required, such as Western blotting.
-
Binding: Incubate the cell lysate containing the this compound labeled protein with streptavidin beads overnight at 4°C with rotation.
-
Washing:
-
Wash the beads three times with a lysis buffer (e.g., RIPA buffer).
-
Perform one final wash with PBS to remove any remaining detergents.
-
-
Elution:
-
Resuspend the beads in 2X SDS-PAGE loading buffer.
-
Boil the sample at 95-100°C for 5-10 minutes.
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted protein.
-
Protocol 2: Competitive Elution with Excess Biotin and Heat
This protocol offers a balance between elution efficiency and the potential for milder conditions compared to harsh denaturants, though heat is still typically required.[2][3]
-
Binding and Washing: Follow steps 1 and 2 as described in Protocol 1. The composition of the lysis and wash buffers, particularly the detergent concentrations, can significantly impact elution efficiency.[2] A buffer containing at least 0.4% SDS during incubation with streptavidin has been shown to be effective for subsequent elution with excess biotin and heat.[2]
-
Elution:
Protocol 3: On-Bead Digestion for Mass Spectrometry
This is the preferred method for preparing samples for mass spectrometry-based proteomic analysis as it effectively removes the streptavidin and results in a clean peptide mixture.
-
Binding and Washing: Follow steps 1 and 2 as described in Protocol 1, with extensive washing to remove non-specifically bound proteins and detergents. A final wash with a buffer compatible with the chosen protease (e.g., 50 mM ammonium bicarbonate) is crucial.
-
Reduction and Alkylation:
-
Resuspend the beads in a buffer containing a reducing agent (e.g., 10 mM DTT in 50 mM ammonium bicarbonate) and incubate for 30-60 minutes at room temperature.
-
Add an alkylating agent (e.g., 55 mM iodoacetamide in 50 mM ammonium bicarbonate) and incubate for 30-45 minutes in the dark.
-
-
Digestion:
-
Wash the beads with 50 mM ammonium bicarbonate to remove excess DTT and iodoacetamide.
-
Resuspend the beads in 50 mM ammonium bicarbonate and add trypsin (or another suitable protease) at an appropriate enzyme-to-protein ratio.
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Collection:
-
Centrifuge the sample to pellet the beads.
-
Collect the supernatant containing the digested peptides.
-
An optional acidification step (e.g., with formic acid) can be performed to stop the digestion.
-
Protocol 4: Non-Denaturing Elution Using Anti-Biotin Antibody Beads
This method is ideal for applications requiring the recovery of intact, functional proteins.[1][6]
-
Binding: Incubate the cell lysate with anti-biotin antibody agarose beads.
-
Washing: Wash the beads extensively with a non-denaturing wash buffer (e.g., PBST).
-
Elution:
-
Prepare an elution buffer of 4 mg/ml biotin in a near-neutral pH buffer (e.g., 25 mM Tris-HCl, 0.3 M NaCl, pH 8.5).[1]
-
Incubate the beads with the elution buffer for 30 minutes at room temperature.[1]
-
Centrifuge to pellet the beads and collect the supernatant containing the native protein. This method can yield a recovery rate of over 85%.[1][6]
-
Conclusion
The selection of an appropriate elution strategy is a critical step in the successful purification of this compound labeled proteins. Harsh denaturing methods offer high yield but sacrifice protein function. Competitive elution with excess biotin provides a tunable approach, with efficiency influenced by detergents and heat. For proteomic studies, on-bead digestion is the gold standard, delivering clean peptide samples. Finally, for applications demanding functional proteins, non-denaturing elution from anti-biotin antibody beads presents an excellent, high-recovery alternative to the traditional streptavidin-biotin system. By carefully considering the downstream application and the information presented in this guide, researchers can optimize their protein recovery and advance their scientific investigations.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple elution strategy for biotinylated proteins bound to streptavidin conjugated beads using excess biotin and heat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple method for non-denaturing purification of biotin-tagged proteins through competitive elution with free biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
Preserving Protein Function: A Guide to Assessing Biological Activity After D-Biotinol Labeling
For researchers, scientists, and drug development professionals, the covalent attachment of biotin to a protein of interest is a powerful technique for detection, purification, and immobilization. However, a critical consideration is whether the labeling process itself alters the protein's biological activity. This guide provides a comparative framework for assessing protein function after biotinylation, with a focus on D-Biotinol and other common biotinylation reagents. We present experimental data, detailed protocols, and visual workflows to aid in the selection of an appropriate labeling strategy that preserves the native functionality of the target protein.
Understanding this compound and the Landscape of Biotinylation Reagents
This compound is a derivative of D-biotin, the biologically active form of biotin, featuring a terminal hydroxyl group. This functional group allows for its conjugation to proteins, typically after activation or through specific chemical reactions. While direct comparative studies on the impact of this compound on protein activity are not extensively documented in peer-reviewed literature, the principles governing the effects of biotinylation are well-established. The choice of biotinylation reagent and the labeling strategy are paramount in maintaining the biological integrity of a protein.
Key factors that can influence a protein's biological activity post-labeling include:
-
Reactive Group: The functional group on the protein targeted for biotinylation (e.g., primary amines, thiols, carboxyls).
-
Spacer Arm Length: The distance between the biotin molecule and the protein, which can affect steric hindrance.
-
Degree of Labeling: The number of biotin molecules attached to a single protein molecule.
This guide will compare different classes of biotinylation reagents based on these factors, providing a basis for selecting the most suitable option for your specific protein and application.
Comparative Analysis of Biotinylation Reagents
The selection of a biotinylation reagent is a critical first step in ensuring that the biological activity of the labeled protein is retained. Below is a comparison of common amine-reactive and thiol-reactive biotinylation reagents.
| Reagent Class | Reactive Group Targeted | Spacer Arm Length (Typical Range) | Key Characteristics & Potential Impact on Activity |
| Amine-Reactive (e.g., NHS-Biotin, Sulfo-NHS-Biotin) | Primary amines (N-terminus and lysine residues) | 13.5 Å - 30.5 Å | Advantages: High reactivity and efficiency. Disadvantages: Can block functionally important lysine residues involved in active sites or protein-protein interactions. Over-labeling can lead to protein precipitation and loss of function.[1][2][3] |
| Thiol-Reactive (e.g., Maleimide-Biotin, Iodoacetyl-Biotin) | Free sulfhydryls (cysteine residues) | 17.9 Å - 30.5 Å | Advantages: More specific labeling if free cysteines are rare or can be engineered at specific sites. Less likely to interfere with function if cysteines are not in active sites. Disadvantages: Requires the presence of a free thiol group, which may necessitate reduction of disulfide bonds, potentially altering protein structure. |
| Cleavable Biotin Reagents (e.g., NHS-SS-Biotin) | Primary amines | ~24.3 Å | Advantages: Contains a disulfide bond in the spacer arm, allowing for the cleavage of the biotin tag under reducing conditions. This is useful for eluting the protein from streptavidin beads without harsh denaturants.[4] Disadvantages: The cleavage step adds complexity to the workflow. |
| PEGylated Biotin Reagents (e.g., NHS-PEG4-Biotin) | Primary amines | ~29.0 Å | Advantages: The polyethylene glycol (PEG) spacer arm increases the water solubility of the reagent and the labeled protein, and can reduce non-specific binding. The long spacer arm can minimize steric hindrance. Disadvantages: The larger size of the PEG linker could potentially interfere with some protein interactions. |
Experimental Protocols for Assessing Biological Activity
Verifying the biological activity of a biotinylated protein is crucial. Below are detailed protocols for assessing the function of two well-characterized signaling proteins: Transforming Growth Factor-beta (TGF-β) and Epidermal Growth Factor Receptor (EGFR).
Experimental Workflow: Assessing Biotinylated Protein Activity
Caption: General workflow for biotinylating a protein and subsequently assessing its biological activity.
Protocol 1: Assessing the Activity of Biotinylated TGF-β
Objective: To determine if biotinylated TGF-β can effectively bind to its receptor and initiate downstream signaling.
Materials:
-
Unlabeled TGF-β (control)
-
Biotinylated TGF-β (experimental)
-
A549 cells (or other TGF-β responsive cell line)
-
Cell culture medium and supplements
-
Antibodies: anti-phospho-Smad2/3, anti-total-Smad2/3, HRP-conjugated secondary antibody
-
ELISA plates
-
Recombinant TGF-β Receptor II (TGF-β RII)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Lysis buffer
-
SDS-PAGE gels and Western blot apparatus
Methodology:
A. Receptor Binding ELISA:
-
Coat a 96-well plate with recombinant TGF-β RII overnight at 4°C.
-
Block the plate with 1% BSA in PBS for 1 hour at room temperature.
-
Add serial dilutions of unlabeled TGF-β and biotinylated TGF-β to the wells and incubate for 2 hours at room temperature.
-
Wash the wells with PBS-T (PBS with 0.05% Tween-20).
-
For the biotinylated TGF-β wells, add Streptavidin-HRP and incubate for 1 hour at room temperature.
-
For the unlabeled TGF-β wells, add a primary antibody against TGF-β, followed by an HRP-conjugated secondary antibody.
-
Wash the wells and add TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Compare the binding curves of the biotinylated and unlabeled TGF-β.
B. Downstream Signaling (Western Blot):
-
Seed A549 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Treat the cells with equivalent concentrations of unlabeled or biotinylated TGF-β for 1 hour.
-
Lyse the cells and determine the protein concentration.
-
Perform SDS-PAGE and Western blotting using antibodies against phospho-Smad2/3 and total Smad2/3.
-
Quantify the band intensities to determine the ratio of phosphorylated to total Smad2/3.
Protocol 2: Assessing the Activity of Biotinylated EGF
Objective: To determine if biotinylated Epidermal Growth Factor (EGF) can bind to its receptor (EGFR) and stimulate its kinase activity.
Materials:
-
Unlabeled EGF (control)
-
Biotinylated EGF (experimental)
-
A431 cells (or other EGFR-expressing cell line)
-
Cell culture medium and supplements
-
Antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, HRP-conjugated secondary antibody
-
Kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
Recombinant EGFR kinase domain
-
Lysis buffer
-
SDS-PAGE gels and Western blot apparatus
Methodology:
A. EGFR Autophosphorylation (Western Blot):
-
Seed A431 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-16 hours.
-
Treat the cells with equivalent concentrations of unlabeled or biotinylated EGF for 15 minutes.
-
Lyse the cells and determine the protein concentration.
-
Perform SDS-PAGE and Western blotting using antibodies against phospho-EGFR (Tyr1068) and total EGFR.
-
Quantify the band intensities to determine the ratio of phosphorylated to total EGFR.
B. In Vitro Kinase Assay:
-
In a kinase assay buffer, combine the recombinant EGFR kinase domain with a suitable peptide substrate.
-
Add either unlabeled EGF or biotinylated EGF to initiate the kinase reaction.
-
Incubate for the recommended time and temperature.
-
Measure the kinase activity according to the kit manufacturer's instructions (e.g., by quantifying ATP consumption).
-
Compare the kinase activity stimulated by biotinylated EGF to that of unlabeled EGF. A biotinylated EGF that retains its biological activity should stimulate EGFR kinase activity to a similar extent as the native EGF.[5]
Visualizing Signaling Pathways for Activity Assessment
Understanding the signaling cascade of the protein of interest is essential for designing effective activity assays. Below are diagrams of the TGF-β and EGFR signaling pathways, highlighting key components that can be monitored to assess protein function.
References
- 1. Biotinylation of monoclonal antibodies prevents their ability to activate the classical pathway of complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The influence of biotinylation on the ability of a computer designed protein to detect B-cells producing anti-HIV-1 2F5 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding properties of biotinylated epidermal growth factor to its receptor on cultured cells and tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond Biotin: A Comparative Guide to Non-Radioactive Protein Labeling
For researchers, scientists, and drug development professionals seeking alternatives to traditional D-Biotinol-based protein labeling, a diverse landscape of non-radioactive methods offers enhanced capabilities for detection, imaging, and functional studies. This guide provides an objective comparison of prominent alternative techniques, supported by experimental data and detailed protocols to inform your selection of the most suitable labeling strategy.
The covalent attachment of biotin to proteins, a process known as biotinylation, has long been a cornerstone of molecular biology, enabling protein detection, purification, and interaction studies through its high-affinity binding to avidin and streptavidin.[1][2] However, the limitations of biotinylation, such as potential interference with protein function due to random labeling of lysine residues and the relatively large size of the streptavidin complex, have spurred the development of a new generation of non-radioactive labeling technologies.[3][4] This guide explores the leading alternatives, including enzymatic and chemical ligation methods, fluorescent protein tags, quantum dots, and lanthanide chelates, providing a framework for their comparative evaluation.
Comparison of Non-Radioactive Protein Labeling Methods
The selection of a protein labeling method is contingent on the specific experimental requirements, including the desired level of specificity, the nature of the downstream application, and the potential impact on the protein's biological activity. The following tables provide a quantitative comparison of key performance metrics for this compound and its alternatives.
| Method | Labeling Principle | Typical Labeling Efficiency | Specificity | Label Size (approx.) | Key Advantages | Key Disadvantages |
| This compound (NHS-Ester) | Chemical ligation targeting primary amines (e.g., Lysine)[3] | 80-95% (in vitro)[5] | Low (multiple potential sites)[4] | 244 Da (Biotin only) | High-affinity interaction, well-established protocols, cost-effective.[1] | Potential for non-specific labeling, can affect protein function, large detection complex (Streptavidin ~53 kDa).[3][4] |
| HaloTag® | Enzymatic, covalent attachment of a chloroalkane linker to a genetically encoded HaloTag protein.[6] | >80% (in live cells) | High (site-specific genetic fusion) | 34 kDa (HaloTag protein) + ligand | High specificity, rapid and covalent labeling, versatile ligand options (fluorescent dyes, biotin).[6] | Requires genetic modification, large tag size may impact protein function.[7] |
| SNAP-tag® | Enzymatic, covalent attachment of an O6-benzylguanine (BG) derivative to a genetically encoded SNAP-tag protein.[8] | High, comparable to HaloTag.[9] | High (site-specific genetic fusion) | 20 kDa (SNAP-tag protein) + ligand | High specificity, covalent labeling, orthogonal to CLIP-tag for dual labeling.[8][10] | Requires genetic modification, tag size can be a concern.[7] |
| Sortase-Mediated Ligation | Enzymatic transpeptidation reaction that ligates a peptide containing a specific recognition motif (LPXTG) to another molecule with an N-terminal glycine.[11] | Quantitative, near 100% (in vitro)[12] | High (site-specific C- or N-terminal labeling)[11] | Minimal (adds a few amino acids) | Site-specific and seamless ligation, minimal tag remnant, can be used for N- and C-terminal labeling.[11][12] | Requires specific recognition sequences, reaction kinetics can be slow. |
| Click Chemistry | Bioorthogonal chemical reaction between an azide and an alkyne.[13] | High, often >90% (in vitro)[14] | High (bioorthogonal handles) | Small (azide/alkyne groups) | High specificity and efficiency, bioorthogonal, can be used in complex biological environments.[13][14] | Requires introduction of non-natural functional groups into the protein. |
| Quantum Dots (QDs) | Covalent or non-covalent conjugation to proteins.[15] | Variable, depends on conjugation chemistry. | Variable, depends on conjugation strategy. | 2-10 nm diameter | High brightness and photostability, tunable emission spectra, resistant to photobleaching.[15][16] | Large size, potential for cytotoxicity, complex conjugation chemistry. |
| LANCE® TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer between a lanthanide donor and an acceptor fluorophore.[17] | N/A (proximity-based assay) | High (antibody or affinity-based) | N/A | Homogeneous assay format, high signal-to-noise ratio, resistant to background fluorescence.[17] | Indirect labeling, requires specific binding partners. |
| Fluorescent Proteins (e.g., GFP) | Genetic fusion of the fluorescent protein to the protein of interest.[17] | N/A (expression-based) | High (site-specific genetic fusion) | ~27 kDa (e.g., EGFP) | Genetically encoded, suitable for live-cell imaging.[17] | Lower brightness and photostability compared to organic dyes, large tag size.[18] |
In-Depth Analysis of Alternative Labeling Technologies
Enzymatic Labeling: HaloTag®, SNAP-tag®, and Sortase-Mediated Ligation
Enzymatic labeling methods offer high specificity by utilizing enzyme-substrate interactions for covalent modification.
-
HaloTag® and SNAP-tag®: These systems involve genetically fusing a "self-labeling" enzyme tag to the protein of interest.[6][8] The expressed fusion protein can then be specifically and covalently labeled with a synthetic ligand carrying a reporter molecule, such as a fluorescent dye or biotin.[6][10] This approach provides excellent control over the labeling site and stoichiometry. The reaction kinetics for HaloTag with some substrates have been shown to be very rapid.[6]
-
Sortase-Mediated Ligation (SML): This technique uses the bacterial transpeptidase Sortase A to create a native peptide bond between a protein containing a C-terminal LPXTG motif and a molecule bearing an N-terminal oligoglycine sequence.[11] SML is highly specific and results in a "seamless" ligation with no bulky tag remaining.[12] This method is particularly advantageous for applications where minimizing any modification to the protein is critical. Recent advancements have improved the efficiency of sortase-mediated ligations.[19]
Chemical Labeling: Click Chemistry
Click chemistry refers to a set of bioorthogonal reactions, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), that are highly specific and efficient.[13] To utilize click chemistry for protein labeling, a bioorthogonal functional group (an azide or an alkyne) is incorporated into the protein, either through metabolic labeling with unnatural amino acids or by chemical modification of specific residues. The protein is then reacted with a probe containing the complementary functional group.[5] The high efficiency and specificity of click chemistry make it a powerful tool for labeling proteins in complex biological mixtures.[14]
Nanoparticle-Based Labeling: Quantum Dots
Quantum dots (QDs) are semiconductor nanocrystals with unique photophysical properties, including high brightness, photostability, and a broad absorption spectrum coupled with a narrow, size-tunable emission spectrum.[15][16] These properties make them excellent probes for long-term imaging and multiplexed detection.[15] Proteins can be conjugated to QDs through various chemical methods.[15] The high signal-to-noise ratio of QDs is a significant advantage over traditional organic dyes.[16]
Lanthanide-Based FRET: LANCE® TR-FRET
Lanthanide-based time-resolved fluorescence resonance energy transfer (TR-FRET) is a powerful technology for studying protein-protein interactions.[17] The LANCE® (Lanthanide Chelate Excite) technology utilizes a lanthanide chelate (typically Europium) as a donor fluorophore and a second fluorophore as an acceptor.[17] The long fluorescence lifetime of the lanthanide allows for temporal filtering of background fluorescence, resulting in a very high signal-to-noise ratio.[17] While not a direct protein labeling method in the same vein as the others, it is a crucial non-radioactive technique for studying protein interactions. The quantum yields of lanthanide chelates can be comparable to those of some fluorescent proteins.[20]
Genetically Encoded Tags: Fluorescent Proteins
Fluorescent proteins (FPs) like Green Fluorescent Protein (GFP) and its numerous color variants are genetically fused to a protein of interest, allowing for visualization in living cells.[17] While incredibly useful for live-cell imaging, FPs are generally less bright and less photostable than synthetic organic dyes and can be significantly larger, potentially affecting the function of the fusion partner.[18][21] A comprehensive database of fluorescent protein properties is available to aid in selection.[1]
Experimental Protocols
This compound Labeling using NHS Ester Chemistry
This protocol describes a general method for biotinylating proteins using an N-hydroxysuccinimide (NHS) ester of biotin.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
EZ-Link™ Sulfo-NHS-LC-Biotin or similar NHS-biotin reagent
-
Dimethyl sulfoxide (DMSO) or water to dissolve the biotin reagent
-
Desalting column to remove excess biotin
Procedure:
-
Prepare the Protein: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[22]
-
Prepare the Biotin Reagent: Immediately before use, dissolve the NHS-biotin reagent in DMSO or water to a concentration of 10 mM.[22]
-
Biotinylation Reaction: Add a 20-fold molar excess of the biotin reagent to the protein solution.[22] Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Remove Excess Biotin: Remove non-reacted biotin using a desalting column according to the manufacturer's instructions.
-
Quantify Biotinylation (Optional): The degree of biotinylation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[7][13][23][24][25]
HaloTag® Labeling in Live Cells
This protocol outlines the steps for labeling a HaloTag® fusion protein in living mammalian cells.
Materials:
-
Mammalian cells expressing the HaloTag® fusion protein
-
HaloTag® ligand (e.g., TMR-HaloTag® ligand)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Plate the cells expressing the HaloTag® fusion protein on a suitable imaging dish or plate.
-
Prepare Labeling Medium: Dilute the HaloTag® ligand in pre-warmed cell culture medium to the desired final concentration (typically 1-5 µM).
-
Labeling: Replace the existing cell culture medium with the labeling medium and incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.[26]
-
Washing: Remove the labeling medium and wash the cells three times with pre-warmed cell culture medium to remove unbound ligand.
-
Imaging: The cells are now ready for imaging.
Visualizing the Workflows
Conclusion
The field of non-radioactive protein labeling has expanded significantly, offering a versatile toolkit for researchers. While this compound remains a valuable and widely used reagent, alternative methods such as enzymatic tagging, click chemistry, quantum dots, and lanthanide-based FRET provide distinct advantages in terms of specificity, versatility, and performance in various applications. The choice of labeling strategy should be guided by a careful consideration of the experimental goals, the nature of the protein of interest, and the required downstream analysis. This guide provides a starting point for navigating these choices and implementing the most appropriate technique for your research needs.
References
- 1. FPbase :: Table of Fluorescent Protein Properties [fpbase.org]
- 2. researchgate.net [researchgate.net]
- 3. Non-radioactive labelling and immunoprecipitation analysis of leukocyte surface proteins using different methods of protein biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Comparison of Avi-tag with Other Biotinylation Tags - Creative BioMart [creativebiomart.net]
- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Site-Specific Protein Labeling with SNAP-Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sortase A transpeptidation produces seamless, unbranched biotinylated nanobodies for multivalent and multifunctional applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sortase A transpeptidation produces seamless, unbranched biotinylated nanobodies for multivalent and multifunctional applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. anaspec.com [anaspec.com]
- 14. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 15. Quantum Dot-Dye Conjugates for Biosensing, Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advantages of quantum dots over [bme240.eng.uci.edu]
- 17. Quantitative Assessment of Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lanthanide-Based Optical Probes of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparative assessment of fluorescent proteins for in vivo imaging in an animal model system - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A High-Throughput Method To Measure Relative Quantum Yield of Lanthanide Complexes for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 23. info.gbiosciences.com [info.gbiosciences.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 26. Estimating Cellular Abundances of Halo-tagged Proteins in Live Mammalian Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for D-Biotinol
For researchers and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and regulatory adherence. This guide provides a comprehensive, step-by-step protocol for the proper disposal of D-Biotinol, ensuring the protection of laboratory personnel and the environment. While this compound is not classified as a hazardous substance, it is imperative to follow these procedures to maintain a safe and compliant research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| Protective Equipment | Specification | Purpose |
| Eye Protection | Safety glasses or goggles | Protects eyes from potential splashes or contact with the powder form of the reagent. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact with the chemical.[1] |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills.[2] |
It is recommended to handle the compound in a well-ventilated area, such as a fume hood, to avoid the inhalation of any fine particles. In the event of accidental contact, immediately rinse the affected area with copious amounts of water and seek medical advice if irritation persists.[2]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound should be managed as chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[1][2]
Step 1: Waste Segregation
Proper segregation is the foundational step in safe chemical waste management.[2]
-
Solid Waste:
-
Place unused or expired this compound powder in its original container or a clearly labeled, sealed container designated for solid chemical waste.
-
Collect contaminated materials such as weigh boats, pipette tips, and microfuge tubes in a designated, sealed plastic bag or container. This should be labeled as "Solid waste contaminated with this compound."[2]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene bottle).
-
Depending on the solvent used, this container should be designated for either halogenated or non-halogenated organic waste.
-
Clearly label the container "Liquid waste containing this compound" and list all solvent components.[2]
-
Step 2: Proper Labeling of Waste Containers
Accurate and clear labeling is mandatory for safety and regulatory compliance.[2]
Attach a hazardous waste label to each container. The label must include:
-
The full chemical name: "this compound"
-
The concentration or estimated amount of the chemical.
-
Associated hazards (e.g., "Irritant," if applicable based on a full Safety Data Sheet).
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.[2]
Step 3: Storage of Chemical Waste
Proper storage of chemical waste is crucial to prevent accidents and ensure safety until disposal.
-
Store waste containers in a designated, secondary containment bin to prevent spills.
-
Keep the waste storage area in a well-ventilated location, away from incompatible chemicals.[2]
Step 4: Final Disposal
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to arrange for the pickup and disposal of the chemical waste.
-
Do not attempt to dispose of the waste through unlicensed contractors.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow
Environmental Considerations
While D-Biotin, a closely related compound, is not considered environmentally hazardous according to dangerous goods regulations, it is crucial to prevent its release into the environment.[1][3] Do not empty this compound waste into drains or surface waters.[1] Contaminated packaging should be handled in the same manner as the substance itself and recycled where appropriate after being completely emptied.[1] By adhering to these disposal protocols, laboratories can significantly minimize their environmental impact and ensure a safe working environment for all personnel.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
